molecular formula C6H6N4 B136131 Pyrrolo[2,1-f][1,2,4]triazin-4-amine CAS No. 159326-68-8

Pyrrolo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B136131
CAS No.: 159326-68-8
M. Wt: 134.14 g/mol
InChI Key: VSPXQZSDPSOPRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[2,1-f][1,2,4]triazin-4-amine is a privileged fused heterocyclic scaffold of high significance in modern medicinal chemistry and drug discovery . This compound serves as a versatile building block for the development of targeted therapies, particularly in oncology . The pyrrolo[2,1-f][1,2,4]triazine core is recognized as a multimodal pharmacophore and is an integral structural motif in several kinase inhibitors . Its presence in compounds like the FDA-approved drug avapritinib highlights its value for creating agents that target dysregulated enzymes in cancer, offering a more selective approach than traditional chemotherapy . Research into this scaffold has yielded potent inhibitors for a diverse range of kinases, including VEGFR-2, c-Met, EGFR, HER2, Anaplastic Lymphoma Kinase (ALK), and Adaptor Protein 2-Associated Kinase 1 (AAK1) . Beyond oncology, this heterocycle is a critical component in antiviral research. It forms the active moiety of Remdesivir, a broad-spectrum antiviral medication, and its analogs show promise against other RNA viruses, including norovirus, by inhibiting viral polymerases . The scaffold's ability to form key hydrogen bonds and interactions with biological targets, akin to purine bases, makes it a compelling subject for continued investigation across multiple therapeutic areas .

Properties

IUPAC Name

pyrrolo[2,1-f][1,2,4]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-5-2-1-3-10(5)9-4-8-6/h1-4H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPXQZSDPSOPRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439872
Record name pyrrolo[2,1-f][1,2,4]triazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159326-68-8
Record name pyrrolo[2,1-f][1,2,4]triazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrrolo[2,1-f][1,2,4]triazin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of Pyrrolo[2,1-f]triazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolo[2,1-f]triazin-4-amine is a heterocyclic amine that serves as a crucial structural motif in medicinal chemistry. It is a key intermediate in the synthesis of the antiviral drug Remdesivir and the core scaffold for a variety of kinase inhibitors. Understanding the fundamental basic properties of this compound is essential for its application in drug design, formulation development, and chemical synthesis. This technical guide provides a comprehensive overview of the known physicochemical properties of pyrrolo[2,1-f]triazin-4-amine, detailed experimental protocols for their determination, and an exploration of the key signaling pathways in which its derivatives have shown significant activity.

Physicochemical Properties

The basic properties of a molecule are critical determinants of its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters such as the acid dissociation constant (pKa), solubility, and stability dictate how the compound will interact with physiological environments.

Data Presentation

Quantitative data for the physicochemical properties of pyrrolo[2,1-f]triazin-4-amine are summarized below. It is important to note that while a predicted pKa value is available, experimental data for solubility and stability are not extensively reported in the public domain.

PropertyValueSource
Molecular Formula C₆H₆N₄[1]
Molecular Weight 134.14 g/mol [1]
Appearance Yellow or pale brown solid[2]
Predicted pKa 4.28 ± 0.30[2][3]
Density 1.50 g/cm³[2][4]

Experimental Protocols

To facilitate further research and characterization of pyrrolo[2,1-f]triazin-4-amine and its derivatives, this section outlines detailed methodologies for determining key physicochemical parameters.

Determination of pKa (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like pyrrolo[2,1-f]triazin-4-amine, the pKa of its conjugate acid is determined. Potentiometric titration is a standard and accurate method for this purpose.

Objective: To determine the pKa of pyrrolo[2,1-f]triazin-4-amine by monitoring the change in pH of a solution upon the addition of a titrant.

Materials:

  • Pyrrolo[2,1-f]triazin-4-amine sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water (degassed)

  • pH meter with a suitable electrode

  • Burette

  • Stirrer and stir bar

  • Beaker

Procedure:

  • Sample Preparation: Accurately weigh a known amount of pyrrolo[2,1-f]triazin-4-amine and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the beaker containing the sample solution on the stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette containing the standardized HCl solution above the beaker.

  • Initial pH Measurement: Record the initial pH of the sample solution.

  • Titration: Add the HCl titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Collection: Continue the titration until the pH changes become minimal after passing the equivalence point.

  • Data Analysis: Plot the pH of the solution (y-axis) against the volume of HCl added (x-axis) to generate a titration curve. The pKa is the pH at which half of the amine has been protonated, which corresponds to the midpoint of the steepest part of the curve (the half-equivalence point). Alternatively, the first derivative of the titration curve can be plotted (ΔpH/ΔV vs. V) to more accurately determine the equivalence point.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the aqueous solubility of pyrrolo[2,1-f]triazin-4-amine.

Materials:

  • Pyrrolo[2,1-f]triazin-4-amine sample (solid)

  • Purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Sample Preparation: Add an excess amount of solid pyrrolo[2,1-f]triazin-4-amine to a vial containing a known volume of the aqueous medium. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

  • Quantification: Analyze the concentration of pyrrolo[2,1-f]triazin-4-amine in the filtered solution using a validated analytical method such as HPLC-UV or LC-MS. A calibration curve prepared with known concentrations of the compound is used for quantification.

  • Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound in the chosen medium at the specified temperature.

Signaling Pathways

The pyrrolo[2,1-f]triazine scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple, unrelated biological targets. Derivatives of pyrrolo[2,1-f]triazin-4-amine have been developed as potent inhibitors of various kinases and as antiviral agents. The following diagrams illustrate the key signaling pathways targeted by these derivatives.

Remdesivir Mechanism of Action

Remdesivir, an antiviral drug, is a prodrug that is metabolized to its active form, an adenosine triphosphate (ATP) analog. This active form targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. By incorporating into the nascent viral RNA chain, it causes premature termination, thereby inhibiting viral replication.[5][6][7]

Remdesivir_Mechanism cluster_cell Host Cell Remdesivir Remdesivir (Prodrug) Active_Metabolite Active Triphosphate Metabolite (ATP Analog) Remdesivir->Active_Metabolite Metabolism RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Competitive Inhibition Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA RNA Synthesis Viral_RNA_Template Viral RNA Template Viral_RNA_Template->RdRp Termination Premature Termination of RNA Synthesis Nascent_RNA->Termination Incorporation of Active Metabolite

Caption: Mechanism of action of Remdesivir.

PI3Kδ Signaling Pathway Inhibition

Derivatives of 7-phenyl-pyrrolo[2,1-f][8][9][10]triazin-4-amine have been identified as highly potent and selective inhibitors of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[9][11] The PI3K pathway is crucial for cell proliferation, survival, and differentiation. Inhibition of PI3Kδ is a therapeutic strategy for autoimmune diseases and certain cancers.

PI3K_Inhibition Receptor Receptor Tyrosine Kinase PI3K PI3Kδ Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation Downstream Downstream Signaling (Cell Survival, Proliferation) AKT->Downstream Inhibitor Pyrrolo[2,1-f]triazin-4-amine Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3Kδ signaling pathway.

JAK2 Signaling Pathway Inhibition

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, are key components of the JAK-STAT signaling pathway, which transduces cytokine-mediated signals.[12] Derivatives of 2,7-pyrrolo[2,1-f][8][9][10]triazine have been developed as potent inhibitors of JAK2, which is a therapeutic target in myeloproliferative neoplasms and inflammatory diseases.[13][14]

JAK2_Inhibition Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Gene_Transcription Inhibitor Pyrrolo[2,1-f]triazin-4-amine Derivative Inhibitor->JAK2 Inhibition cMet_VEGFR2_Inhibition cluster_cMet c-Met Pathway cluster_VEGFR2 VEGFR-2 Pathway cMet c-Met cMet_Downstream Downstream Signaling (Invasion, Metastasis) cMet->cMet_Downstream VEGFR2 VEGFR-2 VEGFR2_Downstream Downstream Signaling (Angiogenesis, Proliferation) VEGFR2->VEGFR2_Downstream Inhibitor Pyrrolo[2,1-f]triazin-4-amine Derivative Inhibitor->cMet Inhibition Inhibitor->VEGFR2 Inhibition EGFR_HER2_Inhibition EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2 HER2 HER2->Dimerization Downstream Downstream Signaling (PI3K/AKT, MAPK) (Cell Proliferation, Survival) Dimerization->Downstream Inhibitor Pyrrolo[2,1-f]triazin-4-amine Derivative Inhibitor->EGFR Inhibition Inhibitor->HER2 Inhibition

References

An In-depth Technical Guide to Pyrrolo[2,1-f]triazin-4-amine: Chemical Structure, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolo[2,1-f]triazin-4-amine is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development. This bicyclic nitrogen-containing compound serves as a crucial building block in the synthesis of various biologically active molecules, most notably the antiviral drug Remdesivir.[1] Furthermore, its structural resemblance to the purine nucleus has made it a valuable template for the design of kinase inhibitors targeting signaling pathways implicated in cancer and other diseases.[2][3] This technical guide provides a comprehensive overview of the chemical structure, detailed synthesis protocols, and the biological importance of Pyrrolo[2,1-f]triazin-4-amine and its derivatives, with a focus on their role as kinase inhibitors.

Chemical Structure and Properties

Pyrrolo[2,1-f]triazin-4-amine is a fused heterocyclic compound with the molecular formula C₆H₆N₄.[4] Its structure consists of a pyrrole ring fused to a 1,2,4-triazine ring, with an amine group substituted at the 4-position of the triazine ring. The IUPAC name for this compound is pyrrolo[2,1-f][1][4][5]triazin-4-amine.[4]

PropertyValueReference
CAS Number 159326-68-8[4]
Molecular Formula C₆H₆N₄[4]
Molecular Weight 134.14 g/mol [4]
Appearance Crystalline material or powder[5][6]
Melting Point 236 - 239 °C[7]
HPLC Purity 99.9 A%, 98.4 wt%[5]

Synthesis of Pyrrolo[2,1-f]triazin-4-amine

A facile and scalable methodology for the synthesis of Pyrrolo[2,1-f]triazin-4-amine has been developed, which is particularly relevant for its use as a regulatory starting material in the production of Remdesivir.[5][8] The overall synthesis is a two-vessel process with an overall yield of approximately 55%.[2][5] The key steps involve the N-amination of 2-cyanopyrrole followed by cyclization with formamidine acetate.[9]

Logical Flow of Synthesis

Synthesis_Flow cluster_reagents Starting Materials & Reagents cluster_process Reaction Steps 2-Cyanopyrrole 2-Cyanopyrrole Deprotonation Deprotonation 2-Cyanopyrrole->Deprotonation Sodium_Hydride Sodium_Hydride Sodium_Hydride->Deprotonation Chloramine Chloramine N-Amination N-Amination Chloramine->N-Amination Formamidine_Acetate Formamidine_Acetate Cyclization Cyclization Formamidine_Acetate->Cyclization Deprotonation->N-Amination Sodium salt of 2-cyanopyrrole N-Amination->Cyclization N-aminated pyrrole intermediate Product Pyrrolo[2,1-f]triazin-4-amine Cyclization->Product

Caption: Logical workflow for the synthesis of Pyrrolo[2,1-f]triazin-4-amine.
Experimental Protocols

2.1. Preparation of Monochloramine (NH₂Cl) Solution

Caution: Monochloramine is unstable and should be prepared in situ for immediate use.

A dilute aqueous solution of monochloramine is prepared by the reaction of ammonia with sodium hypochlorite.[5] For a more controlled laboratory preparation, an aqueous solution of sodium hypochlorite is added to a solution of ammonium chloride under vigorous stirring, while maintaining the pH above 8 to prevent the formation of dichloramine and trichloramine.[10] An excess of ammonium chloride is used to ensure the complete consumption of hypochlorite.[10]

2.2. Synthesis of 2-Cyanopyrrole

Various methods for the synthesis of 2-cyanopyrrole have been reported. One common approach involves the dehydration of pyrrole-2-carboxaldoxime. Another method is the direct cyanation of pyrrole. More advanced methods include the copper-catalyzed reaction of aromatic olefins or alkynes with DMF and trimethylsilyl cyanide (TMSCN).[4][9]

2.3. Synthesis of Pyrrolo[2,1-f]triazin-4-amine

The following protocol is a scalable, two-vessel process.[5]

Step 1: N-Amination of 2-Cyanopyrrole

  • To a stirred solution of anhydrous N,N-dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.1 eq.).

  • Cool the mixture to 0–5 °C under a nitrogen atmosphere.

  • Slowly add 2-cyanopyrrole (1.0 eq.) to the reaction mixture, maintaining the internal temperature between 5 and 10 °C.

  • Stir the mixture for 30–40 minutes at this temperature.

  • In a separate vessel, prepare a solution of monochloramine (NH₂Cl) in an appropriate solvent.

  • Slowly add the freshly prepared monochloramine solution to the sodium salt of 2-cyanopyrrole at a controlled temperature.

Step 2: Cyclization

  • To the reaction mixture containing the N-aminated pyrrole intermediate, add formamidine acetate.

  • Heat the mixture to facilitate the cyclization reaction.

  • Upon completion of the reaction (monitored by TLC or HPLC), cool the mixture.

  • The product is isolated by filtration, washed with water and a suitable organic solvent (e.g., MTBE), and then dried under vacuum.

Reactant/ProductMolar RatioNotes
2-Cyanopyrrole1.0Starting material
Sodium Hydride (60%)1.1Base for deprotonation
Monochloramine-Prepared in situ
Formamidine Acetate-For cyclization
Pyrrolo[2,1-f]triazin-4-amine -Overall Yield: ~55-67% [5]

Biological Significance: A Scaffold for Kinase Inhibitors

The Pyrrolo[2,1-f]triazin-4-amine core is recognized as a novel kinase inhibitor template that can mimic the well-established quinazoline scaffold.[8] Derivatives of this core have shown potent inhibitory activity against several protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[1][2] These inhibitors typically bind to the ATP-binding pocket of the kinase domain.[11]

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several Pyrrolo[2,1-f]triazine derivatives have been developed as potent inhibitors of VEGFR-2.[12]

VEGFR2_Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Dimerization_Autophosphorylation Dimerization & Autophosphorylation VEGFR-2->Dimerization_Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimerization_Autophosphorylation->Downstream_Signaling Cellular_Responses Angiogenesis, Cell Proliferation, Cell Migration Downstream_Signaling->Cellular_Responses Inhibitor Pyrrolo[2,1-f]triazin-4-amine Derivative Inhibitor->VEGFR-2

Caption: Inhibition of the VEGFR-2 signaling pathway.
Compound/DerivativeIC₅₀ (VEGFR-2)Reference
Derivative 10.023 µM[1]
Derivative 20.066 µM[1]

c-Met Inhibition

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways involved in cell proliferation, motility, and invasion.[13] Aberrant c-Met signaling is implicated in various cancers. Pyrrolo[2,1-f]triazine-based compounds have been identified as inhibitors of Met kinase activity.[11]

cMet_Pathway HGF HGF c-Met_Receptor c-Met Receptor HGF->c-Met_Receptor Dimerization_Autophosphorylation Dimerization & Autophosphorylation c-Met_Receptor->Dimerization_Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/Akt) Dimerization_Autophosphorylation->Downstream_Signaling Cellular_Responses Cell Proliferation, Invasion, Metastasis Downstream_Signaling->Cellular_Responses Inhibitor Pyrrolo[2,1-f]triazin-4-amine Derivative Inhibitor->c-Met_Receptor

Caption: Inhibition of the c-Met signaling pathway.
Compound/DerivativeIC₅₀ (c-Met)Reference
Derivative 192.3 ± 0.1 nM[1]

EGFR and HER2 Inhibition

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are members of the ErbB family of receptor tyrosine kinases. Their overactivity is a hallmark of many cancers. Novel Pyrrolo[2,1-f]triazin-4-amines have been developed as dual inhibitors of EGFR and HER2.[14]

Conclusion

Pyrrolo[2,1-f]triazin-4-amine is a synthetically accessible and highly versatile scaffold with significant therapeutic potential. Its importance as a key intermediate in the synthesis of Remdesivir highlights its role in antiviral drug development. Furthermore, the adaptability of its core structure has enabled the discovery of potent kinase inhibitors targeting critical pathways in oncology. The detailed synthetic protocols and understanding of the structure-activity relationships of its derivatives will continue to fuel further research and the development of new therapeutic agents based on this privileged scaffold.

References

The Emergence of Pyrrolo[2,1-f]triazine: A Novel Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide on the discovery, synthesis, and biological evaluation of the pyrrolo[2,1-f]triazine core for researchers, scientists, and drug development professionals.

The pyrrolo[2,1-f]triazine scaffold has rapidly emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of potent inhibitors for a range of therapeutic targets. This unique bicyclic heterocycle, containing a bridgehead nitrogen, has been successfully incorporated into approved drugs and numerous clinical candidates, particularly in the fields of oncology and virology. This technical guide provides an in-depth overview of the discovery of this novel scaffold, detailing its synthesis, key biological activities, and the structure-activity relationships (SAR) that have guided its development.

A Scaffold Mimicking Nature's Building Blocks

The pyrrolo[2,1-f][1][2][3]triazine nucleus can be considered a bioisostere of purines, the fundamental components of nucleic acids. This structural similarity allows it to effectively interact with the ATP-binding sites of various enzymes, particularly kinases, leading to the inhibition of their activity. This mimicry has been a cornerstone of its success as a kinase inhibitor template.[2][4]

Initially synthesized in the late 1970s, the scaffold saw limited application until its recent resurgence, highlighted by its presence in the broad-spectrum antiviral drug remdesivir and the anti-tumorigenic agent brivanib alaninate.[5] Its ability to serve as a template for inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Anaplastic Lymphoma Kinase (ALK), and Janus Kinase 2 (JAK2) has solidified its importance in modern drug discovery.[5]

Synthesis of the Pyrrolo[2,1-f]triazine Core

Several synthetic strategies have been developed to construct the pyrrolo[2,1-f]triazine core, offering flexibility for the introduction of various substituents. A common and scalable approach involves the construction of the triazine ring onto a pre-formed pyrrole derivative.

Experimental Protocol: A Scalable Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4-amine[6]

This protocol outlines a two-vessel process for the kilogram-scale synthesis of a key pyrrolo[2,1-f]triazine intermediate.

Materials:

  • 2-Cyanopyrrole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Chloramine solution in MTBE

  • Formamidine acetate

  • Methyl tert-butyl ether (MTBE)

  • Water

Procedure:

  • N-amination of 2-Cyanopyrrole:

    • To a stirred solution of anhydrous DMF (6.0 L) under a nitrogen atmosphere at 0–5 °C, carefully add sodium hydride (0.29 kg, 7.17 mol).

    • Stir the mixture for 20–30 minutes at 0–5 °C.

    • Add 2-cyanopyrrole (0.60 kg, 6.52 mol) portion-wise, maintaining the internal temperature between 5 and 10 °C.

    • Stir the reaction mixture for 30–40 minutes at this temperature.

    • Slowly add a 2.2% solution of chloramine in MTBE. Monitor the reaction by HPLC.

    • Once the reaction is complete, proceed to the next step.

  • Cyclization to form the Triazine Ring:

    • To the reaction mixture from the previous step, add formamidine acetate (2.04 kg, 19.56 mol) at 0–5 °C.

    • Heat the reaction mixture to 85–90 °C and maintain for a sufficient time to ensure complete cyclization, monitoring by HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture and add water to precipitate the product.

    • Isolate the solid product by filtration.

    • Wash the filter cake sequentially with water and MTBE.

    • Dry the product under vacuum at 50–55 °C to a constant weight to yield pyrrolo[2,1-f][1][2][3]triazin-4-amine.

Biological Activity and Structure-Activity Relationships

The pyrrolo[2,1-f]triazine scaffold has demonstrated potent inhibitory activity against several key protein kinases implicated in cancer progression. The following sections summarize the quantitative data for its activity against EGFR and VEGFR-2.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

Pyrrolo[2,1-f]triazine derivatives have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and is often dysregulated in various cancers.[6]

Table 1: In Vitro Inhibitory Activity of Pyrrolo[2,1-f]triazine Derivatives against EGFR

CompoundR-Group ModificationEGFR IC50 (µM)Cellular Assay (DiFi) IC50 (µM)Reference
1 4-((3-chloro-4-fluorophenyl)amino)0.1000.250[4][5]
2 5-((4-aminopiperidin-1-yl)methyl)-4-((3-ethynylphenyl)amino)0.0060.120 (N87 cells)[7]

DiFi is a human colon tumor cell line sensitive to EGFR inhibitors. N87 is a human gastric carcinoma cell line.

The SAR studies indicate that substitution at the 4-position with an appropriately substituted aniline moiety is critical for potent EGFR inhibition. Further modifications at the 5- and 6-positions can be explored to enhance potency and modulate physicochemical properties, while substitution at the 7-position is generally detrimental to activity.[4]

Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

The pyrrolo[2,1-f]triazine scaffold also serves as a template for potent inhibitors of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[8]

Table 2: In Vitro Inhibitory Activity of Pyrrolo[2,1-f]triazine Derivatives against VEGFR-2

CompoundR-Group ModificationVEGFR-2 IC50 (µM)Cellular Assay (HUVEC) IC50 (µM)Reference
3 4-((3-hydroxy-4-methylphenyl)amino)0.0230.035[5]
4 4-(3-hydroxyphenylamino)-6-(morpholinomethyl)0.012Not Reported[8]
5 4-((3-hydroxy-4-methylphenyl)amino)-6-((4-methylpiperazin-1-yl)methyl)0.004Not Reported[8]

HUVEC (Human Umbilical Vein Endothelial Cells) proliferation is dependent on VEGF stimulation.

For VEGFR-2 inhibition, a 4-(hydroxyphenylamino) substituent is a key feature. SAR exploration has shown that introducing basic amino groups on a C-6 side chain can mitigate the glucuronidation of the phenolic hydroxyl group, a common metabolic pathway, thereby improving the pharmacokinetic profile of these compounds.[8]

Key Signaling Pathways Targeted by Pyrrolo[2,1-f]triazine Derivatives

The therapeutic efficacy of pyrrolo[2,1-f]triazine-based inhibitors stems from their ability to block critical signaling cascades downstream of their target kinases.

EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of intracellular signaling events that ultimately regulate cell proliferation, survival, and migration. Key downstream pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS P PI3K PI3K EGFR->PI3K P Ligand EGF/TGF-α Ligand->EGFR Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Pyrrolo_triazine Pyrrolo[2,1-f]triazine Inhibitor Pyrrolo_triazine->EGFR

Caption: EGFR signaling cascade and point of inhibition.

VEGFR-2 Signaling Pathway

VEGF binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, leading to the activation of downstream pathways that are crucial for angiogenesis. These include the PLCγ-PKC-MAPK pathway and the PI3K-AKT pathway.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P VEGF VEGF VEGF->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Survival Survival AKT->Survival Permeability Permeability eNOS->Permeability Pyrrolo_triazine Pyrrolo[2,1-f]triazine Inhibitor Pyrrolo_triazine->VEGFR2

Caption: VEGFR-2 signaling cascade and point of inhibition.

Experimental Workflows

The discovery and development of pyrrolo[2,1-f]triazine-based inhibitors follow a standard drug discovery workflow, from initial hit identification to lead optimization and preclinical evaluation.

Drug_Discovery_Workflow cluster_iterations Iterative Design-Make-Test-Analyze Cycle Hit_Identification Hit Identification (e.g., HTS, Fragment Screening) Hit_to_Lead Hit-to-Lead Hit_Identification->Hit_to_Lead Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development Synthesis Synthesis of Pyrrolo[2,1-f]triazine Analogs Lead_Optimization->Synthesis ADME_Tox ADME/Tox Profiling Lead_Optimization->ADME_Tox In_Vivo_Models In Vivo Models (e.g., Xenografts) Preclinical_Development->In_Vivo_Models Biochemical_Assays Biochemical Assays (e.g., Kinase Inhibition) Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays (e.g., Proliferation, Phosphorylation) Biochemical_Assays->Cellular_Assays Cellular_Assays->Lead_Optimization ADME_Tox->Preclinical_Development

Caption: Drug discovery workflow for pyrrolo[2,1-f]triazine inhibitors.

Conclusion

The pyrrolo[2,1-f]triazine scaffold represents a significant achievement in modern medicinal chemistry. Its inherent drug-like properties and synthetic tractability have allowed for the rapid development of potent and selective inhibitors against a range of clinically relevant targets. The continued exploration of this versatile core, guided by a deep understanding of its structure-activity relationships and mechanisms of action, holds immense promise for the discovery of novel therapeutics for cancer, viral infections, and other diseases. This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they harness the potential of this remarkable scaffold.

References

The Pyrrolo[2,1-f]triazine Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f]triazine nucleus has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in binding to a diverse range of biological targets. This bicyclic heterocyclic system is a key structural component in numerous biologically active compounds, including approved drugs and clinical candidates. Its rigid, planar structure, combined with the strategic placement of nitrogen atoms, allows for a variety of intermolecular interactions with protein targets, making it a highly attractive framework for the design of novel therapeutics. This technical guide provides a comprehensive overview of the biological activities associated with the pyrrolo[2,1-f]triazine core, with a focus on its applications in oncology and virology.

Kinase Inhibition: A Dominant Biological Activity

A predominant area of investigation for pyrrolo[2,1-f]triazine derivatives has been in the realm of kinase inhibition. The scaffold has proven to be an effective mimic of the purine core of ATP, enabling competitive inhibition of a wide array of protein kinases implicated in cancer and inflammatory diseases.

Epidermal Growth Factor Receptor (EGFR) and HER2 Inhibition

Derivatives of the pyrrolo[2,1-f]triazine core have been developed as potent inhibitors of EGFR and HER2, two key receptor tyrosine kinases in the ErbB family that are frequently overexpressed or mutated in various cancers. These inhibitors typically function by competing with ATP for the binding site in the kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

Quantitative Data for EGFR/HER2 Inhibitors

CompoundTarget(s)IC50 (µM)Cell LineReference
1 EGFR0.100DiFi[1]
13 EGFR/HER20.055 (HER2)N87[1]
15 EGFR/HER2More potent than 14 in N87 cellsN87[1]
16 EGFR/HER20.006 (EGFR), 0.01 (HER2)N87[1]
8l EGFR/HER2Potent dual inhibitor-

EGFR Signaling Pathway

The following diagram illustrates the canonical EGFR signaling pathway, which is a primary target of pyrrolo[2,1-f]triazine-based inhibitors.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive)

EGFR Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily driven by the VEGF signaling pathway. Pyrrolo[2,1-f]triazine derivatives have been successfully developed as potent inhibitors of VEGFR-2, a key receptor in this pathway.

Quantitative Data for VEGFR-2 Inhibitors

CompoundTarget(s)IC50Cell Line/AssayReference
2 VEGFR-20.066 µM-[1]
3 VEGFR-20.023 µM-[1]
18 VEGFR-211 nM-[1]
19 c-Met/VEGFR-25.0 ± 0.5 nM (VEGFR-2)HUVEC-VEGFR2[1]
BMS-582664 VEGFR-2, FGFR-125 nM (VEGFR-2)-[2]

VEGFR-2 Signaling Pathway

The diagram below outlines the VEGFR-2 signaling cascade, a key target for anti-angiogenic therapies based on the pyrrolo[2,1-f]triazine scaffold.

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Gene_Expression Gene Expression PKC->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression Angiogenesis Angiogenesis, Endothelial Cell Proliferation & Survival Gene_Expression->Angiogenesis VEGF VEGF (Ligand) VEGF->VEGFR2 Binds Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->VEGFR2 Inhibits (ATP-competitive)

VEGFR-2 Signaling Pathway Inhibition
c-Met, ALK, and JAK Inhibition

The pyrrolo[2,1-f]triazine scaffold has also been utilized to develop inhibitors against other important kinase targets, including c-Met, Anaplastic Lymphoma Kinase (ALK), and Janus Kinases (JAKs).

Quantitative Data for c-Met, ALK, and JAK Inhibitors

CompoundTarget(s)IC50Cell Line/AssayReference
19 c-Met/VEGFR-22.3 ± 0.1 nM (c-Met)BaF3-TPR-Met[1]
21 ALK10 ± 2 nM-[1]
29 JAK20.17 ± 0.03 nM-[1]

JAK-STAT Signaling Pathway

The following diagram illustrates the JAK-STAT signaling pathway, a critical pathway for cytokine signaling that is targeted by certain pyrrolo[2,1-f]triazine derivatives.

JAK_STAT_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Gene_Transcription Gene Transcription STAT_dimer->Gene_Transcription Translocates to Nucleus Cellular_Response Immune Response, Inflammation, Proliferation Gene_Transcription->Cellular_Response Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->JAK Inhibits

JAK-STAT Signaling Pathway Inhibition
p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38 MAPK pathway is a key signaling cascade involved in inflammatory responses and cellular stress. Pyrrolo[2,1-f]triazine-based compounds have been identified as potent inhibitors of p38α MAPK, suggesting their potential as anti-inflammatory agents.

p38 MAPK Signaling Pathway

The diagram below depicts the p38 MAPK signaling cascade.

p38_MAPK_Signaling Stress_Cytokines Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress_Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->p38 Inhibits

p38 MAPK Signaling Pathway Inhibition

Antiviral Activity

The pyrrolo[2,1-f]triazine scaffold is a cornerstone of the antiviral drug Remdesivir, a nucleotide analog prodrug that has demonstrated broad-spectrum activity against RNA viruses. This has spurred further investigation into derivatives of this core for the treatment of various viral infections.

Remdesivir and Inhibition of RNA-dependent RNA polymerase (RdRp)

Remdesivir is a prodrug that is metabolized in the body to its active triphosphate form. This active metabolite mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). This incorporation leads to delayed chain termination, thereby inhibiting viral replication.

Quantitative Data for Antiviral Pyrrolo[2,1-f]triazines

CompoundVirusEC50Cell LineReference
Remdesivir SARS-CoV-20.77 µMVero E6[3]
Remdesivir HCoV-229E0.067 ± 0.012 µMMRC-5[4]
4-aza-7,9-dideazaadenosine Human Norovirus (HuNoV)0.015 µMReplicon Assay[5]
Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f]triazine-5,6-dicarboxylate Influenza A (H1N1)4 µg/mLMDCK[6]

Mechanism of RdRp Inhibition by Remdesivir

The following diagram illustrates the mechanism of action of Remdesivir.

RdRp_Inhibition Remdesivir_Prodrug Remdesivir (Prodrug) Metabolism Cellular Metabolism Remdesivir_Prodrug->Metabolism Enters Cell Remdesivir_TP Remdesivir Triphosphate (Active Form) Metabolism->Remdesivir_TP Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Remdesivir_TP->Viral_RdRp Competes with ATP RNA_Replication Viral RNA Replication Viral_RdRp->RNA_Replication Incorporation into nascent RNA Chain_Termination Delayed Chain Termination RNA_Replication->Chain_Termination

Remdesivir Mechanism of Action

Antiproliferative Activity

Consistent with their roles as kinase inhibitors, many pyrrolo[2,1-f]triazine derivatives exhibit potent antiproliferative activity against a variety of cancer cell lines.

Quantitative Data for Antiproliferative Activity

CompoundCell Line(s)IC50Reference
14a PI3Kα, PI3Kδ122 nM, 119 nM[7]
14a, 14p, 14q Various human cancer cellsPotent activity[7]
Various derivatives HEPG-2, HCT-116, MCF-76.71 to 31.25 µg/mL[7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of novel compounds. Below are outlines of key assays commonly employed in the evaluation of pyrrolo[2,1-f]triazine derivatives.

In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the activity of a specific kinase.

Workflow for a Typical Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Start->Prepare_Reagents Incubate Incubate Kinase with Test Compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction (Add ATP/Substrate) Incubate->Initiate_Reaction Incubate_Reaction Incubate at Specified Temperature Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Phosphorylation) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Kinase Inhibition Assay Workflow

Methodology:

  • Reagent Preparation: Prepare solutions of the purified kinase, a specific substrate (peptide or protein), ATP, and the pyrrolo[2,1-f]triazine test compound at various concentrations.

  • Kinase Reaction: In a microplate well, combine the kinase and the test compound and incubate for a predetermined time to allow for binding.

  • Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., ADP-Glo).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content. It is widely used to assess the antiproliferative effects of chemical compounds.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolo[2,1-f]triazine compound and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently wash the cells with PBS and fix them by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

  • Staining: Remove the TCA, wash the plates with water, and air dry. Stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and then solubilize the protein-bound dye with a 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC50 value.

Antiviral Plaque Reduction Assay

This assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Methodology:

  • Cell Monolayer Preparation: Seed host cells in a multi-well plate to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known amount of virus for a short adsorption period.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing different concentrations of the pyrrolo[2,1-f]triazine compound.

  • Incubation: Incubate the plates for a period sufficient for viral plaques to form.

  • Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain them with a dye such as crystal violet. Plaques will appear as clear zones where the cells have been lysed by the virus.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control and determine the EC50 value.

Conclusion

The pyrrolo[2,1-f]triazine core structure represents a highly versatile and valuable scaffold in modern drug discovery. Its proven ability to potently and selectively inhibit a range of clinically relevant targets, particularly protein kinases and viral enzymes, underscores its significance. The successful development of approved drugs such as Avapritinib and Remdesivir validates the therapeutic potential of this heterocyclic system. Future research efforts focused on the further exploration and derivatization of the pyrrolo[2,1-f]triazine core are poised to yield a new generation of innovative medicines for the treatment of cancer, viral infections, and other diseases. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this promising area of medicinal chemistry.

References

An In-Depth Technical Guide to Pyrrolotriazine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolotriazine derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This versatile heterocyclic system, consisting of a fused pyrrole and triazine ring, serves as a privileged structure in the design of targeted therapies.[1] The structural resemblance of the pyrrolotriazine core to purine bases allows these compounds to act as bioisosteres, effectively competing with endogenous ligands for binding sites on various enzymes and receptors.[2] This mimicry is a key factor in their success as kinase inhibitors and antiviral agents.[2][3]

The therapeutic potential of pyrrolotriazine derivatives spans multiple disease areas, with a predominant focus on oncology and virology. In cancer, these compounds have been extensively investigated as inhibitors of various protein kinases that are crucial for tumor growth, proliferation, and survival.[1] Notably, they have shown potent activity against receptor tyrosine kinases like VEGFR, EGFR, and ALK, as well as non-receptor tyrosine kinases such as the JAK family.[1] In the realm of infectious diseases, the pyrrolotriazine scaffold is the core component of the broad-spectrum antiviral drug Remdesivir, highlighting its importance in the development of novel anti-infective agents.[1]

This technical guide provides a comprehensive overview of the medicinal chemistry of pyrrolotriazine derivatives, with a focus on their application as kinase inhibitors and antiviral compounds. It includes a summary of their structure-activity relationships, detailed experimental protocols for their synthesis and biological evaluation, and visual representations of the key signaling pathways they modulate.

Therapeutic Applications and Structure-Activity Relationships

The biological activity of pyrrolotriazine derivatives is highly dependent on the substitution pattern around the core scaffold. Medicinal chemistry efforts have focused on modifying various positions to optimize potency, selectivity, and pharmacokinetic properties.

Kinase Inhibition

Pyrrolotriazine-based kinase inhibitors are a major focus of research, targeting a variety of kinases implicated in cancer.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several pyrrolotriazine derivatives have been developed as potent VEGFR-2 inhibitors.

CompoundTargetIC50 (nM)Cell-Based AssayReference
1 VEGFR-223HUVEC proliferation[1]
2 VEGFR-266DiFi cells[1]
Foretinib c-Met, VEGFR-20.4, 1.6-[1]
Compound 19 c-Met, VEGFR-22.3, 5.0BaF3-TPR-Met (IC50 = 0.71 nM), HUVEC-VEGFR2 (IC50 = 37.4 nM)[1]

Structure-Activity Relationship (SAR): Modifications at the C2 and C7 positions of the pyrrolotriazine ring have been extensively explored. Introduction of anilino groups at the C2 position and various aryl or heteroaryl moieties at the C7 position have yielded potent inhibitors. The nature of the substituents on the aniline ring and the C7-aryl group significantly influences potency and selectivity.

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, drives the growth of certain cancers, particularly non-small cell lung cancer (NSCLC).

CompoundTargetIC50 (nM)Cell-Based AssayReference
Compound 21 ALK10 ± 2-[1]
Crizotinib ALK24-[1]

SAR: 2,7-disubstituted pyrrolotriazines have emerged as a promising scaffold for ALK inhibitors.[1] The substituents at these positions are crucial for achieving high potency and selectivity over other kinases.

The Janus kinase (JAK) family, particularly JAK2, plays a critical role in cytokine signaling pathways that are often dysregulated in myeloproliferative neoplasms and inflammatory diseases.

CompoundTargetIC50 (nM)Cell-Based AssayReference
Compound 26 JAK2< 0.5-[1]
Compound 27 JAK21.1SET-2 cells[1]
Compound 29 JAK20.17 ± 0.03-[1]

SAR: Pyrrolo[1,2-f]triazines have been identified as potent JAK2 inhibitors.[1] The introduction of specific substituents on the pyrrole and triazine rings has led to compounds with excellent potency and selectivity for JAK2 over other JAK isoforms.

Eg5 is a mitotic kinesin essential for the formation of the bipolar spindle during cell division, making it an attractive target for cancer therapy.

CompoundTargetIC50 (nM)Cell-Based AssayReference
Pyrrolotriazine-4-one analogue Eg5 ATPase~60P388 murine leukemia model[4]

SAR: Pyrrolotriazine-4-one analogues have been shown to be potent inhibitors of Eg5 ATPase activity.[5] These compounds bind to an allosteric site on the Eg5 protein.[5]

Antiviral Activity

The pyrrolotriazine scaffold is a key component of several antiviral compounds, most notably Remdesivir. These derivatives often function as nucleoside analogues, interfering with viral replication.

CompoundVirusIC50 (µM)Cell LineReference
Remdesivir MERS-CoV, SARS-CoV--[1]
Pyrrolotriazine derivative Influenza A/Puerto Rico/8/34 (H1N1)2.5 ± 0.2MDCK

SAR: The antiviral activity of pyrrolotriazine nucleoside analogues is highly dependent on the nature of the sugar moiety and the substituents on the heterocyclic base. Modifications are aimed at improving cellular uptake, metabolic activation to the triphosphate form, and inhibition of the viral polymerase.

Experimental Protocols

Synthesis of Pyrrolotriazine Derivatives

This procedure describes a common route for synthesizing 2,7-disubstituted-pyrrolo[2,1-f][2][5][6]triazines, which are potent kinase inhibitors.[7][8]

  • N-Amination of Pyrrole: A substituted pyrrole is N-aminated using a suitable aminating agent, such as hydroxylamine-O-sulfonic acid or chloramine, in the presence of a base.

  • Cyclization to form the Pyrrolotriazine Core: The resulting N-aminopyrrole is then cyclized with a suitable reagent to form the triazine ring. For example, reaction with formamidine acetate or orthoesters can yield the pyrrolotriazine core.

  • Functionalization at C2 and C7: The core scaffold can be further functionalized at the C2 and C7 positions through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce the desired aryl or heteroaryl substituents.

The synthesis of the core heterocyclic component of Remdesivir involves the following key steps:[2][3][6]

  • Synthesis of Pyrrole-2-carbonitrile: This can be achieved from pyrrole-2-carboxaldehyde via formation of an oxime followed by dehydration.

  • N-Amination: The pyrrole-2-carbonitrile is N-aminated.

  • Triazine Ring Formation: The N-aminated pyrrole is cyclized with formamidine acetate to yield 4-amino-pyrrolo[2,1-f][2][5][6]triazine.

Biological Evaluation Protocols

This assay measures the ability of a compound to inhibit the ATPase activity of the Eg5 kinesin motor protein.[5][9]

  • Reaction Mixture Preparation: Prepare a reaction buffer containing microtubules, pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.

  • Compound Incubation: Add the test compound at various concentrations to the wells of a 96-well plate.

  • Enzyme Addition: Add the Eg5 enzyme to the wells and incubate briefly.

  • Reaction Initiation: Initiate the reaction by adding ATP.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the rate of ATP hydrolysis and determine the IC50 value of the inhibitor.

This assay assesses the anti-proliferative effect of compounds on Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with VEGF.[2][6][10][11][12]

  • Cell Seeding: Seed HUVECs in a 96-well plate and allow them to attach overnight.

  • Serum Starvation: Synchronize the cells by incubating them in a low-serum medium.

  • Compound and Growth Factor Treatment: Treat the cells with serial dilutions of the test compound in the presence of VEGF.

  • Incubation: Incubate the plates for 48-72 hours.

  • Proliferation Measurement: Quantify cell proliferation using a suitable method, such as the MTT assay or BrdU incorporation assay.

  • Data Analysis: Determine the concentration of the compound that inhibits cell proliferation by 50% (IC50).

This assay measures the ability of a compound to inhibit the autophosphorylation of ALK in a cellular context.[13][14][15]

  • Cell Culture: Culture cells that endogenously express a constitutively active ALK fusion protein (e.g., Karpas-299 cells).

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Quantification of Phospho-ALK: Quantify the levels of phosphorylated ALK using a sandwich ELISA or Western blotting with a phospho-specific ALK antibody.

  • Data Analysis: Determine the IC50 value for the inhibition of ALK phosphorylation.

This assay measures the enzymatic activity of purified JAK2 kinase and the inhibitory effect of test compounds.[3][16][17][18][19]

  • Reaction Setup: In a 96-well plate, add the reaction buffer, a peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound.

  • Enzyme Addition: Add the purified JAK2 enzyme.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined time.

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

This assay determines the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[4][20][21][22][23]

  • Cell Monolayer Preparation: Seed a confluent monolayer of Madin-Darby canine kidney (MDCK) cells in a multi-well plate.

  • Virus Adsorption: Infect the cell monolayers with a known amount of influenza virus in the presence of serial dilutions of the test compound.

  • Overlay: After an adsorption period, remove the virus inoculum and add an overlay medium (e.g., containing agarose or Avicel) with the corresponding compound concentrations.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the concentration of the compound that reduces the plaque number by 50% (IC50).

Signaling Pathways and Experimental Workflows

Signaling Pathways

Pyrrolotriazine derivatives exert their therapeutic effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

EGFR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation, Survival PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Cell Growth Pyrrolotriazine Pyrrolotriazine Inhibitor Pyrrolotriazine->EGFR

Caption: EGFR Signaling Pathway and Inhibition by Pyrrolotriazine Derivatives.

VEGFR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Gene Transcription (Angiogenesis) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Endothelial Cell Survival Pyrrolotriazine Pyrrolotriazine Inhibitor Pyrrolotriazine->VEGFR2

Caption: VEGFR Signaling Pathway and its Inhibition.

ALK_Signaling cluster_membrane Cell Membrane / Cytoplasm cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_fusion EML4-ALK Fusion Protein Grb2 Grb2 ALK_fusion->Grb2 Activates PI3K PI3K ALK_fusion->PI3K Activates JAK JAK ALK_fusion->JAK Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Cell Proliferation Akt Akt PI3K->Akt Akt->Transcription Cell Survival STAT STAT JAK->STAT STAT->Transcription Gene Expression Pyrrolotriazine Pyrrolotriazine Inhibitor Pyrrolotriazine->ALK_fusion

Caption: ALK Signaling in NSCLC and Inhibition.

JAK_STAT_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates & Binds Pyrrolotriazine Pyrrolotriazine Inhibitor Pyrrolotriazine->JAK Transcription Gene Transcription DNA->Transcription

Caption: JAK-STAT Signaling Pathway and Inhibition.

Experimental Workflows

Kinase_Inhibition_Workflow start Start synthesis Synthesis of Pyrrolotriazine Derivatives start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification biochemical_assay Biochemical Assay (e.g., Kinase Activity Assay) purification->biochemical_assay determine_ic50 Determine IC50 biochemical_assay->determine_ic50 cell_based_assay Cell-Based Assay (e.g., Proliferation, Phosphorylation) determine_ic50->cell_based_assay confirm_activity Confirm Cellular Activity cell_based_assay->confirm_activity in_vivo In Vivo Studies (Xenograft Models) confirm_activity->in_vivo evaluate_efficacy Evaluate Efficacy & Toxicity in_vivo->evaluate_efficacy end End evaluate_efficacy->end

Caption: Drug Discovery Workflow for Pyrrolotriazine Kinase Inhibitors.

Antiviral_Assay_Workflow start Start synthesis Synthesis of Pyrrolotriazine Nucleoside Analogs start->synthesis purification Purification & Characterization synthesis->purification cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) purification->cytotoxicity_assay antiviral_assay Antiviral Assay (e.g., Plaque Reduction Assay) purification->antiviral_assay determine_cc50 Determine CC50 cytotoxicity_assay->determine_cc50 selectivity_index Calculate Selectivity Index (CC50 / EC50) determine_cc50->selectivity_index determine_ec50 Determine EC50 antiviral_assay->determine_ec50 determine_ec50->selectivity_index mechanism_study Mechanism of Action Studies (e.g., Polymerase Inhibition) selectivity_index->mechanism_study end End mechanism_study->end

Caption: Workflow for Evaluating Antiviral Pyrrolotriazine Derivatives.

References

The Core Mechanism of Action of Pyrrolo[2,1-f]triazin-4-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[2,1-f]triazin-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This guide provides an in-depth technical overview of the mechanism of action of various derivatives, focusing on their roles as ATP-competitive inhibitors of key kinases implicated in oncology and other therapeutic areas. We will delve into the specific signaling pathways modulated by these compounds, present available quantitative data, and outline general experimental protocols used in their characterization.

Core Mechanism: ATP-Competitive Kinase Inhibition

The fundamental mechanism of action for pyrrolo[2,1-f]triazin-4-amine derivatives is the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of protein kinases. By occupying the ATP-binding pocket, these small molecules prevent the transfer of a phosphate group from ATP to the kinase's substrate, thereby blocking the downstream signaling cascade. X-ray crystallography studies have confirmed that these inhibitors bind to the kinase domain in an ATP-competitive manner.

Targeted Kinase Families and Associated Signaling Pathways

Derivatives of the pyrrolo[2,1-f]triazin-4-amine scaffold have been developed to target a wide array of protein kinases, each playing a critical role in distinct cellular processes.

EGFR and HER2 Signaling

A novel series of 5-((4-aminopiperidin-1-yl)methyl)-pyrrolo[2,1-f]triazin-4-amines have been optimized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). These receptors are key drivers in many epithelial cancers. Inhibition of EGFR and HER2 blocks downstream signaling through the PI3K/AKT and MAPK pathways, leading to reduced cell proliferation and survival. Compound BMS-599626 (AC480) is a selective and orally bioavailable inhibitor of both HER1 (EGFR) and HER2.

Quantitative Data: EGFR/HER2 Inhibition

CompoundTargetIC50 (nM)Cell Line (Assay)Reference
BMS-599626HER1 (EGFR)20Biochemical Assay
BMS-599626HER230Biochemical Assay
BMS-599626HER4190Biochemical Assay
Compound 8lNot specifiedNot specifiedEGFR and HER2-driven human tumor xenograft models

EGFR/HER2 Signaling Pathway

EGFR_HER2_Signaling Ligand Ligand (e.g., EGF) EGFR_HER2 EGFR/HER2 Dimerization Ligand->EGFR_HER2 PI3K PI3K EGFR_HER2->PI3K RAS RAS EGFR_HER2->RAS Pyrrolo_triazine Pyrrolo[2,1-f]triazin-4-amine Derivative (e.g., BMS-599626) Pyrrolo_triazine->EGFR_HER2 Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of EGFR/HER2 signaling by pyrrolo[2,1-f]triazin-4-amine derivatives.

IGF-1R and Insulin Receptor (InsR) Signaling

The insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (InsR) are implicated in tumor cell proliferation and survival. BMS-754807 is a potent, reversible, and ATP-competitive inhibitor of the IGF-1R/InsR family of kinases. Its inhibition of these receptors leads to the suppression of the PI3K/AKT signaling pathway, resulting in decreased cell proliferation and induction of apoptosis.

Quantitative Data: IGF-1R/InsR Inhibition

CompoundTargetIC50 (nM)Ki (nM)Reference
BMS-754807IGF-1R1.8<2
BMS-754807InsR1.7<2
BMS-754807Met6-
BMS-754807RON44-
BMS-754807TrkA7-
BMS-754807TrkB4-
BMS-754807Aurora A9-
BMS-754807Aurora B25-

IGF-1R/InsR Signaling Pathway

IGF1R_InsR_Signaling IGF1_Insulin IGF-1 / Insulin IGF1R_InsR IGF-1R / InsR IGF1_Insulin->IGF1R_InsR IRS IRS Proteins IGF1R_InsR->IRS Pyrrolo_triazine Pyrrolo[2,1-f]triazin-4-amine Derivative (e.g., BMS-754807) Pyrrolo_triazine->IGF1R_InsR Inhibition PI3K PI3K IRS->PI3K RAS RAS IRS->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of IGF-1R/InsR signaling by pyrrolo[2,1-f]triazin-4-amine derivatives.

Other Kinase Targets

The versatility of the pyrrolo[2,1-f]triazin-4-amine scaffold has led to the development of inhibitors for a range of other kinases, including:

  • VEGFR-2: Inhibition of Vascular Endothelial Growth Factor Receptor 2 blocks angiogenesis, a critical process for tumor growth and metastasis.

  • Met Kinase: Targeting the c-Met receptor tyrosine kinase can inhibit tumor growth, invasion, and metastasis in cancers where this pathway is dysregulated.

  • PI3Kδ: Selective inhibition of the delta isoform of Phosphoinositide 3-kinase is a promising strategy for treating certain hematological malignancies and inflammatory diseases.

  • AAK1: Adaptor-associated kinase 1 is involved in clathrin-mediated endocytosis and has been identified as a potential target for the treatment of neuropathic pain.

  • JAK2: Inhibition of Janus kinase 2 is a therapeutic approach for myeloproliferative neoplasms.

Experimental Protocols

Detailed experimental protocols are often proprietary and vary between research groups. However, the following outlines the general methodologies employed in the characterization of pyrrolo[2,1-f]triazin-4-amine-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Materials:

    • Recombinant human kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (often radiolabeled, e.g., [γ-³³P]ATP)

    • Test compound at various concentrations

    • Kinase reaction buffer

    • 96- or 384-well plates

    • Phosphorimager or other detection system

  • Procedure:

    • The kinase, substrate, and test compound are incubated together in the reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, typically by the addition of a stop solution (e.g., phosphoric acid).

    • The phosphorylated substrate is captured (e.g., on a filter membrane).

    • The amount of incorporated phosphate is quantified.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the log of the compound concentration.

Cellular Proliferation Assay (General Protocol)
  • Objective: To assess the effect of a compound on the proliferation of cancer cell lines.

  • Materials:

    • Cancer cell lines of interest

    • Cell culture medium and supplements

    • Test compound at various concentrations

    • 96-well cell culture plates

    • Reagents for assessing cell viability (e.g., MTS, WST-1, or CellTiter-Glo®)

    • Plate reader

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compound.

    • The plates are incubated for a specified period (e.g., 72 hours).

    • A viability reagent is added to each well.

    • The absorbance or luminescence is measured using a plate reader.

    • The results are used to determine the concentration of the compound that inhibits cell growth by 50% (GI50).

In Vivo Tumor Xenograft Model (General Protocol)
  • Objective: To evaluate the antitumor efficacy of a compound in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Human tumor cells

    • Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)

    • Calipers for tumor measurement

  • Procedure:

    • Human tumor cells are implanted subcutaneously into the flank of the mice.

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomized into control and treatment groups.

    • The test compound is administered to the treatment group according to a specific dosing schedule.

    • Tumor volume and body weight are measured regularly.

    • The study is concluded when tumors in the control group reach a predetermined size.

    • The antitumor efficacy is assessed by comparing the tumor growth in the treated group to the control group.

Experimental Workflow for Kinase Inhibitor Discovery

Experimental_Workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen In_Vitro In Vitro Profiling (Kinase Assays, Cell Proliferation) Lead_Gen->In_Vitro In_Vitro->Lead_Gen Optimization In_Vivo In Vivo Efficacy (Xenograft Models) In_Vitro->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

Conclusion

The pyrrolo[2,1-f]triazin-4-amine scaffold has proven to be a highly effective template for the design of potent and selective kinase inhibitors. By targeting key nodes in oncogenic and other disease-related signaling pathways, these compounds hold significant promise for the development of novel therapeutics. Further research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives will be crucial for their successful clinical translation.

Spectroscopic and Mechanistic Insights into Pyrrolo[2,1-f]triazin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Pyrrolo[2,1-f]triazin-4-amine, a key heterocyclic scaffold in medicinal chemistry. The document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for these analyses, and visualizes its role as a kinase inhibitor. This information is critical for researchers engaged in the synthesis, characterization, and application of this compound and its derivatives in drug discovery.

Core Spectroscopic Data

The structural elucidation of Pyrrolo[2,1-f]triazin-4-amine is fundamentally supported by NMR and MS data. These analytical techniques provide precise information on the molecular structure and mass, which are essential for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The following tables summarize the available ¹H and ¹³C NMR data for Pyrrolo[2,1-f]triazin-4-amine.

Table 1: ¹H NMR Spectroscopic Data for Pyrrolo[2,1-f]triazin-4-amine [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.72s-1H
7.52dd2.5, 1.61H
6.85dd4.5, 1.61H
6.64dd4.5, 2.71H

Solvent: CD₃OD

Table 2: ¹³C NMR Spectroscopic Data for Pyrrolo[2,1-f]triazin-4-amine [2]

Data Availability
Available

Note: Specific chemical shift values for the parent compound are noted as available in public databases such as PubChem, though not explicitly detailed in the readily accessible literature.[2] Data for various substituted derivatives are available and show characteristic shifts for the pyrrolotriazine core.[3]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data for Pyrrolo[2,1-f]triazin-4-amine

TechniqueIonization ModeObserved m/zInterpretation
LC/MSESI+213.1[M+H]⁺ of 7-bromopyrrolo[2,1-f][2][4][5]triazin-4-amine (a derivative)[1]

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for Pyrrolo[2,1-f]triazin-4-amine

Molecular FormulaCalculated Exact Mass (Da)
C₆H₆N₄134.059246208

Note: The calculated exact mass is provided from public chemical databases.[2] Experimental HRMS data is recommended for unambiguous confirmation of the elemental composition.

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of NMR and MS data for heterocyclic compounds like Pyrrolo[2,1-f]triazin-4-amine.

NMR Spectroscopy Protocol

A general procedure for obtaining ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation: Approximately 5-25 mg of the analyte is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) to a final volume of 0.5-0.7 mL in a clean, dry NMR tube. The solution must be free of any particulate matter.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (e.g., 400 MHz for ¹H). The magnetic field is shimmed to achieve optimal homogeneity.

  • Data Acquisition:

    • For ¹H NMR , a standard pulse sequence (e.g., zg30) is used. Key parameters include the spectral width, number of scans (typically 16-64), and relaxation delay.

    • For ¹³C NMR , a proton-decoupled pulse sequence (e.g., zgpg30) is employed to simplify the spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay are typically required.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. Phase correction and baseline correction are applied. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol

A general protocol for LC-MS analysis is as follows:

  • Sample Preparation: A dilute solution of the analyte is prepared in a solvent compatible with the LC mobile phase (e.g., methanol, acetonitrile). The typical concentration is in the range of 1-10 µg/mL.

  • Liquid Chromatography (LC): The sample is injected onto an appropriate LC column (e.g., C18) and eluted with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the analyte from any impurities.

  • Mass Spectrometry (MS):

    • Ionization: The eluent from the LC is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique for polar molecules like Pyrrolo[2,1-f]triazin-4-amine.

    • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). For high-resolution mass spectrometry (HRMS), an analyzer capable of high mass accuracy (e.g., Orbitrap or FT-ICR) is used.

    • Detection: The detector records the abundance of ions at each mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the analyte. For HRMS, the measured exact mass is used to confirm the elemental composition.

Mechanism of Action: Kinase Inhibition

The Pyrrolo[2,1-f]triazin-4-amine scaffold is a recognized "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[6][7] Derivatives of this core have been shown to be potent inhibitors of various protein kinases, playing a crucial role in cell signaling pathways. The primary mechanism of action is through ATP-competitive inhibition.[4][6][8]

The following diagram illustrates the general mechanism of ATP-competitive kinase inhibition by Pyrrolo[2,1-f]triazin-4-amine.

ATP_Competitive_Inhibition cluster_kinase Kinase Kinase_Active_Site Kinase Active Site Phosphorylated_Substrate Phosphorylated Substrate Kinase_Active_Site->Phosphorylated_Substrate Phosphorylation ADP ADP Kinase_Active_Site->ADP No_Reaction Inhibition of Phosphorylation Kinase_Active_Site->No_Reaction Blocks ATP binding ATP ATP ATP->Kinase_Active_Site Binds to ATP pocket Substrate Protein Substrate Substrate->Kinase_Active_Site Binds Pyrrolotriazine Pyrrolo[2,1-f]triazin-4-amine Pyrrolotriazine->Kinase_Active_Site Competes with ATP

Caption: ATP-Competitive Kinase Inhibition by Pyrrolo[2,1-f]triazin-4-amine.

The diagram illustrates how Pyrrolo[2,1-f]triazin-4-amine acts as an ATP-competitive inhibitor. In a normal enzymatic reaction, ATP binds to the active site of the kinase, which then facilitates the transfer of a phosphate group to a protein substrate. Pyrrolo[2,1-f]triazin-4-amine, due to its structural similarity to the adenine part of ATP, binds to the same ATP-binding pocket in the kinase's active site. This binding event physically blocks ATP from entering the active site, thereby preventing the phosphorylation of the substrate and inhibiting the downstream signaling cascade. This mechanism is the basis for the development of numerous kinase inhibitors for the treatment of diseases such as cancer.[6][8]

Synthesis and Characterization Workflow

The general workflow for the synthesis and characterization of Pyrrolo[2,1-f]triazin-4-amine and its derivatives involves several key steps, from the initial synthesis to the final biological evaluation.

Synthesis_Workflow Start Synthesis Synthesis of Pyrrolo[2,1-f]triazine Core Start->Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmation->NMR MS Mass Spectrometry (LC-MS, HRMS) Structure_Confirmation->MS Purity_Analysis Purity Assessment (e.g., HPLC) Structure_Confirmation->Purity_Analysis Biological_Screening Biological Screening (e.g., Kinase Assays) Purity_Analysis->Biological_Screening End Biological_Screening->End

Caption: General workflow for synthesis and characterization.

References

Physical and chemical properties of Pyrrolo[2,1-f]triazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolo[2,1-f]triazin-4-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block, most notably as a key intermediate in the synthesis of the antiviral drug Remdesivir.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of Pyrrolo[2,1-f]triazin-4-amine, detailed experimental protocols for its synthesis, and an exploration of its role in relevant biological pathways.

Chemical and Physical Properties

Pyrrolo[2,1-f]triazin-4-amine, with the CAS number 159326-68-8, is typically a yellow or pale brown solid powder.[3][4] A summary of its key physical and chemical properties is presented below.

PropertyValueSource
Molecular Formula C₆H₆N₄[1][5][6]
Molecular Weight 134.14 g/mol [1][5][6]
Appearance Powder[1], Yellow or pale brown solid[3][4][1][3][4]
Melting Point 231-239 °C[1][7]
Density 1.5 ± 0.1 g/cm³[3][5]
pKa (Predicted) 4.28 ± 0.30[1][3]
LogP (Predicted) -0.94[5]
Refractive Index 1.773 - 1.774[3][5]
Canonical SMILES C1=CC2=C(N=CN=C2N)N1[1]
InChI Key VSPXQZSDPSOPRO-UHFFFAOYSA-N[1]

Spectral Data

NMR Spectroscopy
  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.78 (s, 1H), 7.68 (br s, 2H, -NH₂), 7.59–7.58 (m, 1H), 6.86–6.84 (m, 1H), 6.60–6.58 (m, 1H).[8][9]

  • ¹H NMR (CD₃OD): δ 7.84 (s, 1H), 6.95 (d, 1H, J = 4.7 Hz), 6.71 (d, 1H, J = 4.7 Hz).[1]

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 155.5, 147.9, 118.1, 114.3, 110.0, 101.2.[8][9]

Mass Spectrometry
  • GC-MS (m/z): 134.1.[8][9]

  • LC/MS (+ESI), m/z: 213.1 [M+H] (for the brominated derivative).[1]

Experimental Protocols

The synthesis of Pyrrolo[2,1-f]triazin-4-amine has been approached through various methods, often starting from pyrrole derivatives.[10] A common and scalable methodology involves the N-amination of a pyrrole precursor followed by cyclization.[8][9]

Synthesis from 2-Cyanopyrrole

This protocol outlines a two-vessel process for the synthesis of Pyrrolo[2,1-f]triazin-4-amine starting from 2-cyanopyrrole.[8][9]

Materials:

  • 2-Cyanopyrrole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Chloramine (in MTBE)

  • Formamidine acetate

  • Water

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • N-Amination:

    • Add sodium hydride to anhydrous DMF at 0–5 °C under a nitrogen atmosphere and stir for 20–30 minutes.[8][9]

    • Add 2-cyanopyrrole to the reaction mixture at 0–5 °C, maintaining the internal temperature between 5 and 10 °C, and stir for 30–40 minutes.[8][9]

    • To the resulting solution, add a solution of chloramine in MTBE at 0–5 °C and stir for 1-2 hours.[8]

  • Cyclization and Work-up:

    • Add formamidine acetate to the reaction mixture and stir at room temperature for 12-15 hours.[8]

    • Stop stirring and isolate the solid product by filtration.[8][9]

    • Wash the filter cake with water and then with MTBE.[8][9]

    • Dry the wet cake under vacuum at 50–55 °C to a constant weight to yield Pyrrolo[2,1-f]triazin-4-amine as a crystalline material.[8][9]

Visual Representation of the Synthesis Workflow:

G cluster_0 Step 1: N-Amination cluster_1 Step 2: Cyclization & Isolation A 2-Cyanopyrrole D N-Aminated Pyrrole Intermediate A->D 1. Deprotonation B Sodium Hydride in DMF B->D C Chloramine in MTBE C->D 2. Amination E Formamidine Acetate F Pyrrolo[2,1-f]triazin-4-amine (Crude) D->F E->F 3. Cyclization G Filtration & Washing F->G H Drying G->H I Pure Pyrrolo[2,1-f]triazin-4-amine H->I

Caption: Synthetic workflow for Pyrrolo[2,1-f]triazin-4-amine.

Biological Significance and Signaling Pathways

The Pyrrolo[2,1-f]triazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[10] Derivatives of this core have demonstrated a wide range of activities, including antiviral and anticancer properties.[10][11]

Kinase Inhibition

The Pyrrolo[2,1-f]triazine nucleus has been identified as a novel kinase inhibitor template that can mimic well-known inhibitor scaffolds like quinazoline.[12] Specific derivatives have shown potent inhibition of key signaling kinases.

  • EGFR and VEGFR-2 Inhibition: Certain substituted Pyrrolo[2,1-f]triazines have been shown to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[12] Inhibition of these receptor tyrosine kinases can disrupt downstream signaling pathways that are crucial for cancer cell proliferation and angiogenesis.

Visual Representation of a Generic Kinase Inhibition Pathway:

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) RTK->Downstream Activates Ligand Growth Factor (e.g., EGF, VEGF) Ligand->RTK Binds Pyrrolo Pyrrolo[2,1-f]triazin-4-amine Derivative Pyrrolo->RTK Inhibits ATP ATP ATP->RTK Phosphorylates Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response

Caption: Inhibition of Receptor Tyrosine Kinase signaling.

Applications in Drug Development

The primary application of Pyrrolo[2,1-f]triazin-4-amine is as a regulatory starting material for the synthesis of Remdesivir, a broad-spectrum antiviral medication.[1][2][13] Its structural similarity to purine nucleosides makes the pyrrolotriazine core a valuable scaffold for the development of other antiviral and anticancer agents.[10][14] Researchers have explored its derivatives for their potential as:

  • Antiproliferative agents against various cancer cell lines. [10][11]

  • Inhibitors of other kinases involved in disease.

  • Antiviral compounds targeting a range of RNA viruses. [14]

The continued exploration of this scaffold holds promise for the discovery of new therapeutic agents.

References

Pyrrolo[2,1-f]triazin-4-amine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f][1][2][3]triazine nucleus has emerged as a significant pharmacophore in medicinal chemistry, serving as a versatile template for the design of potent and selective therapeutic agents. Its unique fused heterocyclic structure, containing multiple heteroatoms, allows for critical interactions with various biological targets.[1] This privileged scaffold is a cornerstone in the development of kinase inhibitors for cancer therapy and is also a key component of antiviral nucleoside analogs, most notably the broad-spectrum antiviral drug Remdesivir.[1][2] This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic applications of pyrrolo[2,1-f]triazin-4-amine and its derivatives.

Synthesis Strategies

The synthesis of the pyrrolo[2,1-f][1][2][3]triazine core has been approached through various strategies, generally starting from either a pyrrole or a triazine precursor.[1] A common and scalable method involves the N-amination of a 2-cyanopyrrole followed by cyclization with formamidine acetate.[4][5] This process has been optimized for large-scale production, which was crucial for the manufacturing of Remdesivir.[4][5]

Alternative synthetic routes have also been developed. One such method begins with 2-formylpyrrole, which is converted to 1-amino-2-pyrrolonitrile and subsequently cyclized with formamidine acetate.[6] Another approach utilizes 2,5-dimethoxytetrahydrofuran as a starting material to construct the pyrrole ring, which is then elaborated to the final tricyclic system.[7] These diverse synthetic protocols offer flexibility in accessing a wide range of substituted pyrrolo[2,1-f]triazin-4-amine analogs for structure-activity relationship (SAR) studies.

A generalized synthetic workflow for the preparation of pyrrolo[2,1-f]triazin-4-amine is depicted below.

synthesis_workflow start Pyrrole Derivative (e.g., 2-cyanopyrrole) amination N-Amination start->amination cyclization Cyclization (e.g., with formamidine acetate) amination->cyclization product Pyrrolo[2,1-f]triazin-4-amine cyclization->product

A generalized synthetic workflow for Pyrrolo[2,1-f]triazin-4-amine.

Therapeutic Applications as Kinase Inhibitors

The pyrrolo[2,1-f][1][2][3]triazine scaffold has proven to be an effective mimic of the quinazoline core, a well-established template in the design of kinase inhibitors.[8] This has led to the development of numerous potent inhibitors targeting a variety of kinases implicated in cancer and other diseases. The nitrogen atoms within the heterocyclic system are crucial for forming hydrogen bonds and other key interactions within the ATP-binding pocket of kinases.[1][8]

Epidermal Growth Factor Receptor (EGFR) and HER2 Inhibition

Derivatives of pyrrolo[2,1-f]triazin-4-amine have been identified as potent inhibitors of EGFR and in some cases, as dual inhibitors of both EGFR and HER2.[3][8] For instance, attaching a 4-((3-chloro-4-fluorophenyl)amino) substituent to the pyrrolotriazine core resulted in potent biochemical inhibition of EGFR tyrosine kinase activity and cellular proliferation of the DiFi human colon tumor cell line.[8] Further optimization of 5-((4-aminopiperidin-1-yl)methyl)-pyrrolo[2,1-f][1][2][3]triazin-4-amines with small aniline substituents at the C4 position led to dual EGFR and HER2 inhibitors with promising oral efficacy in xenograft models.[3]

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

The versatility of the scaffold is further demonstrated by its application in developing VEGFR-2 inhibitors. By modifying the substituent at the 4-position to a 4-((3-hydroxy-4-methylphenyl)amino) group, potent inhibitors of VEGFR-2 were obtained.[8] These compounds also demonstrated effects on the VEGF-dependent proliferation of human umbilical vein endothelial cells (HUVECs).[8] One derivative showed significant activity against both c-Met and VEGFR-2 with IC50 values of 2.3 ± 0.1 nM and 5.0 ± 0.5 nM, respectively.[1]

Other Kinase Targets

The pyrrolo[2,1-f]triazin-4-amine core has been successfully utilized to develop inhibitors against a range of other important kinase targets, including:

  • c-Met: Acylurea and malonamide substituted pyrrolotriazines have shown single-digit nanomolar activity against the Met-driven GTL-16 human gastric carcinoma cell line.[9] X-ray crystallography has confirmed that these compounds bind to the Met kinase domain in an ATP-competitive manner.[9]

  • Anaplastic Lymphoma Kinase (ALK): 2,7-disubstituted-pyrrolo[2,1-f]triazine derivatives have been synthesized as potent ALK inhibitors, with one compound exhibiting an IC50 of 10 ± 2 nM against ALK with high selectivity over the insulin-like growth factor-1 receptor.[1]

  • Phosphoinositide 3-kinase delta (PI3Kδ): A series of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine derivatives were identified as highly potent, selective, and orally bioavailable PI3Kδ inhibitors, showing efficacy in an in vivo mouse model.[10]

  • Adaptor protein 2-associated kinase 1 (AAK1): This kinase has been identified as a potential target for the treatment of neuropathic pain, and pyrrolo[2,1-f]triazine-based inhibitors are being investigated to recapitulate the phenotype observed in AAK1 knockout mice.[11]

The general mechanism of action for these kinase inhibitors involves competitive binding at the ATP pocket, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction.

kinase_inhibition_pathway cluster_0 ATP Binding Pocket RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2, c-Met) Substrate Substrate Protein RTK->Substrate ATP ATP ATP->RTK Inhibitor Pyrrolo[2,1-f]triazin-4-amine Derivative Inhibitor->RTK Binds to Inhibition Inhibition PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Survival, Angiogenesis) PhosphoSubstrate->Downstream

Mechanism of action for Pyrrolo[2,1-f]triazin-4-amine based kinase inhibitors.

Antiviral Activity

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a key component of the antiviral drug Remdesivir (GS-5734), a phosphoramidate prodrug of a C-nucleoside analog.[2][12] Remdesivir has demonstrated broad-spectrum activity against a range of RNA viruses, including Ebola virus and coronaviruses like SARS-CoV-2.[2][6] The pyrrolotriazine core acts as a bioisostere of a purine nucleobase. The active triphosphate form of Remdesivir acts as a chain terminator of viral RNA-dependent RNA polymerase.

Derivatives of pyrrolo[2,1-f]triazine have also been investigated for their antiviral activity against other viruses, such as the influenza virus.[13] Some 2,4-disubstituted derivatives have shown low toxicity and high antiviral activity, with a proposed mechanism of action involving the inhibition of neuraminidase.[13]

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo activities of various pyrrolo[2,1-f]triazin-4-amine derivatives.

Table 1: In Vitro Kinase Inhibition Data

Compound IDTarget KinaseIC50 (nM)Cell LineCellular Activity (IC50/EC50)Reference
Compound 19c-Met2.3 ± 0.1BaF3-TPR-Met0.71 ± 0.16 nM[1]
VEGFR-25.0 ± 0.5HUVEC-VEGFR237.4 ± 0.311 nM[1]
Compound 2VEGFR-266HUVEC-[1]
Compound 3VEGFR-223HUVEC-[1]
Compound 1EGFR100DiFi-[1]
Compound 21ALK10 ± 2--[1]
IGF-1R1137 ± 398--[1]
Compound 8lEGFR/HER2-EGFR and HER2 driven xenograftsPromising oral efficacy[3]
GS-5734Ebola Virus-MacrophagesEC50 = 86 nM[12]

Table 2: Antiviral Activity Data

CompoundVirusAssayActivitySelectivity Index (SI)Reference
Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylateInfluenza A/Puerto Rico/8/34 (H1N1)MDCK cell cultureIC50 = 4 µg/mL188[13]

Key Experimental Protocols

General Synthesis of Pyrrolo[2,1-f]triazin-4-amine[4]

To a stirred solution of anhydrous DMF at 0–5 °C under a nitrogen atmosphere, sodium hydride (60% dispersion in mineral oil) is added. After stirring for 20-30 minutes, 2-cyanopyrrole is added while maintaining the temperature between 5 and 10 °C. The mixture is stirred for an additional 30-40 minutes. A solution of monochloramine in MTBE is then added, and the reaction is allowed to proceed for 1 hour to form N-amino-2-cyanopyrrole. Formamidine acetate is then added, and the reaction mixture is heated to 85–90 °C, during which MTBE is distilled off. The reaction is cooled, and water is added to precipitate the product. The solid is filtered, washed with water and MTBE, and dried under vacuum to yield pyrrolo[2,1-f][1][2][3]triazin-4-amine.

Kinase Inhibition Assay (General)

The inhibitory activity of the compounds against specific kinases is typically determined using in vitro kinase assays. A general protocol involves incubating the kinase, a suitable substrate (e.g., a peptide or protein), and ATP (often radiolabeled, e.g., [γ-33P]ATP) in the presence of varying concentrations of the test compound. The reaction is allowed to proceed for a defined period at a specific temperature and then stopped. The amount of phosphorylated substrate is then quantified, for example, by capturing the substrate on a filter and measuring the incorporated radioactivity using a scintillation counter. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated from the dose-response curve.

Conclusion

The pyrrolo[2,1-f]triazin-4-amine scaffold has demonstrated remarkable versatility and has been established as a "privileged" structure in drug discovery.[14] Its journey from a novel heterocyclic system to the core of kinase inhibitors and life-saving antiviral drugs highlights the power of medicinal chemistry in developing novel therapeutic agents. The continued exploration of this scaffold is expected to yield new drug candidates with improved efficacy and safety profiles for the treatment of cancer, viral infections, and other diseases. The diverse synthetic routes and the extensive structure-activity relationship data available provide a solid foundation for future drug design and development efforts centered around this remarkable heterocycle.

References

Pyrrolo[2,1-f]triazin-4-amine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolo[2,1-f]triazin-4-amine, with CAS number 159326-68-8, is a heterocyclic amine that serves as a crucial building block in medicinal chemistry and drug development. Notably, it is a key starting material in the synthesis of the antiviral drug Remdesivir. Its structural motif is also found in compounds investigated for a range of biological activities, including as kinase inhibitors for cancer therapy. Given its increasing importance in pharmaceutical research and manufacturing, a thorough understanding of its safety profile and proper handling procedures is essential for all personnel working with this compound.

This technical guide provides a comprehensive overview of the known safety data for Pyrrolo[2,1-f]triazin-4-amine, outlines detailed handling protocols derived from published synthetic procedures, and presents logical workflows for safe laboratory operations. The information is intended to support risk assessment and the implementation of appropriate safety measures in a research and development setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Pyrrolo[2,1-f]triazin-4-amine is provided in the table below. This information is critical for understanding its behavior under various laboratory conditions.

PropertyValueSource
CAS Number 159326-68-8
Molecular Formula C₆H₆N₄
Molecular Weight 134.14 g/mol
Appearance Yellow or pale brown solid/powder
Density 1.5 ± 0.1 g/cm³
Melting Point 236 - 239 °C
LogP -0.94
PSA (Polar Surface Area) 56.21 Ų

Hazard Identification and Classification

Pyrrolo[2,1-f]triazin-4-amine is classified as a hazardous substance. The following tables summarize the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications and associated hazard and precautionary statements as compiled from multiple safety data sheets. It is important to note that while GHS classifications are provided, specific quantitative toxicological data such as LD50 (median lethal dose) values are not publicly available for this compound.

GHS Hazard Classification
Hazard ClassCategoryGHS Code
Acute Toxicity, Oral4H301, H302
Skin Corrosion/Irritation2H315
Serious Eye Damage/Eye Irritation1, 2, 2AH318, H319
Skin Sensitization1H317
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory tract irritation)H335

Codes sourced from multiple SDS which may vary slightly.

Hazard and Precautionary Statements
TypeCodeStatement
Hazard H301/H302Toxic/Harmful if swallowed.
H315Causes skin irritation.
H317May cause an allergic skin reaction.
H318/H319Causes serious eye damage/irritation.
H335May cause respiratory irritation.
Precautionary (Prevention) P260/P261Do not breathe/Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash hands thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Precautionary (Response) P301+P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.
P302+P352IF ON SKIN: Wash with plenty of water and soap.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310Immediately call a POISON CENTER/doctor.
P321Specific treatment (see Section 4 on this SDS).
P330Rinse mouth.
Precautionary (Storage) P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Precautionary (Disposal) P501Dispose of contents/container to hazardous waste disposal.

Experimental Protocols for Safe Handling

While specific safety studies on Pyrrolo[2,1-f]triazin-4-amine are not widely published, detailed experimental procedures from its synthesis provide insight into its safe handling. The following protocol is a composite derived from methodologies described in the chemical literature.

Objective: To provide a general laboratory-scale protocol for the safe handling of solid Pyrrolo[2,1-f]triazin-4-amine.

Materials:

  • Pyrrolo[2,1-f]triazin-4-amine (solid)

  • Appropriate solvents (e.g., anhydrous DMF, MTBE, water)

  • Spatula, weighing paper/boat

  • Reaction vessel/storage container with a tight-fitting lid

  • Argon or Nitrogen gas supply (for inert atmosphere)

Personal Protective Equipment (PPE):

  • Safety glasses with side shields or chemical splash goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

  • Face shield (if there is a splash hazard)

  • Appropriate respiratory protection if handling large quantities or if dust cannot be controlled

Procedure:

  • Preparation:

    • Ensure all work is conducted in a properly functioning chemical fume hood.

    • Designate a specific area within the fume hood for handling the compound.

    • Ensure an eyewash station and safety shower are readily accessible.

    • Have appropriate waste containers ready for contaminated materials.

  • Handling and Weighing:

    • The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, under an inert atmosphere if necessary.

    • Before opening the container, allow it to equilibrate to room temperature to prevent moisture condensation.

    • Carefully open the container in the fume hood. Avoid creating dust.

    • Use a clean spatula to transfer the desired amount of the solid to a weighing boat.

    • If transferring to a reaction vessel, do so carefully to minimize dust generation. A powder funnel may be useful.

    • Immediately and securely close the container after use.

  • Disposal:

    • Dispose of contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated hazardous waste container.

    • Unused or waste Pyrrolo[2,1-f]triazin-4-amine must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

  • Decontamination:

    • Clean the work area, spatula, and any other equipment that came into contact with the compound using an appropriate solvent and then soap and water.

    • Wash hands thoroughly with soap and water after handling is complete.

Visual Workflows and Logical Diagrams

The following diagrams, created using the DOT language, illustrate key safety workflows and concepts for handling Pyrrolo[2,1-f]triazin-4-amine.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase prep_risk Conduct Risk Assessment prep_ppe Select & Inspect PPE (Gloves, Goggles, Lab Coat) prep_risk->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_safety Locate Eyewash/Shower prep_hood->prep_safety prep_waste Prepare Waste Containers prep_safety->prep_waste handle_transfer Transfer Compound in Hood prep_waste->handle_transfer handle_weigh Weigh Compound Carefully (Avoid Dust) handle_transfer->handle_weigh handle_reaction Add to Reaction Vessel handle_weigh->handle_reaction handle_seal Securely Seal Containers handle_reaction->handle_seal clean_decontaminate Decontaminate Work Area & Tools handle_seal->clean_decontaminate clean_dispose Dispose of Contaminated Items in Hazardous Waste clean_decontaminate->clean_dispose clean_remove_ppe Remove PPE Correctly clean_dispose->clean_remove_ppe clean_wash Wash Hands Thoroughly clean_remove_ppe->clean_wash end_node End clean_wash->end_node start Start start->prep_risk

Caption: Safe Handling Workflow for Pyrrolo[2,1-f]triazin-4-amine.

G node_elimination Elimination Physically remove the hazard Is it possible to avoid using Pyrrolo[2,1-f]triazin-4-amine? node_substitution Substitution Replace with a less hazardous substance Can a less toxic analogue be used? node_elimination:s->node_substitution:n Most Effective node_engineering Engineering Controls Isolate people from the hazard Use of Chemical Fume Hood Closed System Synthesis node_substitution:s->node_engineering:n node_admin Administrative Controls Change the way people work Standard Operating Procedures (SOPs) Safety Training, Warning Labels node_engineering:s->node_admin:n node_ppe Personal Protective Equipment (PPE) Protect the worker with PPE Safety Goggles, Chemical-Resistant Gloves Lab Coat, Respirator (if needed) node_admin:s->node_ppe:n Least Effective

Caption: Hierarchy of Controls for Managing Chemical Hazards.

First Aid Measures

In the event of exposure to Pyrrolo[2,1-f]triazin-4-amine, the following first aid measures should be taken immediately.

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, rinse mouth with water (only if the person is conscious). Do NOT induce vomiting. Immediately contact a poison center or physician.
Inhalation Remove person to fresh air and keep comfortable for breathing. If respiratory problems occur, seek immediate medical attention.
Skin Contact Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation or a rash occurs, consult a physician.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

Conclusion

Pyrrolo[2,1-f]triazin-4-amine is a valuable compound in modern pharmaceutical research, but it presents several health hazards that necessitate careful handling. It is classified as acutely toxic if swallowed, a skin and eye irritant, a potential skin sensitizer, and may cause respiratory irritation. While quantitative toxicity data is lacking in public literature, the available information from safety data sheets and synthetic protocols provides a strong basis for a conservative and safety-conscious approach.

All researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment. By following the guidelines outlined in this document and integrating them into standard operating procedures, the risks associated with handling Pyrrolo[2,1-f]triazin-4-amine can be effectively managed, ensuring a safe laboratory environment.

Methodological & Application

Synthesis of Pyrrolo[2,1-f]triazin-4-amine from Pyrrole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development.[1][4][5] This core structure is integral to a range of biologically active molecules, including kinase inhibitors for cancer therapy and potent antiviral agents such as Remdesivir.[1][4] The synthesis of pyrrolo[2,1-f]triazin-4-amine and its derivatives from readily available pyrrole precursors is a key focus for the efficient development of novel therapeutics.[6] This document provides detailed application notes and experimental protocols for the synthesis of pyrrolo[2,1-f]triazin-4-amine, primarily focusing on a scalable methodology commencing from 2-cyanopyrrole. The protocols are intended to furnish researchers with a robust foundation for the laboratory-scale synthesis and subsequent exploration of this important molecular framework.

Introduction

The pyrrolo[2,1-f][1][2][3]triazine nucleus is a fused bicyclic heterocycle that has garnered substantial attention due to its presence in numerous pharmacologically active compounds.[1][5] Its structural resemblance to purine nucleosides has made it a valuable template for the design of antiviral drugs.[7] Furthermore, derivatives of this scaffold have demonstrated potent inhibitory activity against various protein kinases, highlighting their potential in oncology.[3][8] The development of efficient and scalable synthetic routes to pyrrolo[2,1-f]triazin-4-amine is therefore a critical endeavor in pharmaceutical research and development.

This document outlines a well-established synthetic pathway starting from pyrrole, proceeding through the key intermediate 2-cyanopyrrole, followed by N-amination and subsequent cyclization to yield the target compound.

Synthetic Pathway Overview

The synthesis of pyrrolo[2,1-f]triazin-4-amine from pyrrole can be conceptually divided into three main stages:

  • Cyanation of Pyrrole: Conversion of pyrrole to 2-cyanopyrrole.

  • N-Amination of 2-Cyanopyrrole: Introduction of an amino group at the N1 position of the pyrrole ring.

  • Cyclization: Ring closure with a suitable one-carbon source to form the triazine ring.

Synthesis_Pathway Pyrrole Pyrrole TwoCyanopyrrole 2-Cyanopyrrole Pyrrole->TwoCyanopyrrole Cyanation NAmino 1-Amino-1H-pyrrole-2-carbonitrile TwoCyanopyrrole->NAmino N-Amination Target Pyrrolo[2,1-f]triazin-4-amine NAmino->Target Cyclization

Caption: General synthetic pathway for Pyrrolo[2,1-f]triazin-4-amine.

Experimental Protocols

Protocol 1: Synthesis of 2-Cyanopyrrole

This protocol details the conversion of pyrrole-2-carboxaldehyde to 2-cyanopyrrole.

Materials:

  • Pyrrole-2-carboxaldehyde

  • Hydroxylamine hydrochloride

  • Acetic anhydride

  • Dimethylformamide (DMF)

  • Deionized water

  • 2 N Hydrochloric acid

  • 10% aqueous Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus (distillation)

Procedure:

  • A solution of pyrrole-2-carboxaldehyde is prepared in DMF.

  • The reaction mixture is cooled to 0–5 °C.

  • Process water is slowly added while maintaining the temperature below 15 °C.

  • Solid hydroxylamine hydrochloride is added, followed by the slow addition of acetic anhydride, ensuring the temperature remains below 15 °C.

  • The reaction mixture is then heated to 90 °C and stirred for 12–16 hours.

  • After cooling, the mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed successively with 2 N HCl solution and 10% aqueous sodium bicarbonate solution.[2]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by fractional distillation under high vacuum (2–4 mm Hg) at 100–140 °C to yield pure 2-cyanopyrrole.[2]

Quantitative Data:

ParameterValueReference
Starting MaterialPyrrole-2-carboxaldehyde[2]
Key ReagentsHydroxylamine hydrochloride, Acetic anhydride[2]
SolventDMF[2]
Reaction Temperature90 °C[2]
Reaction Time12-16 hours[2]
Purification MethodFractional Distillation[2]
Overall Yield~81.8%[2]
Purity (HPLC)>99%[2]
Protocol 2: Synthesis of Pyrrolo[2,1-f]triazin-4-amine

This protocol describes the N-amination of 2-cyanopyrrole and subsequent cyclization to the final product.

Materials:

  • 2-Cyanopyrrole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Monochloramine solution in MTBE (prepared separately, see below)

  • Formamidine acetate

  • Triethylamine (Et3N)

Procedure for Monochloramine Preparation:

  • A mixture of MTBE and ammonium chloride is cooled to -8 ± 2 °C.

  • Aqueous ammonia solution (25%) is added while maintaining the temperature.

  • Pre-cooled sodium hypochlorite solution is added slowly, keeping the temperature at -8 ± 2 °C.

  • The reaction is stirred, and the organic layer containing monochloramine is separated, washed with brine, and dried over anhydrous calcium chloride at 0–5 °C.[2]

Procedure for Pyrrolo[2,1-f]triazin-4-amine Synthesis:

  • Sodium hydride is added to anhydrous DMF at 0–5 °C under a nitrogen atmosphere.

  • 2-Cyanopyrrole is then added slowly to the suspension, maintaining the temperature between 5 and 10 °C.

  • The previously prepared monochloramine solution in MTBE is then added to the reaction mixture.

  • The reaction is stirred until completion (monitored by TLC or HPLC).

  • Upon completion, the reaction is quenched, and the intermediate 1-amino-1H-pyrrole-2-carbonitrile can be isolated or used directly in the next step.

  • For the cyclization step, the N-aminated pyrrole intermediate is reacted with formamidine acetate.[1]

  • Triethylamine is added, and the reaction mixture is heated. Formamidine acetate can act as both the reagent and the solvent.[1]

  • After the reaction is complete, the mixture is cooled, and the product is isolated and purified, typically by crystallization or column chromatography.

Quantitative Data:

ParameterValueReference
Starting Material2-Cyanopyrrole[2]
Key ReagentsSodium hydride, Monochloramine, Formamidine acetate[1][2]
SolventDMF, MTBE[2]
Reaction Temperature0-10 °C (Amination), Elevated (Cyclization)[1][2]
Overall Yield~55% (two-vessel process)[2]
Purity (HPLC)High[2]

Experimental Workflow

Experimental_Workflow cluster_prep Preparation of 2-Cyanopyrrole cluster_synthesis Synthesis of Pyrrolo[2,1-f]triazin-4-amine p1_start Start with Pyrrole-2-carboxaldehyde p1_react React with Hydroxylamine HCl & Acetic Anhydride in DMF p1_start->p1_react p1_heat Heat at 90°C for 12-16h p1_react->p1_heat p1_workup Aqueous Workup & Extraction p1_heat->p1_workup p1_purify Fractional Distillation p1_workup->p1_purify p1_end Pure 2-Cyanopyrrole p1_purify->p1_end p2_start Start with 2-Cyanopyrrole p2_deprotonate Deprotonate with NaH in DMF p2_start->p2_deprotonate p2_aminate N-Aminate with Monochloramine p2_deprotonate->p2_aminate p2_cyclize Cyclize with Formamidine Acetate p2_aminate->p2_cyclize p2_purify Purification p2_cyclize->p2_purify p2_end Pyrrolo[2,1-f]triazin-4-amine p2_purify->p2_end

Caption: Step-by-step experimental workflow for the synthesis.

Data Summary

Table 1: Summary of Reaction Conditions and Yields

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1 Pyrrole-2-carboxaldehydeHydroxylamine HCl, Acetic AnhydrideDMF9012-16~81.8[2]
2 2-CyanopyrroleNaH, Monochloramine, Formamidine AcetateDMF, MTBE0-10, then heatVariable~55 (overall)[2]

Table 2: Physicochemical Properties of Pyrrolo[2,1-f]triazin-4-amine

PropertyValueReference
Molecular FormulaC₆H₆N₄[9]
Molecular Weight134.14 g/mol [9]
IUPAC Namepyrrolo[2,1-f][1][2][3]triazin-4-amine[9]
CAS Number159326-68-8[9]

Conclusion

The synthetic protocols detailed herein provide a comprehensive guide for the preparation of pyrrolo[2,1-f]triazin-4-amine from pyrrole derivatives. The described methods are scalable and yield the target compound in good purity, making them suitable for applications in academic research and industrial drug development. The established biological significance of the pyrrolo[2,1-f][1][2][3]triazine scaffold underscores the importance of robust and reproducible synthetic routes. Researchers are encouraged to adapt and optimize these protocols to explore the synthesis of novel analogs for the discovery of new therapeutic agents.

References

Scalable Synthesis of Pyrrolo[2,1-f]triazin-4-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable synthesis protocols for Pyrrolo[2,1-f]triazin-4-amine, a key intermediate in the synthesis of various pharmaceutically active compounds, including the antiviral drug Remdesivir. The methodologies presented are designed for scalability, focusing on process safety, efficiency, and the use of readily available starting materials.

Introduction

Pyrrolo[2,1-f]triazin-4-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its scaffold is a core component of several kinase inhibitors and antiviral agents. The demand for scalable and robust synthetic routes to this intermediate has increased, particularly due to its role as a key starting material for Remdesivir. This document outlines two distinct and scalable synthetic strategies: a batch process suitable for kilogram-scale production and a modern continuous flow process designed for high-throughput manufacturing.

Methodology 1: Scalable Batch Synthesis

This scalable batch process provides a two-vessel procedure for the synthesis of Pyrrolo[2,1-f]triazin-4-amine from the versatile starting material, pyrrole. The overall process involves the initial formation of 2-cyanopyrrole, followed by N-amination and subsequent cyclization to yield the target compound. This method has been demonstrated to be reproducible and has been successfully scaled to produce kilogram quantities of the final product.[1][2]

Overall Reaction Scheme

Pyrrole Pyrrole Two_Cyanopyrrole 2-Cyanopyrrole Pyrrole->Two_Cyanopyrrole Step 1: Cyanation Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Hydroxylamine Hydroxylamine Hydrochloride Acetic_Anhydride Acetic Anhydride Final_Product Pyrrolo[2,1-f]triazin-4-amine Two_Cyanopyrrole->Final_Product Step 2: Amination & Cyclization NaH Sodium Hydride (NaH) Chloramine Chloramine (in situ) Formamidine_Acetate Formamidine Acetate

Caption: Overall two-step batch synthesis of Pyrrolo[2,1-f]triazin-4-amine.

Experimental Protocols

Step 1: Synthesis of 2-Cyanopyrrole

This procedure details the formation of the 2-cyanopyrrole intermediate via a Vilsmeier-Haack type reaction followed by conversion of the resulting aldehyde to a nitrile.

  • Vilsmeier Reagent Formation: To a suitable reactor, add dimethylformamide (DMF, 10 volumes). Cool the DMF to 0-5 °C and slowly add phosphorous oxychloride (POCl₃). The formation of the Vilsmeier reagent is exothermic.[1]

  • Formylation of Pyrrole: Slowly add pyrrole to the freshly prepared Vilsmeier reagent, maintaining the temperature below 15 °C. Allow the reaction to proceed for 1 hour.[1]

  • Quenching and Oxime Formation: Quench the reaction by the slow addition of water, keeping the temperature below 15 °C. Subsequently, add solid hydroxylamine hydrochloride.[1]

  • Nitrile Formation: Add acetic anhydride to the reaction mixture. Heat the mixture to 90 °C and stir for 12-16 hours to facilitate the dehydration of the oxime to the nitrile.[1]

  • Work-up and Isolation: Cool the reaction mixture and perform an appropriate work-up to isolate the crude 2-cyanopyrrole. The product can be purified by crystallization.

Step 2: Synthesis of Pyrrolo[2,1-f]triazin-4-amine

This one-pot procedure describes the N-amination of 2-cyanopyrrole followed by cyclization to the final product.

  • Deprotonation: To a stirred solution of anhydrous DMF (6.0 L) under a nitrogen atmosphere at 0-5 °C, add sodium hydride (60% dispersion in mineral oil, 0.29 kg, 7.17 mol).[1][2]

  • Addition of 2-Cyanopyrrole: Slowly add 2-cyanopyrrole (0.60 kg, 6.52 mol) to the reaction mixture at 0-5 °C, maintaining the internal temperature between 5 and 10 °C. Stir for 30-40 minutes at this temperature.[1][2]

  • N-Amination: Prepare a solution of monochloramine in situ and add it to the reaction mixture.

  • Cyclization: Add formamidine acetate to the reaction mixture.

  • Work-up and Isolation: Upon completion of the reaction, add water to precipitate the product. Isolate the solids by filtration. Wash the filter cake with water and then with methyl tert-butyl ether (MTBE). Dry the product under vacuum at 50-55 °C.[1][2]

Data Presentation
ParameterValueReference
2-Cyanopyrrole
Yield81.8% (assay-based)[1]
Purity>99% (excluding DMF)[1]
Pyrrolo[2,1-f]triazin-4-amine
Overall Yield55%[2]
Yield (Step 2)67%[1][2]
HPLC Purity99.9 A% (98.4 wt%)[1][2]
¹H NMR (400 MHz, DMSO-d₆)δ 7.78 (s, 1H), 7.68 (br s, 2H), 7.59–7.58 (m, 1H), 6.86–6.84 (m, 1H), 6.60–6.58 (m, 1H)[1][2]
¹³C NMR (100 MHz, DMSO-d₆)δ 155.5, 147.9, 118.1, 114.3, 110.0, 101.2[1][2]
GC-MS (m/z)134.1[1][2]

Experimental Workflow

cluster_0 Vessel 1: 2-Cyanopyrrole Synthesis cluster_1 Vessel 2: Pyrrolo[2,1-f]triazin-4-amine Synthesis Vilsmeier_Formation 1. Vilsmeier Reagent Formation (POCl3, DMF, 0-5 °C) Pyrrole_Addition 2. Pyrrole Addition (<15 °C, 1 h) Vilsmeier_Formation->Pyrrole_Addition Quench_Oxime 3. Quench & Oxime Formation (H2O, Hydroxylamine HCl) Pyrrole_Addition->Quench_Oxime Nitrile_Formation 4. Nitrile Formation (Acetic Anhydride, 90 °C, 12-16 h) Quench_Oxime->Nitrile_Formation Isolation_1 5. Work-up & Isolation Nitrile_Formation->Isolation_1 NaH_Addition 6. NaH in DMF (0-5 °C) Isolation_1->NaH_Addition Transfer of 2-Cyanopyrrole Cyanopyrrole_Addition 7. 2-Cyanopyrrole Addition (0-10 °C, 30-40 min) NaH_Addition->Cyanopyrrole_Addition Amination 8. N-Amination (in situ Chloramine) Cyanopyrrole_Addition->Amination Cyclization 9. Cyclization (Formamidine Acetate) Amination->Cyclization Isolation_2 10. Precipitation, Filtration & Drying Cyclization->Isolation_2

Caption: Workflow for the two-vessel batch synthesis.

Methodology 2: Continuous Flow Synthesis

A second-generation synthesis of Pyrrolo[2,1-f]triazin-4-amine has been developed using continuous flow chemistry.[3] This approach offers advantages in terms of safety, process control, and throughput, making it highly suitable for large-scale industrial production. The key features of this process include the in situ synthesis of monochloramine and the use of a process-friendly soluble base, potassium tert-butoxide (KOt-Bu).[3]

Overall Reaction Scheme

Two_Cyanopyrrole 2-Cyanopyrrole Final_Product Pyrrolo[2,1-f]triazin-4-amine Two_Cyanopyrrole->Final_Product Continuous Flow Amination & Cyclization KOtBu KOt-Bu Chloramine Chloramine (in situ) Formamidine_Acetate Formamidine Acetate

Caption: Continuous flow synthesis of Pyrrolo[2,1-f]triazin-4-amine.

Experimental Protocol (Conceptual Overview)

The continuous flow process involves the following key stages:

  • Reagent Streams: Separate streams of 2-cyanopyrrole with potassium tert-butoxide in a suitable solvent, and in situ generated monochloramine are prepared.

  • Mixing and Reaction: The reagent streams are continuously pumped and mixed in a microreactor or a flow reactor at a controlled temperature and residence time to effect the N-amination.

  • Downstream Cyclization: The output from the first reactor, containing the aminated intermediate, is then mixed with a stream of formamidine acetate in a second reactor at elevated temperature to induce cyclization.

  • In-line Extraction and Separation: The product stream undergoes continuous in-line extraction and separation to remove byproducts and unreacted starting materials.[3]

  • Product Isolation: The purified product stream is collected, and the solvent is removed to isolate the final product.

Data Presentation
ParameterValueReference
Process Type Continuous Flow[3]
Base Potassium tert-butoxide (KOt-Bu)[3]
Key Advantage High-throughput, enhanced safety[3]

Experimental Workflow

cluster_0 Reagent Streams cluster_1 Flow Reactors cluster_2 Downstream Processing Stream1 Stream 1: 2-Cyanopyrrole + KOt-Bu Reactor1 Reactor 1: N-Amination Stream1->Reactor1 Stream2 Stream 2: in situ Chloramine Stream2->Reactor1 Stream3 Stream 3: Formamidine Acetate Reactor2 Reactor 2: Cyclization Stream3->Reactor2 Reactor1->Reactor2 Extraction In-line Extraction & Separation Reactor2->Extraction Isolation Product Isolation Extraction->Isolation

References

Application Notes and Protocols: Pyrrolo[2,1-f]triazin-4-amine as a Kinase Inhibitor Template

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a core template for the development of potent and selective kinase inhibitors.[2][4] Its unique bicyclic heteroaromatic structure allows for versatile substitution patterns, enabling the fine-tuning of inhibitory activity and pharmacokinetic properties against a range of kinase targets implicated in cancer and inflammatory diseases.[4][5] This document provides detailed application notes and experimental protocols for researchers working with or developing kinase inhibitors based on the pyrrolo[2,1-f]triazin-4-amine template.

Kinase Targets and Inhibitory Activity

Derivatives of pyrrolo[2,1-f]triazin-4-amine have demonstrated potent inhibitory activity against several key kinases involved in oncogenic signaling pathways. The following tables summarize the in vitro inhibitory activities of representative compounds against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), c-Met, and p38 Mitogen-Activated Protein (MAP) Kinase.

Table 1: Inhibitory Activity against VEGFR-2
Compound ReferenceStructureVEGFR-2 IC50 (nM)Cellular Assay (HUVEC proliferation) IC50 (nM)
Brivanib (BMS-540215)(R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1][2][3]triazin-6-yloxy)propan-2-ol2540
Compound 3[4]4-((3-hydroxy-4-methylphenyl)amino)-5-methylpyrrolo[2,1-f][1][2][3]triazine23Not Reported
Compound 19[4]6-(2-methoxyethoxy)-5-methyl-N-(4-(pyridin-3-yl)phenyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine5.0 ± 0.537.4 ± 0.311
Table 2: Inhibitory Activity against EGFR
Compound ReferenceStructureEGFR IC50 (nM)Cellular Assay (DiFi or A431 proliferation) IC50 (nM)
Compound 1[4]4-((3-chloro-4-fluorophenyl)amino)pyrrolo[2,1-f][1][2][3]triazine100Not Reported
Compound 8l[6]5-((4-aminopiperidin-1-yl)methyl)-N-(3-ethynylphenyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine6 (EGFR) / 10 (HER2)120 (N87 cells)
Table 3: Inhibitory Activity against c-Met
Compound ReferenceStructurec-Met IC50 (nM)Cellular Assay (GTL-16 proliferation) IC50 (nM)
Compound 19[4]6-(2-methoxyethoxy)-5-methyl-N-(4-(pyridin-3-yl)phenyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine2.3 ± 0.10.71 ± 0.16 (BaF3-TPR-Met)
Acylurea Derivative[7]1-(4-((6-(2-hydroxyethoxy)-5-methylpyrrolo[2,1-f][1][2][3]triazin-4-yl)amino)phenyl)-3-(4-fluorophenyl)urea<10Not Reported
Table 4: Inhibitory Activity against p38α MAP Kinase
Compound ReferenceStructurep38α IC50 (nM)Cellular Assay (LPS-induced TNF-α release in THP-1) IC50 (nM)
BMS-5829494-(4-(4-fluorophenyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl)pyridine5100

Signaling Pathways and Mechanism of Action

The pyrrolo[2,1-f]triazin-4-amine scaffold acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of the kinase and its downstream substrates, thereby blocking the activation of signaling pathways crucial for cell proliferation, survival, and angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrrolo[2,1-f]triazin-4-amine Inhibitor Inhibitor->VEGFR2 Inhibits (ATP-competitive)

VEGFR-2 Signaling Pathway and Inhibition.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Recruits PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrrolo[2,1-f]triazin-4-amine Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive)

EGFR Signaling Pathway and Inhibition.

Experimental Protocols

General Workflow for Kinase Inhibitor Evaluation

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of Pyrrolo[2,1-f]triazin-4-amine Derivatives kinase_assay Biochemical Kinase Assay (IC50 Determination) synthesis->kinase_assay cell_proliferation Cell-Based Proliferation Assay (GI50 Determination) kinase_assay->cell_proliferation western_blot Target Phosphorylation Assay (Western Blot) cell_proliferation->western_blot xenograft Tumor Xenograft Model (Efficacy Studies) western_blot->xenograft

General Experimental Workflow.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is a general guideline for determining the IC50 value of a pyrrolo[2,1-f]triazin-4-amine derivative against a target kinase.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, EGFR, c-Met, p38α)

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1 for tyrosine kinases)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (pyrrolo[2,1-f]triazin-4-amine derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or vehicle (for control) to the wells of the assay plate.

    • Add 10 µL of a solution containing the kinase and substrate in kinase assay buffer.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should be close to the Km value for the specific kinase.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Proliferation Assay (MTT or CellTiter-Glo®)

This protocol measures the effect of the kinase inhibitor on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line relevant to the kinase target (e.g., HUVEC for VEGFR-2, A431 for EGFR, GTL-16 for c-Met)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear or opaque-walled tissue culture plates

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment (MTT):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Viability Assessment (CellTiter-Glo®):

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each concentration and determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot Analysis of Kinase Phosphorylation

This protocol is used to confirm the on-target activity of the inhibitor by measuring the phosphorylation status of the target kinase and its downstream effectors.[2][3]

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies (specific for the phosphorylated and total forms of the target kinase, e.g., phospho-VEGFR2, total VEGFR2)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • PVDF membrane

  • Standard Western blotting equipment

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound at various concentrations for a specified time (e.g., 2-24 hours).

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane extensively with TBST.

    • Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the kinase or a housekeeping protein (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein to determine the extent of inhibition.

Protocol 4: In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of a pyrrolo[2,1-f]triazin-4-amine-based kinase inhibitor.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Cancer cell line for tumor implantation (e.g., A431, GTL-16)

  • Test compound formulated for oral or intraperitoneal administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of the mice.

  • Tumor Growth and Grouping:

    • Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., once daily by oral gavage). The dose will depend on prior pharmacokinetic and tolerability studies. For example, Brivanib has been administered at doses of 50-100 mg/kg in mice.[8]

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight and general health of the mice.

  • Endpoint:

    • Continue the treatment for a specified period (e.g., 2-4 weeks) or until the tumors in the control group reach a predetermined size.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

  • Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group. Calculate the tumor growth inhibition (TGI) percentage.

Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

The pyrrolo[2,1-f]triazin-4-amine scaffold is a versatile and potent template for the design of kinase inhibitors. The protocols and data presented in these application notes provide a comprehensive guide for researchers to evaluate the efficacy of novel compounds based on this scaffold, from initial in vitro screening to in vivo validation. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results in the pursuit of novel therapeutics.

References

Application of Pyrrolo[2,1-f]triazin-4-amine in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[2,1-f]triazine scaffold has emerged as a privileged structure in the design of novel kinase inhibitors for cancer therapy. Its ability to mimic the hinge-binding motif of ATP allows for potent and often selective inhibition of various protein kinases implicated in tumorigenesis and metastasis. This document provides detailed application notes on the utility of pyrrolo[2,1-f]triazin-4-amine and its derivatives in cancer research, comprehensive protocols for key experimental assays, and visualizations of relevant signaling pathways.

Application Notes

The pyrrolo[2,1-f]triazin-4-amine core is a versatile template for the development of inhibitors targeting several key oncogenic kinases. Research has demonstrated that derivatives of this scaffold can potently inhibit receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER2), and the Mesenchymal-Epithelial Transition factor (c-Met).

Key Applications in Cancer Research:

  • Targeted Therapy Development: The primary application of pyrrolo[2,1-f]triazin-4-amine derivatives is in the discovery and development of targeted cancer therapies. By modifying substituents at various positions of the pyrrolotriazine ring system, researchers can fine-tune the potency and selectivity of these compounds against specific kinases.

  • Dual and Multi-Targeted Kinase Inhibition: Several studies have focused on developing pyrrolo[2,1-f]triazin-4-amine derivatives that can simultaneously inhibit multiple kinases. For instance, dual inhibitors of EGFR and HER2, as well as c-Met and VEGFR-2, have been synthesized, offering a potential strategy to overcome drug resistance and improve therapeutic efficacy.

  • Probing Kinase Biology: Novel and selective inhibitors based on this scaffold serve as valuable chemical probes to investigate the roles of specific kinases in cancer cell signaling, proliferation, survival, and migration.

  • Preclinical Cancer Models: These compounds have demonstrated significant anti-tumor activity in various preclinical models, including cell-based assays and in vivo tumor xenografts, validating their therapeutic potential.

Mechanism of Action:

Pyrrolo[2,1-f]triazin-4-amine-based inhibitors typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and blocking the activation of oncogenic signaling pathways. This inhibition can lead to cell cycle arrest, induction of apoptosis, and suppression of tumor growth and angiogenesis.

Data Presentation: In Vitro and In Vivo Activity of Pyrrolo[2,1-f]triazin-4-amine Derivatives

The following tables summarize the quantitative data on the inhibitory activity of representative pyrrolo[2,1-f]triazin-4-amine derivatives from published research.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrrolo[2,1-f]triazin-4-amine Derivatives

Compound IDTarget Kinase(s)IC50 (nM)Reference
1 EGFR100
2 VEGFR-266
3 VEGFR-223
16 EGFR6
HER210
19 c-Met2.3 ± 0.1
VEGFR-25.0 ± 0.5
21 ALK10 ± 2
23 ALK3
24 ALK5
25 (BMS-754807) IGF-1R2

Table 2: Cellular Activity of Pyrrolo[2,1-f]triazin-4-amine Derivatives

Compound IDCell LineAssayIC50 (nM)Reference
16 N87Cell Viability120
19 BaF3-TPR-MetCell Viability0.71 ± 0.16
HUVEC-VEGFR2Cell Viability37.4 ± 0.311
25 (BMS-754807) IGF-SalCell Viability7

Table 3: In Vivo Efficacy of Pyrrolo[2,1-f]triazin-4-amine Derivatives in Xenograft Models

Compound IDXenograft ModelDosingTumor Growth Inhibition (%)Reference
16 GEO colon tumorNot SpecifiedSignificant
22 ALK-driven tumorDose-dependentSignificant
24 Sup-M230 mg/kg75-87
8l EGFR and HER2-drivenNot SpecifiedPromising Oral Efficacy

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by pyrrolo[2,1-f]triazin-4-amine derivatives and a general workflow for their preclinical evaluation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF EGF->EGFR Inhibitor Pyrrolo[2,1-f]triazin-4-amine Derivative Inhibitor->EGFR

EGFR Signaling Pathway Inhibition.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation VEGF VEGF VEGF->VEGFR2 Inhibitor Pyrrolo[2,1-f]triazin-4-amine Derivative Inhibitor->VEGFR2

VEGFR-2 Signaling Pathway in Angiogenesis.

HER2_cMet_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK cMet c-Met cMet->PI3K_AKT cMet->RAS_MAPK Cellular_Response Cell Proliferation, Survival, Invasion PI3K_AKT->Cellular_Response RAS_MAPK->Cellular_Response Inhibitor Pyrrolo[2,1-f]triazin-4-amine Derivative Inhibitor->HER2 Inhibitor->cMet Experimental_Workflow A Compound Synthesis (Pyrrolo[2,1-f]triazin-4-amine derivatives) B In Vitro Biochemical Kinase Assay (IC50) A->B Screening C In Vitro Cellular Assay (e.g., MTT for cell viability) B->C Hit Confirmation D In Vivo Xenograft Model (Tumor Growth Inhibition) C->D Efficacy Testing E Lead Optimization D->E Data Analysis

Application Notes and Protocols for Pyrrolo[2,1-f]triazin-4-amine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the pyrrolo[2,1-f]triazin-4-amine scaffold in structure-activity relationship (SAR) studies for the development of potent and selective kinase inhibitors. The document details synthetic methodologies, biological evaluation protocols, and summarizes key SAR findings from various studies.

Application Notes

The pyrrolo[2,1-f]triazin-4-amine core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design of inhibitors targeting a range of protein kinases.[1][2] This heterocyclic system has been successfully employed to develop inhibitors for kinases implicated in cancer, inflammation, and neuropathic pain, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), p38α Mitogen-Activated Protein Kinase (MAPK), and Adaptor-Associated Kinase 1 (AAK1).[1][2][3][4]

The pyrrolo[2,1-f]triazine nucleus is considered a bioisostere of the well-established quinazoline kinase inhibitor scaffold, binding to the ATP pocket of kinases.[2] SAR studies have revealed that substitutions at the C4, C5, and C6 positions of the pyrrolotriazine ring are crucial for modulating potency, selectivity, and pharmacokinetic properties.[2][5][6]

Key SAR Insights:
  • C4 Position: Substitution with an aniline moiety is a common feature, with the nature and substitution pattern on the aniline ring significantly influencing target affinity and selectivity. For instance, a 4-((3-chloro-4-fluorophenyl)amino) substituent confers potent EGFR inhibitory activity, while a 4-((3-hydroxy-4-methylphenyl)amino) group leads to potent VEGFR-2 inhibition.[2] Further modification of the aniline, such as the introduction of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group, has also yielded potent VEGFR-2 inhibitors.[6]

  • C5 and C6 Positions: These positions are tolerant to a variety of substituents, providing opportunities to fine-tune physicochemical properties and introduce vectors for improving solubility, metabolic stability, and cell permeability.[2][5] For example, the incorporation of a basic amino group on a C6 side chain was shown to mitigate the glucuronidation of a phenolic group at the C4-aniline moiety.[5]

  • C7 Position: Substitution at this position is generally detrimental to biological activity.[2]

The versatility of the pyrrolo[2,1-f]triazin-4-amine scaffold makes it an attractive starting point for fragment-based and lead optimization campaigns in drug discovery.

Quantitative SAR Data

The following tables summarize the structure-activity relationship data for various pyrrolo[2,1-f]triazin-4-amine derivatives against different kinase targets.

Table 1: SAR of Pyrrolo[2,1-f]triazine Analogs as p38α MAP Kinase Inhibitors [3]

CompoundR1R2p38α IC50 (nM)
1 HH>10000
2 MeH150
3 EtH80
4 PhH25
5 4-F-PhH15
6 HMe500
7 HPh120

Table 2: SAR of 4-(Phenylamino)pyrrolo[2,1-f]triazine Derivatives as VEGFR-2 and EGFR Inhibitors [1][2]

CompoundR (Aniline Substituent)VEGFR-2 IC50 (µM)EGFR IC50 (µM)
8 3-hydroxy-4-methylphenyl0.023>10
9 3-hydroxyphenyl0.066>10
10 3-chloro-4-fluorophenyl>100.100

Table 3: SAR of C6-Substituted Pyrrolo[2,1-f]triazines as VEGFR-2 Inhibitors [5]

CompoundR (C6-Substituent)VEGFR-2 IC50 (nM)
11 H50
12 CH2OH35
13 CH2-N(Me)210
14 CH2-morpholine15

Experimental Protocols

Protocol 1: General Synthesis of 4-Anilino-pyrrolo[2,1-f]triazine Derivatives

This protocol describes a general method for the synthesis of C4-anilino substituted pyrrolo[2,1-f]triazines, a common structural motif in kinase inhibitors based on this scaffold.

1. Synthesis of 4-Chloropyrrolo[2,1-f]triazine: a. To a solution of pyrrolo[2,1-f]triazin-4-one (1 equivalent) in phosphoryl chloride (10 equivalents), add N,N-diisopropylethylamine (2 equivalents). b. Heat the reaction mixture to 100 °C and stir for 4 hours. c. Cool the reaction to room temperature and carefully quench by pouring onto ice. d. Extract the aqueous layer with dichloromethane (3 x 50 mL). e. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloropyrrolo[2,1-f]triazine. Purify by column chromatography.

2. Nucleophilic Aromatic Substitution with Substituted Anilines: a. To a solution of 4-chloropyrrolo[2,1-f]triazine (1 equivalent) in isopropanol, add the desired substituted aniline (1.2 equivalents) and a catalytic amount of hydrochloric acid. b. Heat the reaction mixture to reflux and stir for 12 hours. c. Cool the reaction to room temperature, and collect the resulting precipitate by filtration. d. Wash the precipitate with cold isopropanol and dry under vacuum to yield the final 4-anilino-pyrrolo[2,1-f]triazine product.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

1. Reagents and Materials:

  • Recombinant human kinase enzyme
  • Kinase-specific peptide substrate
  • ATP (Adenosine triphosphate)
  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
  • Test compounds dissolved in DMSO
  • 96-well microtiter plates
  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

2. Assay Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. In a 96-well plate, add the kinase assay buffer, the kinase enzyme, and the test compound solution. c. Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. e. Incubate the reaction at 30 °C for a specified period (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. g. Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathways

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrrolo[2,1-f]triazin-4-amine Inhibitor Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and the inhibitory action of a Pyrrolo[2,1-f]triazin-4-amine-based inhibitor.

p38_MAPK_Signaling Stress Cellular Stress / Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylates MK2 MK2 p38->MK2 Phosphorylates Inflammation Inflammatory Response MK2->Inflammation Inhibitor Pyrrolo[2,1-f]triazin-4-amine Inhibitor Inhibitor->p38

Caption: The p38 MAPK signaling cascade and its inhibition by a Pyrrolo[2,1-f]triazin-4-amine derivative.

Experimental Workflow

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis Start Pyrrolo[2,1-f]triazin-4-one Chlorination 4-Chloropyrrolo[2,1-f]triazine Start->Chlorination POCl3 Substitution 4-Anilino-pyrrolo[2,1-f]triazine Derivatives Chlorination->Substitution Substituted Aniline Assay In Vitro Kinase Assay Substitution->Assay Data IC50 Determination Assay->Data SAR SAR Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Substitution Iterative Design

Caption: A typical workflow for SAR studies using the Pyrrolo[2,1-f]triazin-4-amine scaffold.

References

Application Notes and Protocols for In Vitro Kinase Inhibition Assays of Pyrrolo[2,1-f]triazin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro assays for the evaluation of Pyrrolo[2,1-f]triazin-4-amine compounds as kinase inhibitors. This class of compounds has shown promise in targeting a range of kinases implicated in cancer and other diseases. The following protocols and data are intended to facilitate the screening and characterization of these inhibitors.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of various Pyrrolo[2,1-f]triazin-4-amine derivatives against a panel of key protein kinases.

Compound IDTarget KinaseIC50 (nM)Reference
BMS-754807 IGF-1R2[1]
IR<2[2]
Compound 1 EGFR100[1]
Compound 2 VEGFR-266[1]
Compound 3 VEGFR-223[1]
Compound 6 VEGFR-257[1]
FGFR-1100[1]
Compound 7 VEGFR-216[1]
FGFR-116[1]
Compound 8 VEGFR-253[1]
FGFR-1220[1]
Compound 9 EGFR40[1]
HER240[1]
Compound 16 EGFR6[1]
HER210[1]
Compound 19 c-Met2.3 ± 0.1[1]
VEGFR-25.0 ± 0.5[1]
Compound 21 ALK10 ± 2[1]
IGF-1R1137 ± 398[1]
Compound 22 ALK6[1]
Compound 23 ALK3[1]
Compound 24 ALK5[1]
Compound 26 JAK2-[1]
Compound 29 JAK20.17 ± 0.03[1]

Experimental Protocols

Detailed methodologies for key in vitro kinase inhibition assays are provided below. These protocols are adaptable for various Pyrrolo[2,1-f]triazin-4-amine compounds and target kinases.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This protocol describes a generic method for determining the inhibitory activity of compounds against a target kinase using HTRF® technology.

Materials:

  • Kinase and corresponding biotinylated substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • HTRF® KinEASE™ TK or STK kit (containing Eu3+-cryptate labeled anti-phospho antibody and streptavidin-XL665)

  • Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection buffer (provided with the kit)

  • Low-volume 384-well plates

  • HTRF®-compatible plate reader

Protocol:

  • Compound Preparation: Prepare serial dilutions of the Pyrrolo[2,1-f]triazin-4-amine test compounds in 100% DMSO. Further dilute these stocks in assay buffer to achieve the desired final concentrations.

  • Kinase Reaction: a. In a 384-well plate, add 2 µL of the diluted test compound or vehicle (DMSO) control. b. Add 4 µL of the kinase solution (at 2.5x the final desired concentration) to each well. c. Incubate for 15 minutes at room temperature. d. Initiate the kinase reaction by adding 4 µL of a mixture of the biotinylated substrate and ATP (at 2.5x the final desired concentration). e. Incubate for 60 minutes at room temperature. The incubation time may need to be optimized based on the kinase activity.

  • Detection: a. Stop the enzymatic reaction by adding 10 µL of the detection mixture (Eu3+-cryptate antibody and streptavidin-XL665 in detection buffer containing EDTA). b. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader with excitation at 320 nm and dual emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis: Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000. Plot the HTRF ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

LanthaScreen® Kinase Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for a target kinase.

Materials:

  • Tagged kinase of interest

  • Europium-labeled anti-tag antibody

  • Alexa Fluor® 647-labeled kinase tracer (ATP-competitive)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Low-volume 384-well plates

  • TR-FRET compatible plate reader

Protocol:

  • Reagent Preparation: a. Prepare a 4X solution of the test compounds by serial dilution in assay buffer. b. Prepare a 2X kinase/antibody mixture in assay buffer. c. Prepare a 4X tracer solution in assay buffer.

  • Assay Procedure: a. To a 384-well plate, add 4 µL of the 4X test compound solution or vehicle control. b. Add 8 µL of the 2X kinase/antibody mixture to all wells. c. Add 4 µL of the 4X tracer solution to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible reader, exciting at 340 nm and measuring emission at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The signal is inversely proportional to the amount of inhibitor bound to the kinase. Plot the emission ratio against the inhibitor concentration and fit the data to determine the IC50 value.

Caliper Microfluidic Mobility Shift Assay

This protocol describes a method for directly measuring the enzymatic conversion of a substrate to a phosphorylated product.

Materials:

  • Kinase and corresponding fluorescently labeled peptide substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 0.5 mM EGTA)

  • Stop buffer (e.g., 100 mM HEPES, 0.015% Brij-35, 50 mM EDTA)

  • 384-well plates

  • Caliper LabChip® EZ Reader or similar microfluidic system

Protocol:

  • Compound Preparation: Prepare serial dilutions of the Pyrrolo[2,1-f]triazin-4-amine compounds in DMSO, followed by a further dilution in assay buffer.

  • Kinase Reaction: a. Add 5 µL of the diluted compound to the wells of a 384-well plate. b. Add 10 µL of the enzyme solution (at 2.5x final concentration) to each well. c. Initiate the reaction by adding 10 µL of the substrate/ATP mix (at 2.5x final concentration). d. Incubate the reaction at 28°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination: Add 25 µL of stop buffer to each well to quench the kinase reaction.

  • Data Acquisition: Load the plate onto the Caliper LabChip® system. The system will electrophoretically separate the fluorescent substrate and phosphorylated product, and the instrument's software will quantify the amount of each.

  • Data Analysis: The percent conversion of substrate to product is calculated. Plot the percent inhibition (derived from the percent conversion) against the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways targeted by Pyrrolo[2,1-f]triazin-4-amine inhibitors and a general workflow for in vitro kinase inhibition assays.

IGF1R_Signaling_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds IRS IRS IGF1R->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Inhibitor Pyrrolo[2,1-f]triazin-4-amine Inhibitor->IGF1R Inhibits ATP Binding

Caption: IGF-1R Signaling Pathway Inhibition.

ALK_Signaling_Pathway Ligand Ligand (e.g., EML4) ALK ALK Fusion Protein Ligand->ALK Dimerization & Autophosphorylation STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Gene_Expression Gene Expression (Proliferation, Survival) STAT3->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression Inhibitor Pyrrolo[2,1-f]triazin-4-amine Inhibitor->ALK Inhibits Kinase Domain

Caption: ALK Signaling Pathway Inhibition.

cMet_VEGFR2_Signaling_Pathway HGF HGF cMet c-Met HGF->cMet Binds VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) cMet->Downstream VEGFR2->Downstream Proliferation Cell Proliferation, Invasion, Angiogenesis Downstream->Proliferation Inhibitor Pyrrolo[2,1-f]triazin-4-amine Inhibitor->cMet Inhibitor->VEGFR2 Dual Inhibition

Caption: Dual c-Met and VEGFR-2 Inhibition.

EGFR_HER2_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2 HER2 HER2->Dimerization Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) Dimerization->Downstream Cell_Growth Cell Growth & Survival Downstream->Cell_Growth Inhibitor Pyrrolo[2,1-f]triazin-4-amine Inhibitor->EGFR Inhibitor->HER2 Dual Inhibition

Caption: Dual EGFR and HER2 Inhibition.

Kinase_Inhibition_Workflow Start Start Compound_Prep Compound Dilution (Pyrrolo[2,1-f]triazin-4-amine) Start->Compound_Prep Assay_Setup Assay Plate Setup (Enzyme, Substrate, ATP) Compound_Prep->Assay_Setup Incubation Kinase Reaction Incubation Assay_Setup->Incubation Detection Detection (e.g., TR-FRET, Luminescence) Incubation->Detection Data_Acquisition Plate Reading Detection->Data_Acquisition Data_Analysis Data Analysis (IC50 Determination) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Kinase Inhibition Workflow.

References

Application Notes and Protocols: Development of Dual EGFR and HER2 Inhibitors from Pyrrolotriazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of dual Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) inhibitors based on the pyrrolotriazine scaffold. This document includes information on the synthesis, biochemical and cellular evaluation, and mechanism of action of these compounds.

Introduction

The co-expression and heterodimerization of EGFR (HER1) and HER2 in various cancers provide a strong rationale for the development of dual inhibitors.[1] The pyrrolo[2,1-f][1][2][3]triazine nucleus has been identified as a versatile template for designing ATP-competitive kinase inhibitors.[1] These compounds typically bind to the adenine pocket of the ATP binding site, with substitutions at the C4 and C5 positions allowing for optimization of potency and selectivity.[1] This document outlines the key experimental procedures for the synthesis and evaluation of novel pyrrolotriazine-based dual EGFR/HER2 inhibitors.

Data Presentation: Inhibitory Potency of Pyrrolotriazine Derivatives

The following tables summarize the in vitro inhibitory activities of a series of C4 and C5 substituted pyrrolotriazine analogs against EGFR and HER2 kinases, as well as their anti-proliferative effects on relevant cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrrolotriazine Analogs

Compound IDC4-Anilino SubstitutionC5-SubstitutionEGFR IC50 (nM)HER2 IC50 (nM)
1a 3-ethynylphenylH1.830
1b 3-chloro-4-fluorophenylH0.822
1c 3-aminofluorobenzylindazoleH2.515
2a 3-ethynylphenyl(4-aminopiperidin-1-yl)methyl0.58
2b 3-chloro-4-fluorophenyl(4-aminopiperidin-1-yl)methyl0.36
BMS-690514 3-methoxyphenyl(3R,4R)-4-amino-3-hydroxypiperidin-1-ylmethyl1.120

Data compiled from various sources for illustrative purposes.

Table 2: Anti-proliferative Activity of Lead Compounds in Cancer Cell Lines

Compound IDCell LineEGFR/HER2 StatusIC50 (nM)
1b MDA-MB-468EGFR overexpressed150
1b BT-474HER2 overexpressed>1000
2b MDA-MB-468EGFR overexpressed55
2b BT-474HER2 overexpressed88
BMS-690514 A431EGFR overexpressed7
BMS-690514 BT-474HER2 overexpressed110

Data compiled from various sources for illustrative purposes.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow for the development and evaluation of these inhibitors.

EGFR_HER2_Signaling_Pathway cluster_downstream Downstream Signaling Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2 HER2 HER2->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Pyrrolotriazine Pyrrolotriazine Inhibitor Pyrrolotriazine->Dimerization Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR/HER2 signaling pathway and the point of inhibition by pyrrolotriazine derivatives.

Experimental_Workflow Synthesis Chemical Synthesis of Pyrrolotriazine Library Biochemical Biochemical Assays (EGFR/HER2 Kinase) Synthesis->Biochemical Cellular Cell-Based Assays (Proliferation, Viability) Biochemical->Cellular Mechanism Mechanism of Action (Western Blot) Cellular->Mechanism InVivo In Vivo Xenograft Models Mechanism->InVivo Lead Lead Optimization InVivo->Lead

Caption: General experimental workflow for the development of pyrrolotriazine inhibitors.

Experimental Protocols

General Synthesis of 4-Anilino-5-substituted-pyrrolotriazines

This protocol describes a general method for the synthesis of the pyrrolotriazine core and subsequent derivatization.

Materials:

  • Pyrrole-2-carboxaldehyde

  • Hydrazine hydrate

  • Appropriate anilines

  • Paraformaldehyde or other sources of formaldehyde for C5 substitution

  • Solvents: Ethanol, Dimethylformamide (DMF), Dichloromethane (DCM)

  • Reagents for specific substitutions (e.g., piperidines for C5-aminomethylation)

  • Catalysts and bases as required (e.g., Pd catalysts for cross-coupling, triethylamine)

Procedure:

  • Synthesis of the Pyrrolotriazine Core:

    • React pyrrole-2-carboxaldehyde with hydrazine hydrate in a suitable solvent like ethanol to form the corresponding hydrazone.

    • Cyclize the hydrazone to form the pyrrolo[2,1-f][1][2][3]triazine core. This can be achieved through various methods, including reaction with orthoformates.

  • Introduction of the C4-Anilino Group:

    • Activate the C4 position of the pyrrolotriazine core, for example, by chlorination.

    • Perform a nucleophilic aromatic substitution with the desired substituted aniline in a solvent like DMF, often in the presence of a base.

  • C5-Substitution (e.g., Aminomethylation):

    • To introduce a C5-aminomethyl group, a Mannich-type reaction can be employed. React the C4-anilino-pyrrolotriazine with paraformaldehyde and a secondary amine (e.g., 4-aminopiperidine) in a suitable solvent.[4]

  • Purification:

    • Purify the final compounds using column chromatography on silica gel, followed by recrystallization or preparative HPLC to obtain compounds of high purity.

    • Characterize the synthesized compounds by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures the direct inhibitory effect of the synthesized compounds on the kinase activity of EGFR and HER2.[3][5]

Materials:

  • Recombinant human EGFR and HER2 kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds dissolved in DMSO

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compounds in kinase reaction buffer. The final DMSO concentration should be kept below 1%.

    • Prepare solutions of kinase, substrate, and ATP in the kinase reaction buffer at 2x the final desired concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 2x test compound solution.

    • Add 2.5 µL of the 2x kinase/substrate mixture to each well.

    • Initiate the reaction by adding 5 µL of the 2x ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the pyrrolotriazine inhibitors on the proliferation and viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-468 for EGFR overexpression, BT-474 for HER2 overexpression)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should be below 0.5%.

    • Remove the old medium and add 100 µL of the medium containing the diluted compounds to each well. Include vehicle control wells.

    • Incubate the plate for 72 hours at 37°C.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of EGFR/HER2 Pathway Inhibition

This protocol is used to determine the effect of the inhibitors on the phosphorylation status of EGFR, HER2, and downstream signaling proteins like AKT and ERK.

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA assay kit)

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and grow to 70-80% confluency.

    • Treat cells with various concentrations of the test compound for a specified time (e.g., 2 hours).

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates and separate them on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

These protocols provide a robust framework for the discovery and preclinical development of novel pyrrolotriazine-based dual EGFR and HER2 inhibitors for cancer therapy.

References

Application Notes: Pyrrolo[2,1-f]triazin-4-amine Derivatives for Targeting VEGFR-2 in Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1][2] A key regulator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, primarily mediated by VEGF Receptor-2 (VEGFR-2), a receptor tyrosine kinase.[3][4] Activation of VEGFR-2 on endothelial cells by its ligand, VEGF-A, triggers downstream signaling cascades that promote cell proliferation, migration, and survival.[5][6] Consequently, inhibiting VEGFR-2 is a well-established therapeutic strategy for cancer and other diseases characterized by aberrant angiogenesis.[1]

The pyrrolo[2,1-f][3][7][8]triazine scaffold has emerged as a promising chemical template for the development of potent and selective kinase inhibitors.[9][10] Derivatives of pyrrolo[2,1-f]triazin-4-amine have been specifically designed to target the ATP-binding site of VEGFR-2, effectively blocking its kinase activity and downstream signaling.[10][11] These application notes provide an overview of the mechanism, supporting data, and detailed protocols for evaluating pyrrolo[2,1-f]triazin-4-amine-based compounds as VEGFR-2 inhibitors.

Mechanism of Action: Inhibition of VEGFR-2 Signaling

Upon binding to VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular kinase domain.[4][6] This phosphorylation event creates docking sites for various signaling proteins, initiating downstream pathways crucial for angiogenesis, such as the PLCγ-PKC-MAPK and PI3K-Akt pathways.[3][4]

Pyrrolo[2,1-f]triazin-4-amine derivatives act as ATP-competitive inhibitors.[9][10] They occupy the ATP-binding pocket within the VEGFR-2 kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues. This action blocks the receptor's activation and abrogates all subsequent downstream signaling required for an angiogenic response.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways cluster_downstream1 cluster_downstream2 VEGF-A VEGF-A VEGFR2 VEGFR-2 VEGF-A->VEGFR2 Binds Dimerization Dimerization VEGFR2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Leads to PLCg PLCγ Autophosphorylation->PLCg Activates PI3K PI3K Autophosphorylation->PI3K Activates Inhibitor Pyrrolo[2,1-f]triazin-4-amine Derivative Inhibitor->Autophosphorylation Inhibits (ATP Competition) PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf_MEK_ERK Raf-MEK-ERK PKC->Raf_MEK_ERK Cell_Response Angiogenic Response (Proliferation, Migration, Survival) Akt->Cell_Response Raf_MEK_ERK->Cell_Response

Caption: VEGFR-2 signaling pathway and point of inhibition.

Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the inhibitory potency of representative pyrrolo[2,1-f][3][7][8]triazine derivatives against VEGFR-2 and their anti-proliferative effects on Human Umbilical Vein Endothelial Cells (HUVECs).

Table 1: VEGFR-2 and FGFR-1 Kinase Inhibitory Activity. [9]

Compound ID VEGFR-2 IC50 (nM) FGFR-1 IC50 (nM)
6 25 17.5
7 7 82.5

| 8 | 10 | >1000 |

Table 2: VEGFR-2 Kinase and HUVEC Proliferation Inhibitory Activity. [10]

Compound ID (Substituent) VEGFR-2 IC50 (µM) HUVEC Proliferation IC50 (µM)
4-((3-hydroxy-4-methylphenyl)amino) 0.023 0.53
5-Bromo-4-((3-hydroxy-4-methylphenyl)amino) 0.024 0.50

| 6-Bromo-4-((3-hydroxy-4-methylphenyl)amino) | 0.016 | 0.17 |

Experimental Protocols

Protocol 1: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol measures the activity of VEGFR-2 by quantifying the amount of ATP consumed during the phosphorylation reaction. A decrease in ATP, measured as a lower luminescence signal, corresponds to higher kinase activity.

Kinase_Assay_Workflow A Prepare Reagents: 1x Kinase Buffer, ATP, Substrate, and Test Compound Dilutions B Add Master Mix (Buffer, ATP, Substrate) to 96-well plate A->B C Add Test Compound or Vehicle (DMSO) to appropriate wells B->C D Initiate Reaction: Add Recombinant VEGFR-2 Enzyme C->D E Incubate at 30°C for 45 minutes D->E F Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent E->F G Incubate at RT for 40 minutes F->G H Generate Luminescence: Add Kinase Detection Reagent G->H I Incubate at RT for 30 minutes H->I J Read Luminescence on a microplate reader I->J HUVEC_Assay_Workflow A Seed HUVECs in a 96-well plate (3,000-6,000 cells/well) B Incubate for 24 hours to allow cell adherence A->B C Serum-starve cells for 12-24 hours to synchronize cell cycle B->C D Treat cells with serial dilutions of Test Compound C->D E Stimulate with VEGF-A (e.g., 20-50 ng/mL) D->E F Incubate for 48-72 hours E->F G Add MTT Reagent to each well F->G H Incubate for 4 hours to allow formazan crystal formation G->H I Solubilize formazan crystals with DMSO H->I J Read Absorbance at 570 nm I->J CAM_Assay_Workflow A Incubate fertilized chicken eggs for 3 days B Create a small window in the eggshell to expose the CAM A->B C Place a carrier (e.g., sterile filter paper disc or Matrigel) soaked with the Test Compound or Vehicle onto the CAM B->C D Seal the window and incubate for an additional 48-72 hours C->D E Observe and photograph the CAM vasculature under a stereomicroscope D->E F Quantify angiogenesis by measuring blood vessel length, density, or branching points E->F

References

Application Notes and Protocols: Synthesis of Substituted Pyrrolo[2,1-f]triazin-4-amines for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to purine nucleosides has led to its exploration in various therapeutic areas, including antiviral and anticancer research. This scaffold is a core component of several clinically successful drugs, such as the kinase inhibitor avapritinib and the antiviral agent remdesivir.[1] The unique arrangement of nitrogen atoms in this fused heterocycle allows for specific hydrogen bonding and other non-covalent interactions within the active sites of biological targets, making it an attractive template for the design of potent and selective inhibitors.[1]

This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrrolo[2,1-f]triazin-4-amines, focusing on their application as kinase inhibitors in cancer therapy. The methodologies described herein are compiled from recent scientific literature and are intended to serve as a comprehensive guide for researchers in the field.

Synthetic Strategies

The synthesis of the pyrrolo[2,1-f]triazin-4-amine core can be achieved through several strategic approaches, primarily involving the construction of the triazine ring onto a pre-existing pyrrole derivative. A common and effective method involves the N-amination of a pyrrole precursor followed by cyclization with a suitable one-carbon synthon.

A general synthetic workflow is depicted below:

Synthesis_Workflow A Starting Pyrrole Derivative (e.g., 2-cyanopyrrole) B N-Amination A->B Reagents: NaH, NH2Cl or O-(diphenylphosphinyl)hydroxylamine C N-Aminated Pyrrole Intermediate B->C D Cyclization with Formamidine Acetate C->D E Pyrrolo[2,1-f]triazin-4-amine Core D->E F Further Substitution/ Functionalization E->F Various coupling reactions G Target Substituted Pyrrolo[2,1-f]triazin-4-amines F->G

Caption: General workflow for the synthesis of substituted pyrrolo[2,1-f]triazin-4-amines.

Experimental Protocols

Protocol 1: Synthesis of Pyrrolo[2,1-f]triazin-4-amine (Core Scaffold)

This protocol describes a scalable method for the synthesis of the parent pyrrolo[2,1-f]triazin-4-amine, which serves as a key intermediate for further derivatization.[3]

Materials:

  • 2-Cyanopyrrole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Chloramine (in situ generated or as a solution)

  • Formamidine acetate

  • Methyl tert-butyl ether (MTBE)

  • Deionized water

Procedure:

  • N-Amination:

    • To a stirred solution of anhydrous DMF (10 volumes) under a nitrogen atmosphere, carefully add sodium hydride (1.1 eq) at 0–5 °C.

    • Stir the mixture for 20–30 minutes at the same temperature.

    • Add 2-cyanopyrrole (1.0 eq) portion-wise, maintaining the internal temperature between 5 and 10 °C.

    • Stir the resulting mixture for 30–40 minutes at this temperature.

    • To this mixture, add a freshly prepared solution of chloramine.

  • Cyclization:

    • After the N-amination is complete, add formamidine acetate to the reaction mixture.

    • Heat the reaction mixture and monitor for the completion of the cyclization reaction by HPLC or TLC.

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture and quench by the addition of water.

    • The precipitated solid is collected by filtration.

    • Wash the solid sequentially with water and MTBE.

    • Dry the product under vacuum at 50–55 °C to a constant weight to yield pyrrolo[2,1-f]triazin-4-amine as a crystalline solid.

Characterization Data for Pyrrolo[2,1-f]triazin-4-amine: [3]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.78 (s, 1H), 7.68 (br s, 2H), 7.59–7.58 (m, 1H), 6.86–6.84 (m, 1H), 6.60–6.58 (m, 1H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 155.5, 147.9, 118.1, 114.3, 110.0, 101.2.

  • GC–MS (m/z): 134.1.

  • HPLC Purity: >99%.

Application in Drug Discovery: Kinase Inhibition

Substituted pyrrolo[2,1-f]triazin-4-amines have emerged as a potent class of kinase inhibitors, targeting a range of kinases implicated in cancer progression. The 4-amino group serves as a key hydrogen bond donor, mimicking the hinge-binding motif of ATP. Substitutions at various positions on the pyrrolo[2,1-f]triazine core allow for the fine-tuning of potency and selectivity against specific kinases.

Targeted Kinase Pathways

These compounds have been shown to inhibit several key signaling pathways involved in cell proliferation, survival, and angiogenesis. A simplified representation of some of these targeted pathways is provided below.

Kinase_Pathways cluster_EGFR_HER2 EGFR/HER2 Signaling cluster_VEGFR VEGFR Signaling cluster_cMET c-Met Signaling EGFR EGFR/HER2 RAS RAS/RAF/MEK/ERK Pathway EGFR->RAS PI3K PI3K/AKT/mTOR Pathway EGFR->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation VEGFR2 VEGFR-2 PLC PLCγ/PKC/MAPK Pathway VEGFR2->PLC Angiogenesis Angiogenesis PLC->Angiogenesis cMET c-Met GAB1 GAB1/RAS/MAPK Pathway cMET->GAB1 Invasion Cell Invasion & Metastasis GAB1->Invasion Inhibitor Substituted Pyrrolo[2,1-f]triazin-4-amines Inhibitor->EGFR Inhibitor->VEGFR2 Inhibitor->cMET

Caption: Targeted kinase signaling pathways inhibited by pyrrolo[2,1-f]triazin-4-amines.

Structure-Activity Relationship (SAR) and Biological Data

The biological activity of substituted pyrrolo[2,1-f]triazin-4-amines is highly dependent on the nature and position of the substituents. The following tables summarize key SAR findings and quantitative biological data from the literature.

Table 1: SAR of 4-Anilino Substituted Pyrrolo[2,1-f]triazines as EGFR and VEGFR-2 Inhibitors[2]
Compound ID4-Anilino SubstituentTarget KinaseIC₅₀ (µM)Cellular Activity
1 3-chloro-4-fluorophenylEGFR0.100Inhibition of DiFi cell proliferation
2 3-hydroxy-4-methylphenylVEGFR-20.066Inhibition of HUVEC proliferation
3 Not specified in abstractVEGFR-20.023Not specified in abstract

DiFi: Human colon tumor cell line; HUVEC: Human umbilical vein endothelial cells.

Table 2: Activity of Pyrrolo[2,1-f]triazines against various Kinases[1]
Compound IDTarget Kinase(s)IC₅₀ (nM)Cellular AssayCell Line
19 c-Met / VEGFR-22.3 / 5.0IC₅₀ = 0.71 nM / 37.4 nMBaF3-TPR-Met / HUVEC
21 ALK10Not specifiedNot specified
26 JAK2Potent (exact value not specified)Not specifiedSET-2
27 JAK2Less potent than 26Most active in cellular assaySET-2

ALK: Anaplastic lymphoma kinase; JAK2: Janus kinase 2.

Protocol 2: General Procedure for Kinase Inhibition Assay (Biochemical)

This protocol provides a general framework for assessing the in vitro inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Target kinase enzyme

  • Peptide substrate

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the inhibitor compound in DMSO.

    • Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

  • Assay Reaction:

    • In a suitable microplate, add the assay buffer, the target kinase, and the peptide substrate.

    • Add the diluted inhibitor compound or DMSO (for control wells).

    • Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).

  • Detection:

    • Stop the kinase reaction according to the detection kit manufacturer's instructions.

    • Add the detection reagent, which measures the amount of ADP produced or the amount of phosphorylated substrate remaining.

    • Incubate as required by the detection kit.

  • Data Analysis:

    • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow A Prepare Reagents: Kinase, Substrate, ATP, Inhibitor Dilutions B Add Kinase, Substrate, and Inhibitor to Plate A->B C Pre-incubate B->C D Initiate Reaction with ATP C->D E Incubate D->E F Stop Reaction & Add Detection Reagent E->F G Measure Signal (Luminescence/Fluorescence) F->G H Data Analysis: Calculate % Inhibition Determine IC50 G->H

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion

The pyrrolo[2,1-f]triazin-4-amine scaffold represents a versatile and highly valuable platform for the development of novel therapeutics, particularly kinase inhibitors. The synthetic protocols and application notes provided herein offer a foundational resource for researchers aiming to explore this chemical space. The structure-activity relationships highlighted demonstrate the potential for fine-tuning the pharmacological properties of these compounds through targeted substitutions, paving the way for the discovery of next-generation drug candidates.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Pyrrolo[2,1-f]triazin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrrolo[2,1-f]triazin-4-amine, a key intermediate in the production of various therapeutic agents, including the antiviral drug remdesivir.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for Pyrrolo[2,1-f]triazin-4-amine?

A1: The most widely adopted and scalable method involves a two-vessel process starting from simple building blocks.[1][2] The key steps are the N-amination of a pyrrole derivative followed by cyclization. A common pathway begins with the deprotonation of 2-cyanopyrrole using a strong base like sodium hydride (NaH), followed by N-amination, and subsequent cyclization with formamidine acetate to yield the final product.[1][3] This method has been successfully scaled to produce kilogram quantities of the target compound.[1]

Q2: What are the critical reaction parameters to control for a successful synthesis?

A2: Several parameters are crucial for optimizing the reaction and ensuring high yield and purity:

  • Anhydrous Conditions: The reaction is sensitive to moisture, especially during the deprotonation step with sodium hydride. Ensure all solvents and reagents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen).[1]

  • Temperature Control: The initial deprotonation of 2-cyanopyrrole with sodium hydride in DMF should be conducted at a low temperature, typically between 0–5 °C, to manage the exothermic reaction and prevent side reactions.[1]

  • Stoichiometry of Reagents: The number of equivalents of the base is important. Studies have shown that using 1.1 equivalents of sodium hydride is optimal for this process.[1]

  • Purity of Starting Materials: The purity of starting materials, such as 2-cyanopyrrole, is critical to avoid the formation of impurities that can be difficult to remove in later stages.

Q3: What kind of yields can I expect from this synthesis?

A3: For the two-step process starting from 2-cyanopyrrole, overall yields are typically reported to be in the range of 55% to 75%.[1][2] Recrystallization of the final product can lead to high-quality material with purities exceeding 99.5%.[1]

Q4: Are there any major safety concerns associated with this synthesis?

A4: Yes, the use of sodium hydride (NaH) requires caution as it is a flammable solid and reacts violently with water, releasing flammable hydrogen gas.[1] The N-amination step may also involve reactive intermediates. It is essential to conduct a thorough risk analysis and implement appropriate safety measures, especially during scale-up operations. Calorimetric safety studies have indicated that the reactions can be safe for scale-up if proper process hazard analysis is conducted.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Pyrrolo[2,1-f]triazin-4-amine.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Presence of moisture: Deactivates the sodium hydride and interferes with the deprotonation of 2-cyanopyrrole.Ensure all glassware is oven-dried, use anhydrous solvents (e.g., anhydrous DMF), and maintain a dry, inert atmosphere (N2 or Ar) throughout the reaction.[1]
Degraded sodium hydride: NaH can lose its reactivity upon improper storage.Use freshly opened or properly stored sodium hydride. A simple test for reactivity is to carefully add a small amount to a proton source and observe for hydrogen evolution.
Incorrect reaction temperature: Temperatures that are too low may slow down the reaction, while temperatures that are too high can lead to side product formation.Strictly maintain the temperature between 0–5 °C during the addition of 2-cyanopyrrole to the NaH/DMF mixture.[1] For the cyclization step, follow the recommended temperature profile.
Impure starting materials: Impurities in 2-cyanopyrrole or formamidine acetate can inhibit the reaction or lead to side products.Use high-purity starting materials. If necessary, purify the starting materials before use.
Formation of Significant Impurities Side reactions due to incorrect stoichiometry: An excess or deficit of the base or other reagents can lead to the formation of byproducts.Carefully control the stoichiometry of the reagents. An optimal amount of 1.1 equivalents of sodium hydride has been reported.[1]
Reaction temperature too high: Elevated temperatures can promote the formation of undesired side products.Maintain strict temperature control throughout the reaction, especially during the exothermic deprotonation step.[1]
Prolonged reaction time: Leaving the reaction to run for too long may lead to the degradation of the product or the formation of impurities.Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC) and quench the reaction once the starting material is consumed.
Difficulty in Product Isolation/Purification Product is not precipitating: The product may remain dissolved in the reaction mixture.After quenching the reaction, try adding an anti-solvent or adjusting the pH to induce precipitation. Water is often used to precipitate the crude product.[1]
Oily product obtained instead of a solid: This could be due to the presence of residual solvent or impurities.Try triturating the oily residue with a suitable solvent (e.g., MTBE) to induce solidification.[1] Recrystallization from an appropriate solvent system is also recommended for purification.
Co-precipitation of impurities: Impurities may precipitate along with the desired product.Optimize the crystallization conditions (solvent, temperature, cooling rate) to selectively crystallize the pure product. A final wash of the filtered solid with a suitable solvent can also help remove impurities.[1]

Experimental Protocols

Key Synthesis of Pyrrolo[2,1-f]triazin-4-amine from 2-Cyanopyrrole

This protocol is based on a scalable methodology reported in the literature.[1]

Step 1: N-amination of 2-Cyanopyrrole

  • Charge a reaction vessel with anhydrous dimethylformamide (DMF).

  • Under a nitrogen atmosphere, cool the DMF to 0–5 °C.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) to the stirred DMF, maintaining the temperature between 0–5 °C.

  • Stir the mixture for 20–30 minutes at 0–5 °C.

  • Slowly add 2-cyanopyrrole (1.0 equivalent) to the reaction mixture, ensuring the internal temperature does not exceed 10 °C. Gas evolution will be observed.

  • Stir the resulting mixture for 30–40 minutes at 5-10 °C.

  • In a separate vessel, prepare a solution of monochloramine (NH2Cl). Caution: Monochloramine is a hazardous substance.

  • Add the monochloramine solution to the reaction mixture containing the deprotonated 2-cyanopyrrole at a controlled rate, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to proceed until completion (monitor by TLC or HPLC).

Step 2: Cyclization with Formamidine Acetate

  • To the reaction mixture from Step 1, add formamidine acetate.

  • Heat the reaction mixture to the specified temperature for the cyclization to occur (refer to specific literature for optimal temperature and time).

  • Upon completion of the reaction, cool the mixture and quench by the addition of water.

  • The crude Pyrrolo[2,1-f]triazin-4-amine will precipitate out of the solution.

  • Isolate the solid product by filtration and wash the cake with water and then with a solvent like methyl tert-butyl ether (MTBE).[1]

  • Dry the product under vacuum at 50–55 °C to a constant weight.[1]

  • For higher purity, the crude product can be recrystallized.

Data Presentation

Table 1: Summary of Optimized Reaction Conditions and Yields for Pyrrolo[2,1-f]triazin-4-amine Synthesis

ParameterConditionYield (%)Purity (%)Reference
Starting Material 2-Cyanopyrrole65-75 (over two steps)>99.5 (after recrystallization)[1]
Base Sodium Hydride (NaH)67 (isolated)99.9 (area %)[1]
Solvent Anhydrous DMF--[1]
Deprotonation Temp. 0–5 °C--[1]
NaH Stoichiometry 1.1 equivalentsOptimal-[1]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product & Purification 2_Cyanopyrrole 2-Cyanopyrrole Deprotonation Deprotonation (0-5 °C) 2_Cyanopyrrole->Deprotonation NaH Sodium Hydride (NaH) NaH->Deprotonation DMF Anhydrous DMF DMF->Deprotonation NH2Cl Monochloramine N_Amination N-Amination (<10 °C) NH2Cl->N_Amination Formamidine_Acetate Formamidine Acetate Cyclization Cyclization (Heated) Formamidine_Acetate->Cyclization Deprotonation->N_Amination N_Amination->Cyclization Crude_Product Crude Product (Precipitation) Cyclization->Crude_Product Purification Filtration, Washing, Recrystallization Crude_Product->Purification Final_Product Pyrrolo[2,1-f]triazin-4-amine Purification->Final_Product Troubleshooting_Tree Start Low/No Yield Check_Moisture Anhydrous conditions? Start->Check_Moisture Yes_Moisture Yes Check_Moisture->Yes_Moisture No No_Moisture No Check_Moisture->No_Moisture Yes Check_Base NaH activity? Yes_Moisture->Check_Base Use_Dry Use anhydrous solvents & inert atm. No_Moisture->Use_Dry Good_Base Good Check_Base->Good_Base Yes Bad_Base Poor Check_Base->Bad_Base No Check_Temp Correct Temp. (0-5 °C)? Good_Base->Check_Temp Use_New_Base Use fresh NaH Bad_Base->Use_New_Base Good_Temp Yes Check_Temp->Good_Temp Yes Bad_Temp No Check_Temp->Bad_Temp No Check_Purity Starting material purity? Good_Temp->Check_Purity Adjust_Temp Maintain strict temperature control Bad_Temp->Adjust_Temp Good_Purity High Check_Purity->Good_Purity Yes Bad_Purity Low Check_Purity->Bad_Purity No Purify_SM Purify starting materials Bad_Purity->Purify_SM

References

Technical Support Center: Enhancing the Solubility of Pyrrolo[2,1-f]triazin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Pyrrolo[2,1-f]triazin-4-amine derivatives.

Frequently Asked Questions (FAQs)

Q1: My Pyrrolo[2,1-f]triazin-4-amine derivative has poor aqueous solubility. What are the initial steps to address this?

A1: Poor aqueous solubility is a common challenge with many kinase inhibitors, including derivatives of Pyrrolo[2,1-f]triazin-4-amine. The initial and most critical step is to prepare a high-concentration stock solution in a suitable water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solvating power for a wide range of organic molecules. From this concentrated stock, you can make serial dilutions into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent in your assay is low enough (typically below 0.5% v/v) to not impact the biological system.

Q2: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What is happening and how can I prevent this?

A2: This phenomenon, known as "precipitation upon dilution," occurs when the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility. The DMSO from the stock solution becomes too diluted to keep the hydrophobic compound dissolved. To mitigate this, consider the following troubleshooting steps:

  • Perform serial dilutions in DMSO first: Before the final dilution into the aqueous buffer, perform intermediate dilutions in DMSO to lower the starting concentration.

  • Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration (ideally <0.5%) that still maintains the compound's solubility.[1]

  • Modify the buffer pH: For ionizable compounds, adjusting the pH of the aqueous buffer can significantly enhance solubility. Many kinase inhibitors are weak bases and are more soluble at a lower pH.[2]

  • Use solubility enhancers: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help keep the compound in solution.

Q3: How does pH affect the solubility of my Pyrrolo[2,1-f]triazin-4-amine derivative?

A3: The solubility of many kinase inhibitors is highly dependent on pH, particularly for those that are weakly basic. These molecules possess ionizable functional groups. At a pH below their pKa (the pH at which the compound is 50% ionized), the compound will be protonated and exist in its more soluble, ionized form. Conversely, at a pH above the pKa, the compound will be in its less soluble, unionized form.[2] Therefore, for weakly basic Pyrrolo[2,1-f]triazin-4-amine derivatives, lowering the pH of the aqueous solution can significantly improve solubility.

Q4: Are there alternative solvents to DMSO for preparing stock solutions?

A4: While DMSO is the most common solvent, other options can be considered if DMSO is not suitable for your experiment or if your compound has limited solubility in it. Alternatives include:

  • Ethanol

  • Dimethylformamide (DMF)

  • N-methyl-2-pyrrolidone (NMP)

  • Dimethylacetamide (DMA)

It is important to always check the compatibility of the solvent with your specific assay and to ensure the final solvent concentration is within an acceptable range for your biological system.

Q5: What are some advanced formulation strategies for very poorly soluble derivatives for in vivo studies?

A5: For challenging compounds intended for in vivo administration, more advanced formulation strategies may be necessary to improve oral bioavailability. These include:

  • Co-solvent systems: A mixture of solvents and surfactants can be used to create a vehicle that maintains the solubility of the compound upon administration. A common example is a formulation containing DMSO, polyethylene glycol (PEG), Tween 80, and saline or water.

  • Lipid-based formulations: Encapsulating the inhibitor in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral absorption.

  • Cyclodextrin complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility.

  • Solid dispersions: Dispersing the drug in a hydrophilic polymer matrix at a solid state can enhance its dissolution rate.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.

Troubleshooting Guides

Issue: Compound is insoluble in 100% DMSO at the desired concentration.

start Start: Compound insoluble in DMSO step1 Try gentle warming (37°C) and sonication start->step1 step2 Is the compound fully dissolved? step1->step2 step3 Use an alternative organic solvent (e.g., NMP, DMA) step2->step3 No end_success End: High-concentration stock prepared step2->end_success Yes step4 Is the compound soluble in the alternative solvent? step3->step4 step5 Consider co-solvent system (e.g., DMSO/Ethanol) step4->step5 No step4->end_success Yes step5->end_success end_fail End: Re-evaluate compound or desired concentration step5->end_fail

Caption: Troubleshooting workflow for DMSO solubility issues.

Issue: Compound precipitates in aqueous buffer upon dilution from DMSO stock.

start Start: Precipitation in aqueous buffer step1 Lower the final concentration of the compound start->step1 step2 Does precipitation still occur? step1->step2 step3 Adjust the pH of the aqueous buffer (if compound is ionizable) step2->step3 Yes end_success End: Soluble aqueous solution achieved step2->end_success No step4 Does precipitation still occur? step3->step4 step5 Add a solubility enhancer (e.g., Tween 80, HP-β-CD) step4->step5 Yes step4->end_success No step5->end_success end_fail End: Consider advanced formulation (e.g., solid dispersion) step5->end_fail

Caption: Troubleshooting workflow for aqueous precipitation.

Quantitative Solubility Data

The solubility of Pyrrolo[2,1-f]triazin-4-amine derivatives can vary significantly based on their specific substitutions and the solvent system. Below is a summary of publicly available solubility data for some representative compounds.

Compound Name (Synonym)Solvent/MediumSolubility
Avapritinib WaterInsoluble[3][4]
DMSO100 mg/mL (200.57 mM)[4]
Ethanol1.5 mg/mL[4]
BMS-599626 (AC480) WaterInsoluble[5]
DMSO113 mg/mL (212.98 mM)[5] or 16 mg/mL[6]
Ethanol20 mg/mL[5] or 0.3 mg/mL[6]
DMF20 mg/mL[6]
Foretinib DMSO≥ 2.5 mg/mL (3.95 mM)[7]

Note: Solubility values can vary between batches and with the purity of the compound and solvent.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol outlines the standard procedure for dissolving a lyophilized Pyrrolo[2,1-f]triazin-4-amine derivative in DMSO.

  • Compound Equilibration: Allow the vial of the lyophilized compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Mechanical Agitation: Vortex the vial for several minutes to aid dissolution. Sonication in a water bath can also be used to facilitate dissolution.

  • Gentle Warming (Optional): If the compound is not fully dissolved, warm the solution in a 37°C water bath for 5-10 minutes.

  • Vortex and Inspect: Vortex the final solution thoroughly and visually inspect for any signs of precipitation.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Improving Solubility with pH Adjustment

For ionizable compounds, particularly weak bases, adjusting the pH of the aqueous medium can significantly improve solubility.

  • Determine pKa: If the pKa of your compound is known, prepare an aqueous buffer with a pH at least 1-2 units below the pKa.

  • Prepare Stock Solution: Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) as described in Protocol 1.

  • Dilution into Acidic Buffer: Dilute the stock solution into the prepared acidic aqueous buffer to achieve the desired final concentration.

  • Observation: Visually inspect the solution for any signs of precipitation. Compare the solubility to that in a neutral pH buffer.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for thermally labile compounds.

  • Dissolution: Dissolve both the Pyrrolo[2,1-f]triazin-4-amine derivative and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)) in a common volatile solvent (e.g., methanol, ethanol, or a mixture).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid film under vacuum to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion to a fine powder and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous nature and absence of chemical interactions.

  • Dissolution Testing: Perform dissolution studies to compare the dissolution rate of the solid dispersion to the pure drug.

Signaling Pathway Diagrams

Pyrrolo[2,1-f]triazin-4-amine derivatives are often developed as kinase inhibitors. Understanding the signaling pathways they target is crucial for experimental design and data interpretation.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF EGF->EGFR

Caption: Simplified EGFR signaling pathway.

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2_dimer HER2 Dimerization (with other ErbB receptors) PI3K PI3K HER2_dimer->PI3K Ras Ras HER2_dimer->Ras Akt Akt PI3K->Akt Cell_Cycle Cell Cycle Progression & Survival Akt->Cell_Cycle Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Cycle

Caption: Simplified HER2 signaling pathway.

cMet_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Grb2 Grb2 cMet->Grb2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS Grb2->SOS Ras Ras SOS->Ras Invasion Cell Invasion, Metastasis & Survival Ras->Invasion Akt Akt PI3K->Akt Akt->Invasion STAT3->Invasion HGF HGF HGF->cMet

Caption: Simplified c-Met signaling pathway.

References

Overcoming challenges in the functionalization of the pyrrolotriazine ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the functionalization of the pyrrolotriazine ring.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the functionalization of the pyrrolotriazine ring?

A1: Researchers often face several challenges during the functionalization of the pyrrolotriazine scaffold, including:

  • Low Reaction Yields: Incomplete reactions, side-product formation, and degradation of starting materials or products can lead to low yields.[1][2][3][4]

  • Poor Regioselectivity: The pyrrolotriazine core has multiple potential sites for functionalization, and achieving substitution at the desired position can be difficult.[5][6][7]

  • Protecting Group Strategies: The pyrrole nitrogen often requires protection to prevent unwanted side reactions and to direct functionalization to other positions on the ring system. The selection, introduction, and removal of these protecting groups can be challenging.[8][9][10][11][12]

  • Purification Difficulties: The polarity and solubility of pyrrolotriazine derivatives can make purification by standard chromatographic methods challenging, often leading to product loss.

  • Scale-Up Issues: Synthetic routes that are successful on a small scale may not be readily transferable to larger-scale production due to issues with reagent handling, reaction kinetics, and purification.[2][13][14]

  • Solubility Problems: Many functionalized pyrrolotriazine derivatives, particularly those developed as kinase inhibitors, exhibit poor aqueous solubility, which can be a significant hurdle in drug development.[15][16][17]

Q2: Why is N-protection of the pyrrole ring often necessary in pyrrolotriazine synthesis?

A2: The pyrrole nitrogen in the pyrrolotriazine ring system is nucleophilic and its proton is acidic. N-protection is often crucial for several reasons:

  • To Prevent N-Functionalization: In many reactions, the pyrrole nitrogen can compete with other sites for reaction with electrophiles.

  • To Improve Solubility and Stability: Attaching a suitable protecting group can enhance the solubility of the pyrrolotriazine intermediate in organic solvents and can also stabilize the molecule towards degradation.

  • To Direct C-H Functionalization: The presence of a directing group on the nitrogen can facilitate regioselective C-H activation at a specific position on the pyrrole ring.

  • To Prevent Deprotonation: Under basic reaction conditions, the pyrrole N-H can be deprotonated, which can lead to undesired side reactions.

Common protecting groups for the pyrrole nitrogen include Boc (tert-butyloxycarbonyl), sulfonyl groups (e.g., tosyl), and benzyl groups.[8][9][10][11][12]

Q3: What are the key signaling pathways targeted by functionalized pyrrolotriazine derivatives?

A3: Functionalized pyrrolotriazine derivatives have shown significant potential as modulators of various signaling pathways implicated in diseases like cancer and viral infections. Two of the most important pathways are:

  • PI3K/AKT/mTOR Pathway: This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Pyrrolotriazine-based compounds have been developed as potent inhibitors of kinases within this pathway, such as PI3K and mTOR.

  • Wnt Signaling Pathway: The Wnt pathway plays a critical role in embryonic development and tissue homeostasis. Dysregulation of this pathway is linked to several cancers. Pyrrolotriazine derivatives have been investigated as inhibitors of key components of the Wnt pathway.

Troubleshooting Guides

Low Yield in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Observed Problem Potential Cause(s) Troubleshooting Suggestions
Low or no product formation 1. Catalyst Inactivity: The palladium catalyst may be old or deactivated.[4] 2. Poor Ligand Choice: The phosphine ligand may not be suitable for the specific substrates. 3. Incorrect Base: The base may not be strong enough or may be incompatible with the reaction.[3] 4. Low Reaction Temperature: The reaction may require higher temperatures to proceed efficiently.[3] 5. Poor Quality Reagents: The boronic acid or aryl halide may be impure or degraded.[4]1. Use a fresh batch of palladium catalyst or a pre-catalyst. Consider using a more active catalyst like Pd(PPh₃)₄.[4] 2. Screen different phosphine ligands (e.g., Buchwald ligands).[4] 3. Try alternative bases such as K₃PO₄, Cs₂CO₃, or KF. Ensure the base is finely powdered and dry.[3][18] 4. Incrementally increase the reaction temperature, monitoring for decomposition. 5. Purify starting materials before use. Check the purity of the boronic acid, as they can undergo protodeboronation.[4]
Significant side product formation (e.g., homocoupling) 1. Oxygen Contamination: The presence of oxygen can promote homocoupling of the boronic acid. 2. Incorrect Stoichiometry: An excess of the boronic acid can lead to homocoupling.[18]1. Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen).[18] 2. Carefully control the stoichiometry of the reactants. A slight excess of the halide may be beneficial.[18]
Incomplete reaction 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Poor Solubility of Reactants: One or more of the reactants may not be fully dissolved in the solvent.1. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. 2. Try a different solvent system or a co-solvent to improve solubility. For Suzuki couplings, a mixture of an organic solvent and water is often effective.[3]
Poor Regioselectivity in C-H Functionalization
Observed Problem Potential Cause(s) Troubleshooting Suggestions
Mixture of regioisomers obtained 1. Lack of a Directing Group: Without a directing group, C-H activation can occur at multiple positions. 2. Steric and Electronic Effects: The inherent steric and electronic properties of the pyrrolotriazine core and its substituents may favor multiple substitution patterns.1. Introduce a directing group on the pyrrole nitrogen to guide the metallation to a specific position. 2. Modify the substituents on the pyrrolotriazine ring to sterically block undesired positions or electronically favor the desired position.
Arylation at an undesired position 1. Chelation-Controlled vs. Sterically-Controlled Reaction: The reaction mechanism may favor a different regioisomer than expected.1. Experiment with different ligands and additives that can alter the reaction mechanism. For example, some ligands may favor a sterically-controlled reaction, while others may promote a chelation-controlled pathway.[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a halogenated pyrrolotriazine with a boronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[19][20]

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the halogenated pyrrolotriazine (1.0 eq.), the boronic acid (1.5 - 2.0 eq.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and the ligand (if required).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for N-Boc Protection of a Pyrrolotriazine

This protocol describes a common method for the protection of the pyrrole nitrogen with a Boc group.

  • Reactant Preparation: Dissolve the N-H pyrrolotriazine (1.0 eq.) in a suitable anhydrous solvent (e.g., THF or DCM) in a round-bottom flask.

  • Base Addition: Add a base (e.g., triethylamine, 1.5 eq.) to the solution.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

General Protocol for N-Boc Deprotection

This protocol outlines the acidic removal of the Boc protecting group.[9][21]

  • Reactant Preparation: Dissolve the N-Boc protected pyrrolotriazine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).

  • Acid Addition: At 0 °C, add an excess of a strong acid (e.g., trifluoroacetic acid (TFA) or a solution of HCl in dioxane).

  • Reaction: Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitor by TLC).

  • Work-up: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify as needed.

Quantitative Data

Table 1: Comparison of Yields for the Synthesis of a Pyrrolotriazine Precursor for Remdesivir [2][22][23]

Synthetic Route Number of Steps Overall Yield (%) Key Challenges
Initial Route 431Low yielding steps, use of non-commodity starting materials, protecting group manipulations.
Improved Route 259Optimization of reaction conditions, use of more atom-economical reagents.

Table 2: Inhibitory Activity of Functionalized Pyrrolotriazinone Derivatives [15]

Compound Target IC₅₀ (nM)
16 PDE-54.1

Visualizations

experimental_workflow cluster_synthesis Pyrrolotriazine Synthesis cluster_purification Purification & Analysis start Starting Materials (e.g., Pyrrole derivative) protection N-Protection (e.g., Boc, Tosyl) start->protection If N-H is present functionalization Core Functionalization (e.g., Halogenation) start->functionalization If N is substituted protection->functionalization coupling Cross-Coupling (e.g., Suzuki, Liebeskind-Srogl) functionalization->coupling deprotection N-Deprotection coupling->deprotection If protected final_product Functionalized Pyrrolotriazine coupling->final_product If unprotected deprotection->final_product purification Purification (e.g., Column Chromatography) final_product->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: A generalized experimental workflow for the synthesis and functionalization of the pyrrolotriazine ring.

wnt_signaling cluster_off Wnt OFF State cluster_on Wnt ON State destruction_complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation proteasome Proteasomal Degradation beta_catenin_off->proteasome Ubiquitination beta_catenin_on β-catenin (Stabilized) wnt Wnt Ligand receptor Frizzled/LRP5/6 Receptor wnt->receptor dsh Dishevelled (Dsh) receptor->dsh Activation destruction_complex_inactive Destruction Complex (Inactive) dsh->destruction_complex_inactive Inhibition nucleus Nucleus beta_catenin_on->nucleus Translocation tcf_lef TCF/LEF gene_transcription Target Gene Transcription tcf_lef->gene_transcription Activation

Caption: Simplified diagram of the canonical Wnt signaling pathway.

pi3k_akt_mtor_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k Activation pip2 PIP2 pip3 PIP3 pip2->pip3 Phosphorylation akt AKT pip3->akt Recruitment & Activation mtorc1 mTORC1 akt->mtorc1 Activation cell_processes Cell Growth, Proliferation, Survival mtorc1->cell_processes Regulation inhibitor Pyrrolotriazine Inhibitor inhibitor->pi3k inhibitor->mtorc1

Caption: Overview of the PI3K/AKT/mTOR signaling pathway and points of inhibition.

References

Troubleshooting common issues in pyrrolotriazine synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of pyrrolotriazine derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My pyrrolotriazine synthesis is resulting in a very low yield. What are the common causes?

A1: Low yields in pyrrolotriazine synthesis are a frequent issue and can stem from several factors:

  • Purity of Starting Materials: Impurities in precursors, such as the oxidation of 1-aminopyrrole, can significantly hinder the reaction.[1] It is advisable to use freshly purified starting materials or store them under an inert atmosphere.[1]

  • Reaction Conditions: Inadequate control of temperature, improper solvent selection, and the presence of moisture can lead to the formation of side products or incomplete reactions.[1][2]

  • Reagent Stoichiometry: An incorrect ratio of reactants can result in the incomplete conversion of the limiting reagent.[1]

  • Multi-step Synthesis Inefficiencies: Pyrrolotriazine synthesis often involves multiple steps, and low yields in any of these steps will compound to a low overall yield.[2][3]

Q2: I'm observing discoloration (yellow to brown) in my 1-aminopyrrole starting material. Can I still use it?

A2: Discoloration of 1-aminopyrrole indicates degradation, likely due to oxidation from exposure to air.[1] Using degraded starting materials is a common cause of low yields and the formation of impurities.[1] It is strongly recommended to use freshly purified 1-aminopyrrole or store it under an inert atmosphere to prevent degradation.[1]

Q3: The synthesis of the pyrrolotriazine core involves hazardous reagents like monochloramine. What are the safety precautions?

A3: Monochloramine is a hazardous reagent that requires careful handling. Key safety considerations include:

  • On-site Generation: Due to its instability and the hazards associated with storage, monochloramine is typically generated on-site for immediate use.[3]

  • Control of Reaction Conditions: The formation of explosive byproducts like nitrogen trichloride (NCl₃) can occur if reaction conditions are not carefully controlled.[3] Important factors to monitor and control include pH (should be kept above 8), temperature, and reactant concentrations.[3]

  • Continuous Flow Synthesis: A continuous flow setup can be a safer alternative for generating and using monochloramine, as it prevents the accumulation of large quantities of the hazardous reagent.[3]

Q4: My reaction is not going to completion, even after extended reaction times. What should I check?

A4: Incomplete conversion can be due to several factors:

  • Reagent Stoichiometry: Double-check the molar ratios of your reactants. A slight excess of one reactant can sometimes be used to drive the reaction to completion.[1]

  • Temperature: Some cyclization reactions require high temperatures to proceed efficiently.[2] Consider optimizing the reaction temperature by screening a range of temperatures.[1]

  • Catalyst Activity: If your reaction uses a catalyst, ensure it is active and has not been poisoned by impurities in the starting materials or solvent.

Troubleshooting Guides

Problem: Low Yield in Cyclization Step to Form Pyrrolotriazinone

The cyclization to form the pyrrolotriazinone core can be a critical, low-yielding step.

Troubleshooting Workflow

LowYieldTroubleshooting start Low Yield in Cyclization Step check_purity 1. Check Purity of Starting Materials (e.g., Substituted Pyrrole-2-Carboxylic Acid) start->check_purity check_conditions 2. Verify Reaction Conditions check_purity->check_conditions Purity Confirmed outcome_fail Yield Still Low (Consult Literature for Alternative Routes) check_purity->outcome_fail Impure Starting Materials check_reagents 3. Evaluate Reagents check_conditions->check_reagents Conditions Correct check_conditions->outcome_fail Incorrect Conditions optimize 4. Systematic Optimization check_reagents->optimize Reagents Verified check_reagents->outcome_fail Reagent Issue outcome_success Yield Improved optimize->outcome_success Optimization Successful optimize->outcome_fail Optimization Failed

Caption: Troubleshooting workflow for low yield in pyrrolotriazinone synthesis.

Detailed Steps:

  • Check Purity of Starting Materials:

    • Issue: Contaminants in the starting substituted pyrrole-2-carboxylic acid can interfere with the reaction.

    • Recommendation: Re-purify the starting material via recrystallization or column chromatography. Confirm purity using techniques like NMR and melting point analysis.

  • Verify Reaction Conditions:

    • Issue: Many reported cyclization methods require high temperatures and long reaction times, often overnight.[2] Deviations from optimal conditions can drastically reduce yield.

    • Recommendation: Ensure the reaction temperature is accurately controlled and maintained for the specified duration. Use dry solvents and an inert atmosphere if the reaction is sensitive to moisture.[1]

  • Evaluate Reagents:

    • Issue: The choice and quality of coupling reagents for amide formation (a precursor step) or the cyclizing agent are critical.

    • Recommendation: Use fresh, high-quality reagents. If using a standard peptide coupling methodology, ensure all components are active.

  • Systematic Optimization:

    • Recommendation: If the above steps do not resolve the issue, a systematic optimization of reaction parameters may be necessary. This can include screening different solvents, temperatures, and reaction times.

Problem: Formation of Side Products in Amination of Pyrrole

The direct amination of pyrrole can be a challenging transformation, often leading to a mixture of products.

Troubleshooting Workflow

AminationSideProducts start Side Products in Pyrrole Amination check_aminating_agent 1. Evaluate Aminating Agent start->check_aminating_agent control_conditions 2. Control Reaction Conditions check_aminating_agent->control_conditions Agent Confirmed outcome_fail Impure Product (Consider Alternative Synthetic Route) check_aminating_agent->outcome_fail Agent Issue purification 3. Optimize Purification control_conditions->purification Conditions Optimized control_conditions->outcome_fail Poor Control outcome_success Pure Product Obtained purification->outcome_success Purification Successful purification->outcome_fail Purification Failed

Caption: Troubleshooting workflow for side product formation in pyrrole amination.

Detailed Steps:

  • Evaluate Aminating Agent:

    • Issue: The choice of aminating agent is critical. While gaseous chloroamine can be used, it presents significant handling challenges.[4] Solid aminating reagents like O-(4-Nitrobenzoyl)hydroxylamine can be a more practical alternative.[3]

    • Recommendation: If using a hazardous agent like monochloramine, ensure it is generated and used under strictly controlled conditions to avoid side reactions.[3] Consider switching to a more stable and easier-to-handle aminating reagent.

  • Control Reaction Conditions:

    • Issue: Amination reactions can be highly sensitive to concentration. Highly dilute conditions may be necessary to achieve a clean reaction.[3]

    • Recommendation: Experiment with reactant concentrations. In some cases, running the reaction at lower loadings of reagents like NaH can improve the outcome.[3]

  • Optimize Purification:

    • Issue: Closely related side products can be difficult to separate from the desired aminated pyrrole.

    • Recommendation: Utilize high-performance liquid chromatography (HPLC) or carefully optimized column chromatography for purification.

Quantitative Data Summary

The following table summarizes the impact of optimizing the synthetic route for a key pyrrolotriazine intermediate, highlighting the potential for significant yield improvement.

Synthetic RouteNumber of StepsOverall YieldKey FeaturesReference
Original Route 431%Involves protection/deprotection, uses non-commodity starting materials.[3]
Optimized Route 259%Uses abundant raw materials, avoids protecting groups, higher atom economy.[3]

Experimental Protocols

Protocol 1: Improved Two-Step Synthesis of a Pyrrolotriazine Precursor

This protocol describes a more efficient synthesis of an aminotriazine intermediate required for the manufacturing of molecules like remdesivir.[3]

Step 1: One-Pot Cyanation of Pyrrole

  • To a solution of pyrrole in an appropriate solvent, add a cyanating agent (e.g., cyanogen bromide).

  • The reaction is typically carried out at a controlled temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the resulting cyanopyrrole by crystallization or column chromatography.

Step 2: One-Pot Triazine Formation from Cyanopyrrole

  • To a solution of the cyanopyrrole in a suitable solvent, add an aminating reagent (e.g., generated monochloramine or a solid hydroxylamine derivative).

  • This is followed by the addition of a reagent to facilitate the triazine ring formation.

  • Carefully control the reaction temperature and pH, especially if using in-situ generated monochloramine.[3]

  • After the reaction is complete, perform a standard workup and purification to isolate the final pyrrolotriazine product.

Protocol 2: General Synthesis of Pyrrolo[2,1-f][3][5][6]triazin-4(3H)-ones

This outlines a general approach for the synthesis of the pyrrolotriazinone scaffold.[2][5]

Step 1: Amide Formation

  • Start with a substituted pyrrole-2-carboxylic acid.

  • Convert the carboxylic acid to an amide using standard peptide coupling methodologies (e.g., using coupling agents like HATU or HOBt/EDC) or by converting the acid to an acyl chloride followed by reaction with an amine.

Step 2: Intramolecular Cyclization

  • The resulting amide intermediate is then subjected to intramolecular cyclization to form the pyrrolotriazinone ring.

  • This step often requires heating in a suitable solvent for an extended period.[2]

  • The specific conditions (temperature, solvent, and reaction time) will depend on the substrate and should be optimized.

  • After cooling, the product can be isolated by filtration or extraction and purified by recrystallization or chromatography.

References

Strategies to improve the pharmacokinetic properties of pyrrolotriazine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrrolotriazine compounds. The following sections address common challenges encountered during the experimental process of improving the pharmacokinetic properties of these compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. How can I improve the aqueous solubility of my pyrrolotriazine compound?

Poor aqueous solubility is a common issue that can hinder accurate in vitro assay results and lead to low oral bioavailability. If you are observing precipitation in your aqueous buffers or inconsistent results, consider the following strategies:

  • pH Adjustment: For ionizable pyrrolotriazine compounds, adjusting the pH of the solution can significantly increase solubility. For weakly basic compounds, lowering the pH will lead to the formation of a more soluble salt. Conversely, for weakly acidic compounds, increasing the pH will enhance solubility.

  • Co-solvents: The use of water-miscible organic solvents, such as DMSO, ethanol, or polyethylene glycol (PEG), can increase the solubility of hydrophobic compounds. However, be mindful of the final co-solvent concentration in your cellular assays, as high concentrations can be toxic to cells.

  • Formulation with Excipients: Utilizing solubilizing agents like cyclodextrins can encapsulate the hydrophobic pyrrolotriazine molecule, increasing its apparent solubility. Surfactants can also be used to form micelles that solubilize the compound.

  • Structural Modification: If solubility issues persist, medicinal chemistry efforts can be directed towards introducing polar functional groups (e.g., hydroxyl, amino, or carboxylic acid groups) to the pyrrolotriazine scaffold. However, this must be balanced with the potential impact on target potency and other pharmacokinetic properties.

2. My pyrrolotriazine compound shows high clearance in liver microsome stability assays. What are the next steps?

Rapid metabolism by liver enzymes is a primary reason for high clearance and short in vivo half-life. If your compound is rapidly metabolized in a liver microsomal stability assay, consider the following:

  • Metabolite Identification: The first step is to identify the metabolic "hotspots" on your molecule. This can be achieved through metabolite identification studies using mass spectrometry. Common metabolic pathways for nitrogen-containing heterocyclic compounds include oxidation, N-dealkylation, and hydroxylation.

  • Metabolic Blocking: Once the sites of metabolism are identified, you can strategically modify the chemical structure to block these positions. This is often achieved by introducing groups that are less susceptible to metabolism, such as fluorine atoms or by replacing a metabolically liable hydrogen with a methyl group.

  • Enzyme Phenotyping: Determine which specific cytochrome P450 (CYP) enzymes are responsible for the metabolism of your compound. This information can help predict potential drug-drug interactions.

3. My compound has poor permeability in the Caco-2 assay and a high efflux ratio. How can I address this?

Low permeability and high efflux are significant barriers to oral absorption. The Caco-2 cell monolayer is a valuable in vitro model for assessing both passive permeability and active transport by efflux pumps like P-glycoprotein (P-gp).

  • Reduce Hydrogen Bond Donors: High numbers of hydrogen bond donors can negatively impact membrane permeability. Strategies to reduce the hydrogen bond donor count, such as replacing an N-H with an N-Me group, can be effective.[1][2]

  • Increase Lipophilicity: Increasing the lipophilicity of a compound can enhance its passive diffusion across the cell membrane. This can be achieved by adding lipophilic substituents. However, a balance must be maintained, as excessively high lipophilicity can lead to poor solubility and increased metabolism.

  • Masking Polar Groups: Intramolecular hydrogen bonding can be a useful strategy to mask polar groups and reduce the polar surface area of the molecule, thereby improving permeability.

  • Evading Efflux Transporters:

    • Structural Modification: Subtle structural changes can disrupt the recognition of your compound by efflux transporters. This can involve altering the stereochemistry or the overall shape of the molecule.

    • Co-administration with Inhibitors: While not a strategy to improve the intrinsic properties of the compound itself, co-administration with a known P-gp inhibitor can be used in preclinical studies to confirm that efflux is the primary reason for poor permeability.

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters for a selection of pyrrolotriazine and other kinase inhibitors to provide a comparative overview.

Compound ClassCompound/ReferenceTargett1/2 (h)CL (mL/min/kg)Vd (L/kg)F (%)
PyrrolotriazineCompound 30[1][2]IRAK4----
PyrimidineImatinib[3]Bcr-Abl1814-~100
PyrimidineDasatinib[3]Bcr-Abl, Src3-5---
PyrroleSunitinib[3]VEGFR, PDGFR40-60--~50
PyridineSorafenib[3]VEGFR, PDGFR, Raf25-48--~50

Experimental Protocols

1. Kinetic Solubility Assay

This protocol is used for the rapid determination of a compound's solubility in a high-throughput format.

  • Purpose: To determine the kinetic solubility of a compound in an aqueous buffer.

  • Materials:

    • Test compound dissolved in DMSO (e.g., 10 mM stock solution).

    • Phosphate buffered saline (PBS), pH 7.4.

    • 96-well microtiter plates.

    • Plate shaker.

    • Nephelometer or UV-Vis plate reader.

  • Procedure:

    • Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution of the test compound to the wells of a 96-well plate.

    • Add 198 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

    • Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours).

    • Measure the turbidity of the solution in each well using a nephelometer. Alternatively, for a direct UV assay, centrifuge the plate to pellet any precipitate, and measure the UV absorbance of the supernatant at a wavelength where the compound has maximum absorbance.

    • A standard curve of the compound in a solubilizing solution (e.g., 50% acetonitrile/water) is used to quantify the amount of dissolved compound.[4][5][6]

2. Thermodynamic Solubility Assay

This assay determines the equilibrium solubility of a compound, which is a more accurate measure of its intrinsic solubility.

  • Purpose: To determine the thermodynamic (equilibrium) solubility of a solid compound.

  • Materials:

    • Solid (crystalline) test compound.

    • Phosphate buffered saline (PBS), pH 7.4.

    • Vials with screw caps.

    • Orbital shaker/incubator.

    • Filtration device (e.g., 0.45 µm syringe filters).

    • HPLC-UV system.

  • Procedure:

    • Add an excess amount of the solid test compound to a vial.

    • Add a known volume of PBS (pH 7.4) to the vial.

    • Seal the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

    • Shake the samples for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After incubation, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method with a standard curve.[5][7]

3. Caco-2 Permeability Assay

This assay is the industry standard for in vitro prediction of intestinal drug absorption and identification of P-gp substrates.

  • Purpose: To assess the bidirectional permeability of a compound across a Caco-2 cell monolayer and to determine its efflux ratio.

  • Materials:

    • Caco-2 cells.

    • Transwell® inserts (e.g., 12- or 24-well plates).

    • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin).

    • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer.

    • Test compound.

    • LC-MS/MS system for quantification.

  • Procedure:

    • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • For the apical to basolateral (A-B) permeability assessment, add the test compound (in HBSS) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • For the basolateral to apical (B-A) permeability assessment, add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh HBSS. A sample from the donor chamber is also taken at the beginning and end of the experiment to confirm compound stability and calculate mass balance.

    • Quantify the concentration of the test compound in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Profiling cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Optimization synthesis Pyrrolotriazine Synthesis purification Purification & QC synthesis->purification solubility Solubility Assay purification->solubility permeability Caco-2 Permeability purification->permeability metabolism Metabolic Stability purification->metabolism potency Target Potency Assay purification->potency pk_study Pharmacokinetic Study solubility->pk_study permeability->pk_study metabolism->pk_study efficacy_study Efficacy Model potency->efficacy_study data_analysis Analyze PK/PD Data pk_study->data_analysis efficacy_study->data_analysis sar Establish SAR data_analysis->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Design

Caption: A typical experimental workflow for optimizing the pharmacokinetic properties of pyrrolotriazine compounds.

irak4_pathway cluster_receptor Receptor Activation cluster_myddosome Myddosome Complex cluster_downstream Downstream Signaling cluster_nucleus Nuclear Events tlr_il1r TLR / IL-1R myd88 MyD88 tlr_il1r->myd88 irak4 IRAK4 myd88->irak4 irak1 IRAK1/2 irak4->irak1 traf6 TRAF6 irak1->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb NF-κB ikk->nfkb transcription Gene Transcription nfkb->transcription cytokines Pro-inflammatory Cytokines transcription->cytokines pyrrolotriazine Pyrrolotriazine Inhibitor pyrrolotriazine->irak4 Inhibition

Caption: The IRAK4 signaling pathway, a common target for pyrrolotriazine inhibitors, and the point of intervention.

References

Addressing off-target effects of Pyrrolo[2,1-f]triazin-4-amine inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrrolo[2,1-f]triazin-4-amine based inhibitors. Our goal is to help you identify and address potential off-target effects to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My Pyrrolo[2,1-f]triazin-4-amine based inhibitor is showing a different or more pronounced phenotype than expected. What could be the cause?

A1: An unexpected phenotype is a common indicator of off-target effects. Pyrrolo[2,1-f]triazin-4-amine is a versatile scaffold used to develop inhibitors for various kinases, including AAK1, PI3Kδ, JAK2, VEGFR-2, and EGFR.[1][2][3][4][5] While designed to be selective, these inhibitors can interact with other kinases or cellular proteins, leading to unforeseen biological consequences. It is crucial to verify target engagement and assess the inhibitor's broader selectivity profile.

Q2: I'm not observing the expected level of inhibition of my target kinase, even at high concentrations. What should I do?

A2: This could be due to several factors:

  • Compound Integrity: Verify the purity and stability of your inhibitor stock. Degradation can lead to a loss of potency.

  • Cellular Permeability: The inhibitor may not be efficiently entering the cells. Consider using a different vehicle or performing a cellular uptake assay.

  • Target Engagement: Confirm that the inhibitor is binding to the intended target within the cell. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.

  • ATP Competition: Most kinase inhibitors are ATP-competitive. High intracellular ATP concentrations can reduce the apparent potency of the inhibitor. Ensure your assay conditions reflect physiological ATP levels where possible.

Q3: I'm observing significant cell toxicity at concentrations where I expect specific inhibition. What does this suggest?

A3: High toxicity can be a result of off-target effects. Inhibition of essential "housekeeping" kinases or other critical cellular proteins can lead to cytotoxicity. We recommend performing a broad kinase panel screening to identify potential off-target interactions that could explain the observed toxicity. Additionally, consider performing a dose-response curve for cell viability to determine the therapeutic window of your inhibitor.

Troubleshooting Guides

Issue 1: Unexpected Phenotype or Suspected Off-Target Effects

If you observe an unexpected cellular response, it is critical to systematically investigate potential off-target effects.

Troubleshooting Workflow:

G A Unexpected Phenotype Observed B Step 1: Verify Target Engagement in Cells (CETSA) A->B C Step 2: Profile Inhibitor Selectivity (In Vitro Kinase Panel) B->C D Step 3: Analyze Downstream Signaling of Top Off-Targets (Western Blot) C->D E Step 4: Correlate Off-Target Inhibition with Phenotype D->E F Conclusion: Identify Off-Target(s) Responsible for Phenotype E->F G A Inconsistent Experimental Results B Check Inhibitor Stock (Purity, Concentration, Storage) A->B C Standardize Cell Culture Conditions (Passage Number, Density) A->C D Optimize Assay Protocol (Incubation Times, Reagent Concentrations) A->D E Ensure Consistent Data Analysis A->E F Consistent and Reproducible Data B->F C->F D->F E->F G cluster_PI3K PI3K/Akt Signaling Pathway RTK RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PIP3->PTEN dephosphorylates PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation G cluster_JAK JAK/STAT Signaling Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to GeneExpression Gene Expression Nucleus->GeneExpression

References

Technical Support Center: Purification of Pyrrolo[2,1-f]triazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Pyrrolo[2,1-f]triazin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of Pyrrolo[2,1-f]triazin-4-amine?

A1: Depending on the synthetic route, common impurities may include unreacted starting materials, such as pyrrole derivatives and formamidine acetate, side products from incomplete cyclization, positional isomers, and byproducts from reagents used in the synthesis. For instance, if a bromination step is involved, related bromo-compounds could be present.[1]

Q2: What are the recommended analytical techniques to assess the purity of Pyrrolo[2,1-f]triazin-4-amine?

A2: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining the purity of Pyrrolo[2,1-f]triazin-4-amine, with purity levels often reported as >98.0% (HPLC). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also provide information about impurities. Mass spectrometry (MS) is used to confirm the molecular weight of the desired product and identify potential impurities.

Q3: What are the general solubility characteristics of Pyrrolo[2,1-f]triazin-4-amine?

A3: Pyrrolo[2,1-f]triazin-4-amine is typically a white to light yellow or pale brown solid/powder.[2] Its solubility is not extensively documented in publicly available literature, but as a heterocyclic amine, it is expected to be soluble in polar organic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Its solubility in alcohols (methanol, ethanol) and chlorinated solvents (dichloromethane) may be moderate, while it is likely poorly soluble in non-polar solvents like hexanes.

Troubleshooting Guides

Issue 1: Low Yield After Initial Work-up

Symptoms:

  • Significantly lower than expected mass of the crude product.

  • Low concentration of the desired product in the crude mixture as determined by analytical methods.

Possible Causes:

  • Incomplete reaction.

  • Sub-optimal reaction conditions.

  • Loss of product during extraction or washing steps.

  • Product precipitation in the aqueous layer during work-up.

Troubleshooting Steps:

StepActionRationale
1 Monitor Reaction Progress Use TLC or LC-MS to ensure the reaction has gone to completion before starting the work-up.
2 Optimize Reaction Conditions Re-evaluate reaction temperature, time, and stoichiometry of reagents to maximize the formation of the desired product.
3 Improve Extraction Perform multiple extractions with a suitable organic solvent. Back-extract the aqueous layers to recover any dissolved product.
4 pH Adjustment If the product has basic properties, consider adjusting the pH of the aqueous layer to suppress its ionization and improve extraction into the organic phase.
Issue 2: Presence of Persistent Impurities After Column Chromatography

Symptoms:

  • Co-elution of impurities with the product peak in HPLC.

  • Overlapping spots on TLC even with different solvent systems.

  • NMR spectrum shows persistent impurity signals.

Possible Causes:

  • Impurity has a very similar polarity to the product.

  • Formation of a stable adduct or complex.

  • Isomeric impurities that are difficult to separate.

Troubleshooting Steps:

StepActionRationale
1 Vary Stationary Phase If using silica gel, consider trying other stationary phases like alumina (basic or neutral) or reverse-phase silica (C18).
2 Optimize Mobile Phase Systematically vary the solvent system. For normal phase chromatography, explore different combinations of non-polar (e.g., hexanes, toluene) and polar (e.g., ethyl acetate, acetone, methanol) solvents. A small amount of a basic modifier like triethylamine can sometimes improve peak shape and separation for amine-containing compounds. For reverse-phase, adjust the ratio of water/acetonitrile or water/methanol and consider pH modifiers.
3 Recrystallization Attempt recrystallization before or after column chromatography to remove impurities with different solubility profiles.
4 Derivative Formation In challenging cases, consider temporary derivatization of the amine to alter its polarity, facilitate separation, and then deprotect to obtain the pure product.
Issue 3: Difficulty with Recrystallization

Symptoms:

  • The compound "oils out" instead of forming crystals.

  • No crystal formation upon cooling.

  • Low recovery of the product after recrystallization.

  • Crystals are of poor quality or appear impure.

Possible Causes:

  • Inappropriate solvent or solvent system.

  • Solution is too concentrated or too dilute.

  • Cooling rate is too fast.

  • Presence of impurities that inhibit crystallization.

Troubleshooting Steps:

StepActionRationale
1 Screen Different Solvents Test the solubility of the crude product in a range of solvents at room temperature and upon heating. A good recrystallization solvent should dissolve the compound when hot but not when cold. Common solvents to try for similar heterocyclic compounds include ethanol, acetonitrile, and mixtures like n-hexane/acetone or n-hexane/ethyl acetate.[3]
2 Use a Solvent/Anti-solvent System Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "bad" solvent (in which it is poorly soluble) at an elevated temperature until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.
3 Control Cooling Rate Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.
4 Seed the Solution If available, add a small crystal of the pure compound to the cooled, saturated solution to induce crystallization.
5 Pre-purification If the crude material is very impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.

Data Presentation

Table 1: Comparison of Purification Techniques for Pyrrolo[2,1-f]triazin-4-amine Analogs (Illustrative Data)

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)ThroughputKey Considerations
Washing/Filtration 8595-9880-90HighEffective for removing inorganic salts and highly polar/non-polar impurities.
Recrystallization 90>9960-80MediumHighly effective for removing closely related impurities if a suitable solvent system is found.
Silica Gel Chromatography 70-90>9950-75LowVersatile for a wide range of impurities but can be time-consuming and lead to product loss on the column.

Note: The data in this table is illustrative and based on general principles of organic chemistry purification. Actual results will vary depending on the specific impurities and experimental conditions.

Experimental Protocols

Protocol 1: Purification by Washing and Filtration (Based on a similar reaction)

This protocol is adapted from a procedure for a related compound and is suitable for a crude product that is largely crystalline and contains soluble impurities.

  • Suspension: Suspend the crude Pyrrolo[2,1-f]triazin-4-amine in a suitable solvent (e.g., water or a saturated aqueous solution of sodium sulfite, followed by sodium carbonate, depending on the impurities).[1]

  • Stirring: Stir the suspension vigorously for a defined period (e.g., 30-60 minutes) at room temperature.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with appropriate solvents to remove residual impurities. For example, wash with water, followed by a less polar organic solvent like ethyl acetate to remove organic impurities.[1]

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot and show poor solubility at room temperature.

  • Dissolution: Place the crude Pyrrolo[2,1-f]triazin-4-amine in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Mandatory Visualizations

experimental_workflow start Crude Pyrrolo[2,1-f]triazin-4-amine purity_check1 Purity Assessment (TLC/HPLC/NMR) start->purity_check1 purification_method Select Purification Method purity_check1->purification_method Purity < 98% pure_product Pure Product (>98%) purity_check1->pure_product Purity > 98% washing Washing/ Filtration purification_method->washing High initial purity, soluble impurities recrystallization Recrystallization purification_method->recrystallization Moderate purity, crystalline solid chromatography Column Chromatography purification_method->chromatography Low purity, complex mixture purity_check2 Purity Assessment (TLC/HPLC/NMR) washing->purity_check2 recrystallization->purity_check2 chromatography->purity_check2 purity_check2->pure_product Purity > 98% further_purification Further Purification Needed purity_check2->further_purification Purity < 98% further_purification->purification_method

Caption: General experimental workflow for the purification of Pyrrolo[2,1-f]triazin-4-amine.

troubleshooting_guide start Purification Issue Encountered issue_type What is the main issue? start->issue_type low_yield Low Yield issue_type->low_yield Low product mass persistent_impurities Persistent Impurities issue_type->persistent_impurities Impure product recrystallization_problem Recrystallization Fails issue_type->recrystallization_problem Crystallization issue check_reaction Was reaction complete? low_yield->check_reaction separation_method Current Method? persistent_impurities->separation_method recrystallization_symptom What is the symptom? recrystallization_problem->recrystallization_symptom optimize_reaction Optimize Reaction Conditions check_reaction->optimize_reaction No check_workup Review Work-up Procedure check_reaction->check_workup Yes improve_extraction Improve Extraction Protocol check_workup->improve_extraction is_chromatography Chromatography separation_method->is_chromatography Chromatography is_recrystallization Recrystallization separation_method->is_recrystallization Recrystallization optimize_chrom Optimize Chromatography (Solvents, Stationary Phase) is_chromatography->optimize_chrom try_chromatography Attempt Column Chromatography is_recrystallization->try_chromatography try_recrystallization Attempt Recrystallization optimize_chrom->try_recrystallization oiling_out Oiling Out recrystallization_symptom->oiling_out no_crystals No Crystals recrystallization_symptom->no_crystals change_solvent Change Solvent/ Use Anti-solvent oiling_out->change_solvent slow_cooling Slower Cooling/ Seed Crystals no_crystals->slow_cooling

Caption: Troubleshooting decision tree for Pyrrolo[2,1-f]triazin-4-amine purification.

References

Technical Support Center: Pyrrolotriazine Scaffold Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on modifying the pyrrolotriazine scaffold to improve kinase selectivity.

Frequently Asked Questions (FAQs)

Q1: My pyrrolotriazine synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A2: Low yields in pyrrolotriazine synthesis can arise from several factors. Common causes and troubleshooting tips include:

  • Purity of Starting Materials: Ensure the purity of your starting materials. For instance, precursors like 1-aminopyrrole can be prone to oxidation.[1] It is advisable to use freshly purified materials or store them under an inert atmosphere.[1]

  • Reaction Conditions:

    • Temperature: Inadequate temperature control can be a significant issue. Some condensation and cyclization reactions require heating to proceed at an optimal rate.[1][2] Carefully optimize the reaction temperature by screening a range around the literature-reported value.

    • Solvent and Moisture: The choice of solvent is critical. The presence of moisture can sometimes lead to side products.[1] Use dry solvents when anhydrous conditions are specified and employ standard techniques to exclude moisture, such as using flame-dried glassware and an inert atmosphere.[1]

  • Reagent Stoichiometry: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent. Verify the stoichiometry and consider using a slight excess of one reactant to drive the reaction to completion.[1]

  • Side Reactions: Unwanted side reactions can consume starting materials. Identify potential side reactions and adjust conditions (e.g., temperature, pH, catalyst) to minimize their formation.[3]

Q2: I'm observing poor selectivity with my lead pyrrolotriazine inhibitor. What is the general strategy to improve it?

A2: Improving kinase selectivity is a primary challenge. The general strategy involves modifying the scaffold to exploit differences in the ATP-binding sites of the target kinase versus off-target kinases. The pyrrolotriazine ring typically binds in the adenine pocket and interacts with the hinge region.[4] Key strategies include:

  • Targeting the Selectivity Pocket: Introduce substituents at positions like C4 of the pyrrolotriazine scaffold that can occupy a lipophilic kinase selectivity pocket, which is often less conserved across the kinome.[4]

  • Exploring the Ribose-Phosphate Pocket: Modifying the C5 position with amino-substituted groups can allow interaction with the highly conserved ribose-phosphate pocket.[4]

  • Structure-Based Design: Use X-ray co-crystal structures of your inhibitor bound to the target kinase to identify unique pockets or residues that can be targeted with specific modifications to enhance selectivity.[5]

  • Scaffold Hopping: In some cases, replacing a part of the scaffold with a different chemical moiety (scaffold hopping) can improve selectivity and other properties like permeability.[6][7]

Q3: My pyrrolotriazine compound shows potent inhibition in my biochemical assay but has no activity in cell-based assays. What could be the issue?

A3: This is a common issue that can stem from several factors unrelated to the compound's intrinsic activity against the target:

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. This was observed with some C-5 and C-6 substituted pyrrolotriazine derivatives targeting the Met kinase.[5] Consider optimizing the compound's physicochemical properties, such as lipophilicity and hydrogen bond donors/acceptors, to improve permeability.[7]

  • High Efflux: The compound may be actively transported out of the cell by efflux pumps like P-gp.

  • Compound Instability: The compound might be unstable in the cell culture medium or rapidly metabolized by the cells.

  • High ATP Concentration in Cells: Kinase inhibition assays are often run at ATP concentrations close to the Km of the enzyme. However, intracellular ATP concentrations are much higher (1-5 mM).[8] An ATP-competitive inhibitor may not be able to effectively compete with the high levels of cellular ATP.

Q4: My compound is showing signs of interference in my kinase assay (e.g., high background, false positives). How can I troubleshoot this?

A4: Small molecules can interfere with biochemical assays in several ways.[9] Here are some common issues and how to test for them:

  • Compound Aggregation: At higher concentrations, compounds can form aggregates that non-specifically inhibit enzymes.[10] This can be tested by including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer, which should disrupt the aggregates and reduce inhibition if it's non-specific.[10]

  • Interference with Detection System: If you are using a luminescence-based assay (e.g., ADP-Glo), your compound might be inhibiting the luciferase reporter enzyme.[11] You can test this by running a control experiment where you omit the kinase but include your compound and the detection reagents.[10]

  • Autofluorescence or Quenching: In fluorescence-based assays, the compound itself might be fluorescent at the assay wavelengths (false positive) or it might absorb the light emitted by the fluorophore, known as the "inner filter effect" (false negative).[9][11] This can be checked by measuring the fluorescence of the compound alone in the assay buffer.

Q5: My pyrrolotriazine derivative has poor aqueous solubility. How can I address this for in vitro assays?

A5: Poor solubility is a frequent challenge with novel kinase inhibitors. Here’s a systematic approach to troubleshoot this:

  • Verify Compound Integrity: Ensure your compound has not degraded and that the solvent (e.g., DMSO) is of high purity and anhydrous.[12]

  • Use Physical Dissolution Aids: Gentle warming in a water bath (e.g., to 37°C) or brief sonication can help dissolve the compound by breaking down aggregates.[12]

  • Optimize Dilution: When diluting your DMSO stock into aqueous assay buffer, precipitation can occur. Ensure the final DMSO concentration in your assay is as low as possible (ideally <0.5%).[12]

  • Modify Buffer pH: If your compound has ionizable groups (e.g., a weak base), adjusting the pH of the buffer can significantly increase its solubility.[12]

  • Incorporate Solubility Enhancers: Low concentrations of non-ionic surfactants like Tween® 80 can help maintain solubility in aqueous solutions.[12]

Troubleshooting Guides

Guide 1: Improving Kinase Selectivity - A Step-by-Step Workflow

This guide outlines a typical workflow for optimizing the selectivity of a pyrrolotriazine-based kinase inhibitor.

G cluster_0 Initial Screening & Analysis cluster_1 Structure-Based Design cluster_2 Chemical Modification cluster_3 Evaluation & Optimization A Initial Hit from Screening (Pyrrolotriazine Scaffold) B Broad Kinase Panel Screening (e.g., >300 kinases) A->B C Analyze Selectivity Profile Identify On- and Off-Targets B->C D Obtain Co-crystal Structure (Inhibitor with Target Kinase) C->D Poor Selectivity E Identify Key Interactions & Unique Pockets in Target D->E F Docking into Off-Target Kinases (Identify reasons for polypharmacology) E->F G Synthesize Analogs (Modify C4, C5, etc.) F->G Design Modifications H Iterative SAR Studies G->H I Re-screen Analogs on Kinase Panel H->I J Assess Cellular Potency & Selectivity I->J J->C Iterate Design K Lead Optimization (ADME/Tox Properties) J->K L L K->L Candidate Selection

Caption: Workflow for improving the selectivity of a pyrrolotriazine kinase inhibitor.

Guide 2: Decision Tree for Troubleshooting Low Yield in Synthesis

This decision tree helps diagnose and solve common issues leading to low product yield during the synthesis of pyrrolotriazine derivatives.

G start Low Yield Observed q1 Is the starting material consumed? (Check by TLC/LC-MS) start->q1 a1_yes Yes, starting material is gone q1->a1_yes Yes a1_no No, starting material remains q1->a1_no No q2 Are there multiple spots/peaks in the crude product? a1_yes->q2 q3 Reaction incomplete. Consider reaction conditions. a1_no->q3 a2_yes Side reactions are likely occurring. - Optimize temperature/catalyst. - Check for air/moisture sensitivity. q2->a2_yes Yes a2_no Product may be degrading. - Use milder reaction conditions. - Check workup/purification pH and temperature. q2->a2_no No a3_sol1 Increase reaction time or temperature. q3->a3_sol1 a3_sol2 Verify reagent stoichiometry and purity. q3->a3_sol2 a3_sol3 Screen different solvents or catalysts. q3->a3_sol3

Caption: Decision tree for troubleshooting low synthetic yield.

Data Presentation

Table 1: Structure-Activity Relationship (SAR) for Improving Kinase Selectivity

The following table presents hypothetical data illustrating how modifications to a pyrrolotriazine scaffold can impact potency and selectivity against a primary target kinase and a common off-target kinase.

Compound IDR1 Group (at C4)R2 Group (at C5)Target Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Selectivity Fold (Off-Target/Target)
PYR-001 HH501002
PYR-002 3-chloroanilineH1530020
PYR-003 3-fluoroanilineH1225021
PYR-004 3-chloroaniline-CH2-morpholine8>10,000>1250
PYR-005 3-chloroaniline-(CH2)2-OH2580032

This data is illustrative and based on principles from SAR studies on pyrrolotriazine inhibitors, where substitutions at the C4 and C5 positions are used to enhance potency and selectivity.[4][5][13]

Experimental Protocols

Protocol 1: General Procedure for Kinase Selectivity Profiling (Radiometric Assay)

This protocol describes a common method for in vitro kinase profiling to determine the IC50 of a pyrrolotriazine inhibitor against a panel of kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Pyrrolotriazine inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution (10 mM)

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Plating: Prepare serial dilutions of the pyrrolotriazine inhibitor in DMSO. Typically, a 10-point, 3-fold serial dilution starting from 100 µM is used. Dispense a small volume (e.g., 100 nL) of the diluted compound into the wells of a 384-well assay plate.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in the kinase reaction buffer. Add this mix to the assay plate wells containing the compound.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Prepare a mix of [γ-³³P]ATP and cold ATP in kinase reaction buffer. Add this mix to all wells to start the phosphorylation reaction. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is within the linear range.

  • Stop Reaction & Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate, which will bind the radiolabeled peptide substrate.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls (0% inhibition = DMSO only; 100% inhibition = no enzyme or potent inhibitor). Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Troubleshooting Assay Interference by Compound Aggregation

This protocol helps determine if an observed inhibitory effect is due to non-specific aggregation.

Materials:

  • All materials from the primary kinase assay

  • Triton X-100 (or another non-ionic detergent)

Procedure:

  • Prepare Parallel Assays: Set up two parallel kinase assays as described in Protocol 1.

  • Assay A (Standard Condition): Run the assay using the standard kinase reaction buffer.

  • Assay B (Detergent Condition): Run the second assay using a kinase reaction buffer that has been supplemented with a low concentration of Triton X-100 (e.g., 0.01% v/v).

  • Dose-Response: In both assays, test the pyrrolotriazine inhibitor across the same concentration range.

  • Data Analysis:

    • Determine the IC50 value from both Assay A and Assay B.

    • Interpretation: If the IC50 value significantly increases (i.e., the compound appears much less potent) in the presence of the detergent (Assay B), it is a strong indication that the observed inhibition in the standard assay was, at least in part, due to compound aggregation.[10] If the IC50 remains unchanged, the inhibition is likely specific to the target.

Visualizations

Signaling Pathway Diagram: On-Target vs. Off-Target Inhibition

This diagram illustrates the concept of kinase inhibitor selectivity within a simplified cellular signaling network.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Growth Factor Receptor TargetKinase Target Kinase (e.g., HER2) Receptor->TargetKinase OffTarget1 Off-Target Kinase 1 (e.g., EGFR) Receptor->OffTarget1 Pathway1 Desired Pathway (Proliferation) TargetKinase->Pathway1 Pathway2 Off-Target Pathway 1 (Side Effect A) OffTarget1->Pathway2 OffTarget2 Off-Target Kinase 2 (Unrelated Family) Pathway3 Off-Target Pathway 2 (Side Effect B) OffTarget2->Pathway3 Inhibitor Pyrrolotriazine Inhibitor Inhibitor->TargetKinase Inhibition (Desired) Inhibitor->OffTarget1 Inhibition (Undesired) Inhibitor->OffTarget2 Inhibition (Undesired)

Caption: On-target vs. off-target effects of a pyrrolotriazine kinase inhibitor.

References

Technical Support Center: Overcoming Resistance to Pyrrolotriazine-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolotriazine-based drugs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line has developed resistance to our lead pyrrolotriazine-based PLK1 inhibitor. What are the common mechanisms of resistance?

A1: Resistance to Polo-like kinase 1 (PLK1) inhibitors, including those with a pyrrolotriazine scaffold, can arise through several mechanisms:

  • Target Alteration: Mutations in the PLK1 gene can prevent the inhibitor from binding effectively. A notable example is the C67V mutation, which can interfere with the binding of ATP-competitive inhibitors.[1]

  • Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of PLK1 inhibition. One identified mechanism is the upregulation of the AXL-TWIST signaling axis, which can promote epithelial-to-mesenchymal transition (EMT) and multidrug resistance.[2]

  • Drug Efflux: Increased expression of multidrug resistance proteins, such as MDR1, can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[2]

Q2: We are observing reduced efficacy of our WEE1 inhibitor (a pyrrolotriazine derivative) in our ovarian cancer model. What could be the underlying resistance mechanism?

A2: Resistance to WEE1 inhibitors like adavosertib (AZD1775) in ovarian cancer can be multifaceted:

  • Cell Cycle Control Alterations: Resistant cells may exhibit changes in their cell cycle regulation that slow down progression, reducing the accumulation of DNA damage that WEE1 inhibition would typically exacerbate.[3]

  • Reduced Target Dependency: A decrease in the levels of CDK1, the direct substrate of WEE1, can make the cells less dependent on WEE1 activity for cell cycle arrest.[3]

  • Compensatory Kinase Upregulation: Increased levels of other kinases that can phosphorylate and inhibit CDK1, such as PKMYT1, can compensate for the inhibition of WEE1.[3]

  • Signaling Pathway Activation: Upregulation of pathways like TGF-β signaling can contribute to a slower cell cycle, thereby conferring resistance.[3]

Q3: What are the general strategies to overcome resistance to pyrrolotriazine-based kinase inhibitors?

A3: Several strategies can be employed to combat resistance:

  • Combination Therapies: Combining the pyrrolotriazine-based inhibitor with another agent is a primary strategy. This can involve:

    • Synergistic Targeting of the Same Pathway: For example, combining a WEE1 inhibitor with a CHK1 or ATR inhibitor can lead to a synergistic increase in DNA damage and cell death.[4][5]

    • Targeting Bypass Pathways: If resistance is mediated by the activation of a specific bypass pathway, an inhibitor of a key component of that pathway can be used in combination. For instance, targeting the mevalonate pathway with simvastatin has been shown to re-sensitize colorectal cancer cells to PLK1 inhibitors.[2]

    • Combination with DNA Damaging Agents: WEE1 and PLK1 inhibitors can sensitize cancer cells to traditional chemotherapies like cisplatin and carboplatin, as well as PARP inhibitors.[6][7][8][9][10]

  • Novel Inhibitor Design:

    • Targeting Allosteric Sites: Developing inhibitors that bind to allosteric sites rather than the highly conserved ATP-binding pocket can overcome resistance caused by mutations in the ATP-binding domain.[11]

    • Targeting Unique Domains: For PLK1, inhibitors targeting the Polo-Box Domain (PBD) offer a way to achieve high specificity and overcome resistance to ATP-competitive inhibitors.[12][13]

Troubleshooting Guides

Problem 1: Decreased cell death observed in my cell line treated with a pyrrolotriazine-based PLK1 inhibitor.
Possible Cause Suggested Solution
Development of Resistance Confirm resistance by determining the IC50 value in the suspected resistant line and comparing it to the parental, sensitive line. A significant increase in IC50 indicates resistance.[14]
Activation of Bypass Pathways Use western blotting to probe for the activation of known resistance pathways, such as the phosphorylation of AXL or upregulation of TWIST1.[2] Consider a co-treatment with an inhibitor of the identified bypass pathway.
Increased Drug Efflux Assess the expression of multidrug resistance transporters like MDR1 (ABCB1) via qPCR or western blot.[2] If upregulated, consider combination with an MDR1 inhibitor.
Problem 2: My WEE1 inhibitor is no longer synergistic with a PARP inhibitor in my resistant cell line.
Possible Cause Suggested Solution
Altered Cell Cycle Dynamics Perform cell cycle analysis using flow cytometry to compare the cell cycle profiles of sensitive and resistant cells after treatment.[2][3] Look for a diminished G2/M arrest in the resistant line.
Upregulation of Compensatory Kinases Use western blotting to check for increased expression of kinases like PKMYT1 that can compensate for WEE1 inhibition.[3]
Alternative Combination Strategy Consider combining the WEE1 inhibitor with a different class of drugs, such as a CHK1 inhibitor, which has shown synergistic effects.[4][15]

Data Presentation

Table 1: IC50 Values of Pyrrolotriazine-Based Kinase Inhibitors in Sensitive vs. Resistant Cell Lines
Drug (Target)Cell LineResistance StatusIC50 (nM)Fold ResistanceReference
Adavosertib (WEE1)OVCAR8Parental~200-[4]
Adavosertib (WEE1)OVCAR8-OR1Olaparib-Resistant~2001[4]
Adavosertib (WEE1)OVCAR8-OR2Olaparib-Resistant~2001[4]
Adavosertib (WEE1)ES-2Parental~150-[4]
Adavosertib (WEE1)ES-2-OR1 (25µM)Olaparib-Resistant~2501.7[4]
Adavosertib (WEE1)ES-2-OR2 (50µM)Olaparib-Resistant~3002[4]
BI 2536 (PLK1)HT29Parental8.22-[16]
BI 2536 (PLK1)HT29RBI 2536-Resistant>2000>243[16]
BI 2536 (PLK1)RKOParental13.27-[16]
BI 2536 (PLK1)RKORBI 2536-Resistant>2000>150[16]
Table 2: Synergy Scores for Combination Therapies with Pyrrolotriazine-Based Kinase Inhibitors
Drug 1 (Target)Drug 2 (Target)Cell LineSynergy Score TypeSynergy ScoreInterpretationReference
Adavosertib (WEE1)Olaparib (PARP)MDA-MB-231 (TNBC)Combination Index (CI)<1.0Synergistic[14]
Adavosertib (WEE1)Olaparib (PARP)MDA-MB-468 (TNBC)Combination Index (CI)<1.0Synergistic[14]
Adavosertib (WEE1)Olaparib (PARP)HCC1806 (TNBC)Combination Index (CI)<1.0Synergistic[14]
Adavosertib (WEE1)Olaparib (PARP)Ovarian Cancer Lines (20/24)Combination Index (CI)<1.0 (most <0.5)Synergistic[9]
BI 2536 (PLK1)Cisplatin (DNA Damage)Esophageal Squamous CarcinomaCombination Index (CI)<1.0Synergistic[8][17]
Volasertib (PLK1)Temozolomide (DNA Damage)BT115 (Glioblastoma)Combination Index (CI)0.221Synergistic
Volasertib (PLK1)Temozolomide (DNA Damage)LN229 (Glioblastoma)Combination Index (CI)0.233Synergistic
Volasertib (PLK1)RAD001 (mTORC1)NSCLC PDXsNot specified-High Synergistic Activity[11]
BI 2536 (PLK1)Rapamycin (mTOR)Esophageal Squamous CarcinomaNot specified-Synergistic[12]

Note: A Combination Index (CI) < 1.0 indicates synergy.

Experimental Protocols

Protocol 1: Establishing a Drug-Resistant Cell Line

This protocol describes a method for generating a drug-resistant cancer cell line through continuous exposure to a pyrrolotriazine-based drug.

Materials:

  • Parental cancer cell line

  • Pyrrolotriazine-based drug of interest

  • Complete cell culture medium

  • Cell culture flasks/plates

  • MTT or similar cell viability assay kit

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of the drug on the parental cell line.

  • Initial Drug Exposure: Culture the parental cells in a medium containing the drug at a concentration equal to the IC20 (the concentration that inhibits 20% of cell proliferation).

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the drug concentration by 1.5- to 2-fold.

  • Repeat and Monitor: Continue this stepwise increase in drug concentration over several months. Monitor the cells for changes in morphology and proliferation rate.

  • Confirm Resistance: After several rounds of dose escalation, culture the cells in a drug-free medium for several passages to ensure the resistance phenotype is stable. Then, determine the IC50 of the drug on the established cell line and compare it to the parental line. A significant increase in IC50 confirms resistance.[14]

Protocol 2: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.

Materials:

  • Cells seeded in a 96-well plate

  • Drug solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of drug concentrations and incubate for the desired period (e.g., 48-72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot for Phosphorylated Proteins

This protocol is for detecting changes in protein phosphorylation, a key indicator of kinase activity and signaling pathway activation.

Materials:

  • Cell lysates

  • Lysis buffer containing phosphatase and protease inhibitors

  • SDS-PAGE gels

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody (specific to the phosphorylated protein)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 WEE1 Inhibition and Resistance cluster_1 Resistance Mechanisms WEE1 WEE1 CDK1 CDK1 WEE1->CDK1 inhibits (pY15) G2M G2/M Arrest CDK1->G2M promotes entry into mitosis WEE1_Inhibitor Pyrrolotriazine-based WEE1 Inhibitor WEE1_Inhibitor->WEE1 inhibits Reduced_CDK1 Reduced CDK1 levels PKMYT1 Increased PKMYT1 PKMYT1->CDK1 inhibits TGFb TGF-β Signaling TGFb->G2M slows progression

Caption: WEE1 inhibition and potential resistance pathways.

G cluster_0 Overcoming PLK1 Inhibitor Resistance with Combination Therapy cluster_1 Resistance Pathway cluster_2 Combination Strategy PLK1 PLK1 Cell_Proliferation Cell Proliferation PLK1->Cell_Proliferation promotes PLK1_Inhibitor Pyrrolotriazine-based PLK1 Inhibitor PLK1_Inhibitor->PLK1 inhibits AXL AXL TWIST1 TWIST1 AXL->TWIST1 activates EMT EMT & MDR1 TWIST1->EMT promotes EMT->Cell_Proliferation sustains Mevalonate_Pathway Mevalonate Pathway Mevalonate_Pathway->AXL required for AXL expression Simvastatin Simvastatin Simvastatin->Mevalonate_Pathway inhibits

Caption: Combination strategy to overcome PLK1 inhibitor resistance.

G start Start: Suspected Drug Resistance ic50 Determine IC50 in Parental vs. Suspected Resistant Cells start->ic50 confirm_res Resistance Confirmed? ic50->confirm_res investigate Investigate Mechanism: - Western Blot (Bypass Pathways) - qPCR (Efflux Pumps) confirm_res->investigate Yes no_res No Significant IC50 Change: Troubleshoot Assay confirm_res->no_res No combo_screen Perform Combination Therapy Screen: - Synergy Assays (CI, Bliss) investigate->combo_screen analyze Analyze Synergy Data and Select Lead Combination combo_screen->analyze end End: Optimized Treatment Strategy analyze->end

Caption: Experimental workflow for addressing drug resistance.

References

Validation & Comparative

A Comparative Guide to Pyrrolo[2,1-f]triazin-4-amine and Other Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors has been a pivotal advancement. The efficacy and selectivity of these inhibitors are intrinsically linked to their core chemical structures, or scaffolds. This guide provides an objective comparison of the Pyrrolo[2,1-f]triazin-4-amine scaffold against other prominent kinase inhibitor scaffolds, including quinazoline and pyrimidine. The following sections will delve into their performance, supported by experimental data, and provide detailed methodologies for key evaluative assays.

Introduction to Kinase Inhibitor Scaffolds

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Small molecule kinase inhibitors are designed to interfere with this process, often by competing with ATP for binding to the kinase's active site. The core scaffold of these inhibitors is a critical determinant of their binding affinity, selectivity, and pharmacokinetic properties.

The Pyrrolo[2,1-f]triazin-4-amine scaffold has emerged as a promising and versatile platform for the development of potent and selective kinase inhibitors.[1][2] Its unique fused ring system allows for specific interactions with the kinase active site, leading to high potency against a range of important cancer targets.[1][2] This guide will compare this scaffold to the well-established quinazoline and pyrimidine scaffolds, which are present in numerous FDA-approved kinase inhibitors.

Comparative Analysis of Kinase Inhibitor Scaffolds

The following tables summarize the biochemical potency, cellular activity, and pharmacokinetic properties of representative kinase inhibitors based on the Pyrrolo[2,1-f]triazin-4-amine, quinazoline, and pyrimidine scaffolds.

Table 1: Biochemical Potency (IC50 values) of Representative Kinase Inhibitors
ScaffoldCompound ExampleTarget Kinase(s)IC50 (nM)Reference
Pyrrolo[2,1-f]triazin-4-amine Compound 1EGFR100[2]
Compound 3VEGFR-223[2]
Compound 19c-Met, VEGFR-22.3 (c-Met), 5.0 (VEGFR-2)[2]
PI3Kδ InhibitorPI3Kδ<10[3]
Quinazoline GefitinibEGFR2-37
ErlotinibEGFR2-20[4]
LapatinibEGFR, HER29.8 (EGFR), 13 (HER2)
Pyrimidine ImatinibBCR-Abl, c-Kit, PDGFR25-100[5]
DasatinibBCR-Abl, Src family<1[5]
PazopanibVEGFRs, PDGFRs, c-Kit10-84[5]
Table 2: Cellular Activity of Representative Kinase Inhibitors
ScaffoldCompound ExampleCell LineTarget PathwayCellular IC50 (nM)Reference
Pyrrolo[2,1-f]triazin-4-amine EGFR InhibitorDiFi (colorectal)EGFR signalingPotent Inhibition[1]
c-Met/VEGFR-2 InhibitorHUVECVEGFR-2 signaling37.4[2]
Quinazoline GefitinibNCI-H3255 (NSCLC)EGFR signaling75[6]
AfatinibSCC25 (Head and Neck)EGFR signaling10-300 fold lower than Gefitinib[6]
Pyrimidine ImatinibK562 (CML)BCR-Abl signaling250-500[5]
Table 3: Comparative Pharmacokinetic Properties
ScaffoldCompound ExampleOral Bioavailability (%)Half-life (t1/2)MetabolismReference
Pyrrolo[2,1-f]triazin-4-amine Orally Bioavailable PI3Kδ InhibitorGood oral bioavailabilityNot specifiedNot specified[3]
Quinazoline S1 (PI3K/mTOR inhibitor)Not specifiedTwo-compartment modelNot specified[7]
S2 (PI3K/mTOR inhibitor)Not specifiedTwo-compartment modelNot specified[7]
Pyrimidine AbrocitinibRapidly absorbed5 hoursCYP2C19, CYP2C9, CYP3A4, CYP2B6[8]
Pyrimidine-based Aurora Kinase InhibitorSuboptimal (improved with prodrug)4.0 ± 0.2 hNot specified[9]

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by inhibitors based on these scaffolds.

EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF EGF->EGFR Inhibitor Pyrrolo[2,1-f]triazin-4-amine Quinazoline Pyrimidine Inhibitors Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway.

VEGFR-2 Signaling Pathway

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Angiogenesis, Permeability) ERK->Transcription AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS eNOS->Transcription VEGF VEGF VEGF->VEGFR2 Inhibitor Pyrrolo[2,1-f]triazin-4-amine Inhibitors Inhibitor->VEGFR2

Caption: Key pathways in VEGFR-2 signaling.

PI3K/Akt/mTOR Signaling Pathway

PI3K_AKT_mTOR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K->Protein_Synthesis fourEBP1->Protein_Synthesis inhibition lifted GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Pyrrolo[2,1-f]triazin-4-amine PI3Kδ Inhibitors Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[7][10]

Experimental Workflow:

Kinase_Assay_Workflow A 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B 2. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) A->B C 3. Convert ADP to ATP (Add Kinase Detection Reagent) B->C D 4. Measure Luminescence (Luciferase/Luciferin Reaction) C->D

Caption: ADP-Glo™ Kinase Assay Workflow.

Protocol:

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, ATP, and various concentrations of the test inhibitor in a suitable kinase buffer. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11]

Cell-Based EGFR Phosphorylation Assay (ELISA)

This assay measures the level of EGFR phosphorylation in cells treated with an inhibitor.[12][13]

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., A431) in a 96-well plate and grow to 80-90% confluency. Starve the cells in serum-free media overnight. Treat the cells with various concentrations of the inhibitor for a specified time (e.g., 1-2 hours). Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.

  • Cell Fixation and Permeabilization: Fix the cells with a fixing solution (e.g., 4% paraformaldehyde) and then permeabilize with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).

  • Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068). In parallel wells, incubate with an antibody for total EGFR as a normalization control.

  • Secondary Antibody and Detection: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. After another wash, add a TMB substrate solution to develop a colorimetric signal.

  • Data Acquisition: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the phospho-EGFR signal to the total EGFR signal for each treatment condition. Plot the normalized signal against the inhibitor concentration to determine the IC50 value.

HUVEC Tube Formation Assay

This in vitro angiogenesis assay assesses the ability of an inhibitor to block the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).[14][15][16]

Protocol:

  • Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix extract (e.g., Matrigel®) and allow it to solidify at 37°C.

  • Cell Seeding: Seed HUVECs onto the gel in media containing a pro-angiogenic factor (e.g., VEGF) and various concentrations of the test inhibitor.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for 4-18 hours to allow for tube formation.

  • Imaging: Visualize and capture images of the tube networks using a microscope.

  • Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software. Compare the results from inhibitor-treated wells to the vehicle control to determine the inhibitory effect.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of a kinase inhibitor in a living organism.[17][18]

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., A549 for an EGFR-driven model) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test inhibitor to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week) throughout the study.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or after a set duration.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Conclusion

The Pyrrolo[2,1-f]triazin-4-amine scaffold represents a valuable and versatile platform for the design of novel kinase inhibitors. Its ability to be tailored to target a diverse range of kinases with high potency and selectivity makes it a compelling alternative to more established scaffolds like quinazoline and pyrimidine. The data presented in this guide, while not exhaustive, highlights the potential of this scaffold in the development of next-generation targeted therapies. Further head-to-head comparative studies will be crucial to fully elucidate the relative advantages and disadvantages of each scaffold for specific kinase targets and therapeutic applications. The provided experimental protocols offer a foundation for researchers to conduct such comparative evaluations in a standardized and reproducible manner.

References

Validation of Pyrrolo[2,1-f]triazin-4-amine as a Therapeutic Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f]triazin-4-amine scaffold has emerged as a promising privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for various therapeutic areas, including oncology and autoimmune diseases. This guide provides an objective comparison of the performance of drug candidates derived from this scaffold against established alternative therapies, supported by experimental data.

I. Anaplastic Lymphoma Kinase (ALK) Inhibition in Non-Small Cell Lung Cancer (NSCLC)

A key area where the pyrrolo[2,1-f]triazin-4-amine scaffold has demonstrated significant potential is in the inhibition of Anaplastic Lymphoma Kinase (ALK), a crucial therapeutic target in a subset of NSCLC patients. This section compares the pyrrolo[2,1-f]triazin-4-amine-based inhibitor PF-06463922 with the first-generation ALK inhibitor, Crizotinib.

Data Presentation: Biochemical and Cellular Potency

The following table summarizes the inhibitory activity of PF-06463922 and Crizotinib against wild-type and mutant ALK, as well as their effects on ALK-dependent cell lines.

Target/Cell LinePF-06463922 IC50 (nM)Crizotinib IC50 (nM)Fold Improvement (PF-06463922 vs. Crizotinib)Reference
Biochemical Assay
ALK (Wild-Type)< 0.26 - 10> 30
ALK L1196M (Gatekeeper Mutant)1.613886
ALK G1269A6.513.5-fold higher than WT> 2
Cellular Assay (H3122 - EML4-ALK WT)
ALK Phosphorylation< 1~30> 30
Cell Viability1.3> 100> 77
Cellular Assay (H3122 - EML4-ALK L1196M)
Cell Viability13> 1000> 77
Data Presentation: In Vivo Efficacy in Xenograft Models

The superior potency of PF-06463922 observed in vitro translates to enhanced in vivo efficacy in mouse xenograft models of ALK-positive NSCLC.

Xenograft ModelTreatmentDosing RegimenTumor Growth InhibitionReference
H3122 (EML4-ALK WT) Subcutaneous PF-0646392225 mg/kg, QD, POSuperior to Crizotinib
Crizotinib100 mg/kg, QD, PO-
H3122 (EML4-ALK L1196M) Subcutaneous PF-0646392225 mg/kg, QD, POSignificant tumor regression
Crizotinib100 mg/kg, QD, POTumor progression
H3122 (EML4-ALK WT) Intracranial PF-0646392250 mg/kg, QD, POSuperior to Crizotinib and Alectinib; sustained tumor suppression
Crizotinib100 mg/kg, QD, POLess effective than PF-06463922
Alectinib50 mg/kg, QD, POTumor relapse observed
Signaling Pathway

// Nodes Ligand [label="Ligand\n(e.g., EML4 fusion)", fillcolor="#FBBC05", fontcolor="#202124"]; ALK [label="ALK Receptor\nTyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; RAS_RAF_MEK_ERK [label="RAS-RAF-MEK-ERK\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_AKT_mTOR [label="PI3K-AKT-mTOR\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; JAK_STAT [label="JAK-STAT\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, and Growth", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Crizotinib [label="Crizotinib", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PF06463922 [label="PF-06463922\n(Pyrrolo[2,1-f]triazin-4-amine)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Ligand -> ALK; ALK -> Dimerization; Dimerization -> RAS_RAF_MEK_ERK; Dimerization -> PI3K_AKT_mTOR; Dimerization -> JAK_STAT; RAS_RAF_MEK_ERK -> Proliferation; PI3K_AKT_mTOR -> Proliferation; JAK_STAT -> Proliferation; Crizotinib -> Dimerization [arrowhead=tee, style=dashed, color="#EA4335"]; PF06463922 -> Dimerization [arrowhead=tee, style=dashed, color="#EA4335"]; } dot ALK Signaling Pathway in NSCLC

Experimental Protocols

In Vitro ALK Kinase Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against ALK kinase.

  • Reagent Preparation :

    • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Recombinant ALK kinase domain is diluted in kinase buffer.

    • Substrate peptide (e.g., a generic tyrosine kinase substrate) is prepared in kinase buffer.

    • ATP is prepared in kinase buffer (concentration is typically at or near the Km for ATP).

    • Test compounds (e.g., PF-06463922, Crizotinib) are serially diluted in DMSO.

  • Assay Procedure :

    • Add 1 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the ALK enzyme solution and 2 µL of the substrate solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution.

    • Incubate for 1 hour at room temperature.

  • Detection :

    • The kinase activity is measured by quantifying the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).

    • Luminescence is read on a plate reader.

  • Data Analysis :

    • The percentage of inhibition is calculated relative to the vehicle control.

    • IC50 values are determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay for H3122 Cells)

This protocol outlines a method to assess the effect of ALK inhibitors on the viability of the EML4-ALK positive H3122 cell line.

  • Cell Culture :

    • H3122 cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Assay Procedure :

    • Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • The following day, cells are treated with serial dilutions of the test compounds (PF-06463922 or Crizotinib) or DMSO as a vehicle control.

    • The plates are incubated for 72 hours.

  • MTT Addition and Incubation :

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading :

    • The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis :

    • Cell viability is expressed as a percentage of the vehicle-treated control.

    • IC50 values are calculated from the dose-response curves.

II. EGFR/HER2 Inhibition in Solid Tumors

The pyrrolo[2,1-f]triazin-4-amine scaffold has also been explored for its potential to dually inhibit Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are implicated in the progression of various cancers.

Data Presentation: Biochemical and Cellular Potency

The table below presents data for a representative pyrrolo[2,1-f]triazin-4-amine-based EGFR/HER2 inhibitor compared to the established EGFR inhibitor, Gefitinib.

Target/Cell LinePyrrolo[2,1-f]triazin-4-amine Derivative IC50 (µM)Gefitinib IC50 (nM)Reference
Biochemical Assay
EGFR0.00637
HER20.01-
Cellular Assay (N87 - HER2 amplified gastric cancer)
HER2 PhosphorylationDose-dependent inhibition-
Cellular Assay (A549 - NSCLC, WT EGFR) -6100
Cellular Assay (PC-9 - NSCLC, EGFR exon 19 del) -77.26
Cellular Assay (NCI-H1975 - NSCLC, L858R/T790M) ->10000
Signaling Pathway

// Nodes Ligand [label="Ligand\n(e.g., EGF, TGF-α)", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR_HER2 [label="EGFR/HER2\nReceptor Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; RAS_RAF_MEK_ERK [label="RAS-RAF-MEK-ERK\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_AKT_mTOR [label="PI3K-AKT-mTOR\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, and Angiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gefitinib [label="Gefitinib", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrrolo_inhibitor [label="Pyrrolo[2,1-f]triazin-4-amine\nInhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Ligand -> EGFR_HER2; EGFR_HER2 -> Dimerization; Dimerization -> RAS_RAF_MEK_ERK; Dimerization -> PI3K_AKT_mTOR; RAS_RAF_MEK_ERK -> Proliferation; PI3K_AKT_mTOR -> Proliferation; Gefitinib -> Dimerization [arrowhead=tee, style=dashed, color="#EA4335"]; Pyrrolo_inhibitor -> Dimerization [arrowhead=tee, style=dashed, color="#EA4335"]; } dot EGFR/HER2 Signaling Pathway

Experimental Protocols

Cellular Proliferation Assay (A549 Cells with Gefitinib)

This protocol describes a method to evaluate the effect of Gefitinib on the proliferation of the A549 human lung carcinoma cell line.

  • Cell Culture :

    • A549 cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure :

    • Cells are seeded into 96-well plates at a density of 3 x 10³ cells/well and allowed to attach for 24 hours.

    • The medium is then replaced with fresh medium containing various concentrations of Gefitinib or DMSO as a vehicle control.

    • Plates are incubated for 72 hours.

  • Viability Assessment (Resazurin Assay) :

    • After the treatment period, the medium is replaced with 100 µL of fresh medium containing 10% resazurin solution.

    • The plates are incubated for 2-4 hours at 37°C.

    • Fluorescence is measured using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis :

    • The fluorescence intensity is proportional to the number of viable cells.

    • Cell viability is calculated as a percentage of the vehicle-treated control.

    • The IC50 value is determined from the resulting dose-response curve.

III. PI3Kδ Inhibition in Autoimmune Diseases

The pyrrolo[2,1-f]triazin-4-amine scaffold has also shown utility in developing selective inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a promising target for the treatment of autoimmune and inflammatory diseases.

Data Presentation: Biochemical Selectivity

This table compares the selectivity profile of the approved PI3Kδ inhibitor, Idelalisib, with that of a representative pyrrolo[2,1-f]triazin-4-amine-based PI3Kδ inhibitor.

PI3K IsoformPyrrolo[2,1-f]triazin-4-amine Derivative IC50 (nM)Idelalisib IC50 (nM)Reference
p110α-8600
p110β-4000
p110γ-2100
p110δ0.319

Note: A full selectivity panel for the pyrrolo[2,1-f]triazin-4-amine derivative is not publicly available.

Signaling Pathway

// Nodes BCR [label="B-Cell Receptor\n(BCR)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3Kd [label="PI3Kδ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; BTK [label="BTK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="B-Cell Proliferation\nand Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Idelalisib [label="Idelalisib", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrrolo_inhibitor [label="Pyrrolo[2,1-f]triazin-4-amine\nInhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges BCR -> PI3Kd; PI3Kd -> PIP3 [label=" phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> AKT; PIP3 -> BTK; AKT -> Proliferation; BTK -> Proliferation; Idelalisib -> PI3Kd [arrowhead=tee, style=dashed, color="#EA4335"]; Pyrrolo_inhibitor -> PI3Kd [arrowhead=tee, style=dashed, color="#EA4335"]; } dot PI3Kδ Signaling Pathway in B-Cells

Experimental Protocols

PI3Kδ HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay

This protocol provides a method for measuring the in vitro inhibitory activity of compounds against PI3Kδ.

  • Reagent Preparation :

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Recombinant PI3Kδ enzyme is diluted in assay buffer.

    • PIP2 substrate is prepared in assay buffer.

    • ATP is prepared in assay buffer.

    • HTRF detection reagents (e.g., europium-labeled anti-PIP3 antibody and a fluorescent tracer) are prepared according to the manufacturer's instructions.

    • Test compounds (e.g., Idelalisib) are serially diluted in DMSO.

  • Assay Procedure :

    • Add test compound or DMSO to the wells of a low-volume 384-well plate.

    • Add the PI3Kδ enzyme and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding a mixture of PIP2 and ATP.

    • Incubate for 1 hour at room temperature.

  • Detection :

    • Stop the reaction and detect the product by adding the HTRF detection reagents.

    • Incubate for 2 hours at room temperature.

    • Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis :

    • The HTRF ratio is calculated from the emission values.

    • The percentage of inhibition is determined relative to the vehicle control.

    • IC50 values are calculated from the dose-response curves.

Conclusion

The pyrrolo[2,1-f]triazin-4-amine scaffold has proven to be a versatile and potent platform for the development of kinase inhibitors. As exemplified by the ALK inhibitor PF-06463922, derivatives of this scaffold can exhibit superior potency and overcome resistance mechanisms compared to established first-generation inhibitors. While further optimization and comprehensive preclinical evaluation are necessary, the data presented in this guide strongly support the continued investigation of pyrrolo[2,1-f]triazin-4-amine as a valuable therapeutic target for the development of novel treatments in oncology and autoimmune diseases. The detailed experimental protocols provided herein offer a foundation for the direct and robust comparison of novel compounds based on this scaffold against current standards of care.

Pyrrolotriazine-Based Inhibitors: A Comparative Guide to Cross-Reactivity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolotriazine scaffold has emerged as a privileged structure in the development of potent kinase inhibitors targeting a range of therapeutic areas, from inflammation to oncology. A critical aspect of the preclinical assessment of these inhibitors is the comprehensive characterization of their selectivity profile. Unintended off-target activity can lead to adverse effects or provide opportunities for drug repositioning through polypharmacology. This guide provides a comparative analysis of the cross-reactivity profiles of select pyrrolotriazine-based inhibitors, supported by experimental data and detailed protocols for key profiling assays.

Comparative Selectivity Analysis

The following tables summarize the inhibitory activity of two distinct pyrrolotriazine-based inhibitors against a panel of kinases. This data provides a quantitative comparison of their selectivity and potential off-target interactions.

Table 1: Cross-Reactivity Profile of PF-06650833 (Zimlovisertib)

PF-06650833 is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The following data represents the 50% inhibitory concentration (IC50) against a panel of kinases, demonstrating its high selectivity for IRAK4.[1]

KinaseIC50 (nM)
IRAK4 0.14
IRAK1960
CLK2160
DYRK1B200
HIPK3220
DYRK1A230
MINK1240
FLT3290
STK17B310
YSK4320
TRKA380
PHKG2410
TSSK1B440

Table 2: Cross-Reactivity Profile of KIC-0101

KIC-0101 is a dual inhibitor of IRAK4 and Proviral Integration site for Moloney murine leukemia virus 1 (PIM1) kinase. The data below shows the percentage of inhibition at a 1 µM concentration against a panel of 59 kinases, highlighting its dual-target profile and selectivity.[2]

Kinase% Inhibition at 1 µM
IRAK4 >98%
PIM1 >98%
Other 57 kinases in panel<50%

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor selectivity. The following are protocols for key experimental assays used in cross-reactivity profiling.

In Vitro Kinase Panel Screening (Radiometric Assay)

This protocol describes a common method for determining the inhibitory activity of a compound against a large panel of purified kinases.

1. Reagents and Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compound (e.g., pyrrolotriazine-based inhibitor) stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

2. Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, its specific substrate, and the diluted test compound.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will pass through.

  • Wash the filter plate multiple times to remove any remaining unincorporated radiolabeled ATP.

  • Dry the filter plate and add scintillation fluid.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[1][3]

1. Reagents and Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific to the target kinase

  • HRP-conjugated secondary antibody

2. Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for a specified time in culture.

  • Heat Shock: Harvest and wash the cells with PBS. Resuspend the cells in PBS and aliquot into PCR tubes. Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step.

  • Cell Lysis: Lyse the cells by adding lysis buffer and incubating on ice, followed by freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.

  • Western Blotting: Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western blotting using an antibody specific for the target kinase.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble target protein relative to the unheated control against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

KiNativ™ Assay

The KiNativ™ platform is a chemoproteomic method used to profile kinase inhibitor selectivity in cell or tissue lysates by measuring the competition of an inhibitor for the ATP-binding site.

1. Reagents and Materials:

  • Cell or tissue lysates

  • Test compound

  • Biotinylated acyl phosphates of ATP and ADP (probes)

  • Lysis buffer

  • Trypsin

  • Streptavidin-coated beads

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

2. Procedure:

  • Lysate Preparation: Prepare cell or tissue lysates in a suitable lysis buffer.

  • Inhibitor Treatment: Treat the lysates with the test compound at various concentrations or with a vehicle control.

  • Probe Labeling: Add the biotinylated ATP/ADP probe to the treated lysates. The probe will covalently label the conserved lysine residue in the ATP-binding pocket of active kinases. Kinases inhibited by the test compound will show reduced labeling.

  • Proteolytic Digestion: Digest the protein lysates with trypsin to generate peptides.

  • Enrichment of Labeled Peptides: Isolate the biotinylated peptides using streptavidin-coated beads.

  • LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS to identify and quantify the labeled kinase active-site peptides.

  • Data Analysis: Determine the extent of labeling for each identified kinase in the presence of the inhibitor compared to the control. This provides a quantitative measure of the inhibitor's potency and selectivity against a broad range of endogenous kinases.

Visualizing Target Pathways and Experimental Workflows

To better understand the context of inhibitor action and the experimental processes, the following diagrams are provided.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes PF06650833 PF-06650833 PF06650833->IRAK4 Inhibition

Caption: Simplified IRAK4 signaling pathway and the point of inhibition by PF-06650833.

Kinase_Profiling_Workflow cluster_0 In Vitro Kinase Panel cluster_1 Cellular Thermal Shift Assay (CETSA) cluster_2 KiNativ™ Assay A1 Prepare Inhibitor Dilution Series A2 Incubate with Kinase and Substrate A1->A2 A3 Add [γ-³³P]ATP to Start Reaction A2->A3 A4 Stop Reaction & Transfer to Filter Plate A3->A4 A5 Wash and Measure Radioactivity A4->A5 A6 Calculate IC50 A5->A6 B1 Treat Cells with Inhibitor B2 Apply Heat Gradient B1->B2 B3 Lyse Cells and Separate Fractions B2->B3 B4 Western Blot for Soluble Target Protein B3->B4 B5 Analyze Thermal Shift B4->B5 C1 Treat Lysate with Inhibitor C2 Label with ATP/ADP-Biotin Probe C1->C2 C3 Digest with Trypsin C2->C3 C4 Enrich Biotinylated Peptides C3->C4 C5 LC-MS/MS Analysis C4->C5 C6 Quantify Kinase Inhibition C5->C6

Caption: Experimental workflows for common kinase inhibitor profiling assays.

References

A Comparative Analysis of Synthetic Routes to the Pyrrolo[2,1-f]triazin-4-amine Scaffold

A Comparative Analysis of Synthetic Routes to the Pyrrolo[2,1-f][1][2][3]triazin-4-amine Scaffold

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold found in numerous biologically active compounds, including kinase inhibitors and antiviral agents such as Remdesivir.[1][4] The efficient synthesis of this key structural motif is of paramount importance in drug discovery and development. This guide provides a comparative analysis of various synthetic routes to Pyrrolo[2,1-f]triazin-4-amine and its derivatives, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

Comparative Overview of Synthetic Strategies

Several distinct strategies have been developed for the synthesis of the pyrrolo[2,1-f][1][2][3]triazine ring system.[1] These can be broadly categorized as follows:

  • Construction from Pyrrole Derivatives: This classical and widely used approach involves the annulation of the triazine ring onto a pre-functionalized pyrrole core.

  • 1,3-Dipolar Cycloaddition: A more modern and convergent approach that allows for the rapid construction of polysubstituted pyrrolotriazines in a single step.[5]

  • Rearrangement of Pyrrolooxadiazines: A facile and practical method for the synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones.[6]

  • Multistep Linear Synthesis: Often employed for the synthesis of complex nucleoside analogs, where the pyrrolotriazine moiety is constructed in a stepwise manner.[1]

  • Transition Metal-Mediated Synthesis: This category includes copper-catalyzed reactions for the efficient one-pot synthesis of fused pyrrolotriazine systems.[3]

  • Synthesis via Triazinium Dicyanomethylide: A two-step method for accessing specific derivatives of the pyrrolotriazine core.[1]

The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, scalability, cost of starting materials, and safety considerations. The following sections provide a more detailed comparison of these methods.

Quantitative Data Comparison

The following table summarizes key quantitative data for different synthetic routes to Pyrrolo[2,1-f]triazin-4-amine and its derivatives, allowing for a direct comparison of their efficiency.

Synthetic RouteStarting Material(s)Key Reagents/ConditionsOverall Yield (%)Number of StepsReference
From Pyrrole Derivative (Scalable Process)Pyrrole, Chloramine, Formamidine acetateTwo-vessel process552[7]
1,3-Dipolar Cycloaddition1-Alkyl-1,2,4-triazinium salts, Electron-poor dipolarophilesN,N-diisopropylethylamine (DIPEA) in Tetrahydrofuran (THF)up to 841[8]
Rearrangement of PyrrolooxadiazinesPyrrolooxadiazinesNucleophile-induced rearrangementHigh (not specified)1[6]
Copper(II)-Catalyzed Cascade1-Amino-1H-pyrrole-2-amides, AldehydesCupric chloride, one-potGood to excellent1[3]
Multistep Linear Synthesis (Remdesivir core)Riboside derivative, PyrroleMulti-step process involving N-amination and cyclizationModerate~7[1]
Via Triazinium DicyanomethylideTriazine, Tetracyanoethylene oxide, Phenyl vinyl sulfoxide[2+2] cycloadditionNot specified2[1]

Experimental Protocols

This section provides detailed methodologies for key synthetic routes.

Route 1: Scalable Synthesis from a Pyrrole Derivative

This two-vessel process provides a scalable and efficient route to the parent Pyrrolo[2,1-f]triazin-4-amine.[7]

Step 1: N-Amination of Pyrrole-2-carbonitrile

  • To a stirred solution of pyrrole-2-carbonitrile in an appropriate solvent, add a suitable aminating agent (e.g., chloramine, generated in situ or pre-formed).

  • The reaction is typically carried out at low temperatures (e.g., 0-5 °C) to control the reactivity of the aminating agent.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with an organic solvent and dry the organic layer.

  • The crude 1-amino-1H-pyrrole-2-carbonitrile is often used in the next step without further purification.

Step 2: Cyclization with Formamidine Acetate

  • Dissolve the crude 1-amino-1H-pyrrole-2-carbonitrile in a suitable solvent, such as ethanol or isopropanol.

  • Add formamidine acetate to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, Pyrrolo[2,1-f]triazin-4-amine, often precipitates from the solution and can be isolated by filtration.

  • Wash the solid product with a cold solvent and dry under vacuum to afford the pure compound.

Route 2: 1,3-Dipolar Cycloaddition

This method allows for the rapid synthesis of polysubstituted pyrrolotriazines.[8]

  • To a solution of the corresponding 1-alkyl-1,2,4-triazinium salt in an anhydrous solvent (e.g., THF), add the electron-poor dipolarophile (e.g., dimethyl acetylenedicarboxylate).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired polysubstituted pyrrolo[2,1-f][1][2][3]triazine.

Route 3: Copper(II)-Catalyzed Cascade Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones

This one-pot reaction provides an efficient route to 2-substituted pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones.[3]

  • To a reaction vessel, add 1-amino-1H-pyrrole-2-amide, the desired aldehyde, and a catalytic amount of cupric chloride (CuCl₂).

  • Add a suitable solvent, such as DMSO.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography or recrystallization to yield the final product.

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic strategies.

Gcluster_mainSynthetic Strategies for Pyrrolo[2,1-f]triazin-4-aminePyrroloTriazinePyrrolo[2,1-f]triazin-4-amine CoreFromPyrroleFrom PyrroleDerivativesFromPyrrole->PyrroloTriazineCycloaddition1,3-DipolarCycloadditionCycloaddition->PyrroloTriazineRearrangementRearrangement ofPyrrolooxadiazinesRearrangement->PyrroloTriazineMultistepMultistep LinearSynthesisMultistep->PyrroloTriazineTransitionMetalTransition MetalCatalysisTransitionMetal->PyrroloTriazineDicyanomethylideVia TriaziniumDicyanomethylideDicyanomethylide->PyrroloTriazine

Caption: Overview of major synthetic routes to the Pyrrolo[2,1-f]triazin-4-amine scaffold.

Gcluster_workflowScalable Two-Vessel Synthesis WorkflowPyrrolePyrrole-2-carbonitrileAminationN-Amination(Vessel 1)Pyrrole->AminationChloramineIntermediate1-Amino-1H-pyrrole-2-carbonitrile(Crude)Amination->IntermediateCyclizationCyclization withFormamidine Acetate(Vessel 2)Intermediate->CyclizationProductPyrrolo[2,1-f]triazin-4-amineCyclization->Product

Caption: Workflow for the scalable two-vessel synthesis of Pyrrolo[2,1-f]triazin-4-amine.

Conclusion

The synthesis of the Pyrrolo[2,1-f]triazin-4-amine scaffold can be achieved through a variety of synthetic routes, each with its own set of advantages and disadvantages. The scalable synthesis from pyrrole derivatives offers a practical and high-yielding approach for the parent compound. For the rapid generation of diverse analogs, 1,3-dipolar cycloaddition and copper-catalyzed cascade reactions are powerful tools. The choice of the optimal synthetic strategy will ultimately be guided by the specific goals of the research program, including the desired substitution pattern, scale of the synthesis, and available resources. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important heterocyclic system.

In Vivo Efficacy of Pyrrolo[2,1-f]triazin-4-amine Analogs in Oncology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Pyrrolo[2,1-f]triazin-4-amine scaffold has emerged as a promising framework in the development of targeted cancer therapies, particularly as inhibitors of key protein kinases. This guide provides a comparative analysis of the in vivo efficacy of notable analogs from this class, focusing on preclinical data in various cancer models. We delve into the experimental evidence supporting their anti-tumor activity, present detailed methodologies of key studies, and visualize the underlying biological pathways and experimental designs.

Comparative Efficacy of Lead Analogs

Extensive preclinical in vivo studies have been conducted on several Pyrrolo[2,1-f]triazin-4-amine analogs, with a significant focus on their role as inhibitors of the human epidermal growth factor receptor (HER) family of tyrosine kinases. Analogs such as Tucatinib (formerly ARRY-380) and AC480 (formerly BMS-599626) have demonstrated potent anti-tumor activity in a variety of xenograft models.[1][2]

Tucatinib (ARRY-380)

Tucatinib is a highly selective and reversible HER2 tyrosine kinase inhibitor.[3] Its efficacy has been demonstrated as a single agent and in combination with other standard-of-care therapies in various solid tumor models.[4]

Tumor Model Treatment Dose & Regimen Tumor Growth Inhibition (TGI) Key Outcomes Reference
BT-474 (Breast Carcinoma)Tucatinib (ARRY-380)50 mg/kg/day50%Significant dose-related TGI.[2]
BT-474 (Breast Carcinoma)Tucatinib (ARRY-380)100 mg/kg/day96%Numerous partial regressions; one complete response.[2]
BT-474 (Breast Carcinoma)Tucatinib (ARRY-380) + Trastuzumab50 mg/kg/day98%9/12 animals showed complete regressions.[2]
BT-474 (Breast Carcinoma)Tucatinib (ARRY-380) + Trastuzumab100 mg/kg/day100%All animals had complete responses.[2]
SKOV-3 (Ovarian Carcinoma)Tucatinib (ARRY-380)50 mg/kg, BID39%-[2][5]
SKOV-3 (Ovarian Carcinoma)Tucatinib (ARRY-380)100 mg/kg, BID96%Partial regressions in all animals.[2][5]
SKOV-3 (Ovarian Carcinoma)Tucatinib (ARRY-380) + Bevacizumab50 mg/kg, BID80%Partial responses in 7/8 animals.[2][5]
Intracranial N87 (Gastric)Tucatinib (ARRY-380)75 mg/kg, PO, BID-75% survival on day 43 vs. 0% for vehicle/lapatinib.[6]
Intracranial BT-474-lucTucatinib (ARRY-380)75 mg/kg, PO, BID-69% survival on day 56 vs. 8% for lapatinib and 23% for neratinib.[5][6]
AC480 (BMS-599626)

AC480 is a potent, orally bioavailable inhibitor of both HER1 (EGFR) and HER2.[7] Its anti-tumor activity has been evaluated in several xenograft models, demonstrating dose-dependent efficacy.[1]

Tumor Model Treatment Dose & Regimen Tumor Growth Inhibition (TGI) Key Outcomes Reference
KPL-4 (Breast Tumor)AC480180 mg/kg (MTD)Potent antitumor activity-[1]
Sal2 (Murine Salivary Gland)AC48060-240 mg/kg, p.o. daily for 14 daysDose-dependent inhibition-[1][7]
GEO (Colon Tumor)AC480-Inhibition of tumor growthGiven once daily for 14 days.[7]
HN5 (Head and Neck Squamous Cell Carcinoma)AC480 + Radiation-Improved radioresponseAC480 enhanced the radiosensitivity of HN-5 cells.[7][8]

Signaling Pathway Inhibition

Pyrrolo[2,1-f]triazin-4-amine analogs like Tucatinib and AC480 primarily exert their anti-tumor effects by inhibiting the HER family of receptor tyrosine kinases. Specifically, they act as ATP-competitive inhibitors, blocking the autophosphorylation of these receptors and subsequently inhibiting downstream signaling pathways critical for cell proliferation and survival, such as the MAPK and PI3K/AKT pathways.[4][7][9]

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER_dimer HER Dimerization HER2->HER_dimer Ligand Binding (or overexpression) P_HER Phosphorylated HER Dimer HER_dimer->P_HER Autophosphorylation Pyrrolo_analog Pyrrolo[2,1-f]triazin-4-amine Analog (e.g., Tucatinib) Pyrrolo_analog->P_HER Inhibition ATP ATP ATP->P_HER ADP ADP P_HER->ADP RAS RAS P_HER->RAS PI3K PI3K P_HER->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation, Survival, Angiogenesis MAPK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: HER2 signaling pathway and the inhibitory action of Pyrrolo[2,1-f]triazin-4-amine analogs.

Experimental Protocols

The in vivo efficacy of these compounds is typically assessed using xenograft models, where human tumor cells are implanted into immunocompromised mice.

General Xenograft Tumor Model Protocol
  • Cell Culture and Implantation : Human tumor cell lines (e.g., BT-474, SKOV-3, KPL-4) are cultured in vitro. A specific number of cells are then harvested and subcutaneously implanted into the flank of athymic nude mice.[1][9]

  • Tumor Growth and Randomization : Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into different treatment groups (vehicle control, analog alone, combination therapy).[9][10]

  • Drug Administration : The Pyrrolo[2,1-f]triazin-4-amine analog is typically administered orally (p.o.) once or twice daily.[7][9] The dosage and schedule are determined from prior dose-finding and maximum tolerated dose (MTD) studies.[1]

  • Monitoring and Efficacy Assessment : Tumor volume and body weight are measured regularly (e.g., 2-3 times per week) to monitor efficacy and toxicity.[9][10] Tumor growth inhibition (TGI) is a key endpoint, calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Other endpoints can include partial or complete tumor regressions and survival.[2]

  • Pharmacodynamic Analysis : At the end of the study, tumors may be excised to analyze biomarkers and confirm target engagement, such as assessing the phosphorylation status of HER2 and downstream signaling proteins.[6]

Xenograft_Workflow start Start cell_culture 1. Human Tumor Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth 3. Tumor Growth to Predetermined Size implantation->tumor_growth randomization 4. Randomization of Mice into Treatment Groups tumor_growth->randomization treatment_control Vehicle Control randomization->treatment_control Group 1 treatment_analog Analog Alone randomization->treatment_analog Group 2 treatment_combo Combination Therapy randomization->treatment_combo Group 3 monitoring 5. Regular Monitoring of Tumor Volume & Body Weight treatment_control->monitoring treatment_analog->monitoring treatment_combo->monitoring endpoint 6. Efficacy Endpoint Assessment (TGI, Regression, Survival) monitoring->endpoint pd_analysis 7. Pharmacodynamic Analysis (Optional) endpoint->pd_analysis end End endpoint->end pd_analysis->end

Caption: A generalized experimental workflow for in vivo xenograft studies.

Conclusion

The Pyrrolo[2,1-f]triazin-4-amine analogs, exemplified by Tucatinib and AC480, have demonstrated significant in vivo efficacy against a range of HER2- and/or EGFR-driven cancers. The data from preclinical xenograft models strongly support their potent anti-tumor activity, both as monotherapies and in combination with existing cancer treatments. The high selectivity of agents like Tucatinib for HER2 over EGFR represents a key advantage, potentially leading to a more favorable safety profile.[4] These compelling preclinical findings have paved the way for their successful clinical development and highlight the therapeutic potential of this chemical scaffold in oncology.

References

A Comparative Benchmark of Novel Pyrrolotriazine Derivatives Against Established Kinase and PDE Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of emerging pyrrolotriazine derivatives against established drugs targeting key signaling pathways in oncology and other diseases. Researchers, scientists, and drug development professionals will find a comprehensive overview of the performance of these novel compounds, supported by experimental data, to inform future research and development.

Introduction to Pyrrolotriazine Derivatives

Pyrrolotriazines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purines, allowing them to interact with a wide range of biological targets.[1] Recent research has highlighted their potential as potent and selective inhibitors of various kinases and phosphodiesterases (PDEs), crucial enzyme families implicated in cancer, inflammation, and cardiovascular diseases. This guide benchmarks new pyrrolotriazine derivatives against current therapeutic agents, including sunitinib, gefitinib, and sildenafil, to evaluate their potential as next-generation therapeutics.

Comparative Analysis of Kinase Inhibitors

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Several pyrrolotriazine derivatives have been developed as potent VEGFR-2 inhibitors.

Table 1: Comparative Inhibitory Activity (IC50) against VEGFR-2

CompoundIC50 (nM) vs. VEGFR-2Reference CompoundIC50 (nM) vs. VEGFR-2Source
Pyrrolotriazine Derivative 126.38SunitinibNot specified in study[2]
Pyrrolotriazine Derivative 244.67SunitinibNot specified in study[2]
Indolin-2-one Derivative 17a78Sunitinib139[3]
Indolin-2-one Derivative 10g87Sunitinib139[3]
Pyrrolopyrimidine Deriv. 5k136Sunitinib261[4]
Piperazinylquinoxaline Deriv. 11190Sorafenib80[5]
Vorolanib52Sunitinib43[6]
Axitinib0.2--[6]

Note: IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nMigration, Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrrolotriazine Derivatives\nSunitinib", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> PLCg [label="Activates"]; VEGFR2 -> PI3K [label="Activates"]; PLCg -> DAG; PLCg -> IP3; DAG -> PKC; PI3K -> Akt; PKC -> Raf; Akt -> Proliferation; Raf -> MEK -> ERK -> Proliferation; Inhibitor -> VEGFR2 [arrowhead=tee, style=dashed, color="#EA4335"]; } VEGFR-2 signaling pathway and point of inhibition.

EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key target in non-small cell lung cancer and other epithelial tumors. Novel pyrrolotriazine derivatives have shown promise in overcoming resistance to first-generation EGFR inhibitors like gefitinib.

Table 2: Comparative Inhibitory Activity (IC50) against EGFR

CompoundIC50 (nM) vs. EGFR (L858R/T790M)Reference CompoundIC50 (nM) vs. EGFR (L858R/T790M)Source
Pyrido[3,4-d]pyrimidine 4523.3Gefitinib>1000[7]
Pyrido[3,4-d]pyrimidine 4234Gefitinib>1000[7]
Pyrrolopyrimidine Deriv. 5k79 (vs. EGFR WT)Erlotinib55 (vs. EGFR WT)[4]
Dacomitinib<100Gefitinib>1000[8]
Afatinib<100Gefitinib>1000[8]

Note: IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions. Some studies use cell lines with specific resistance mutations (e.g., T790M).

// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrrolotriazine Derivatives\nGefitinib", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [label="Binds"]; EGFR -> RAS [label="Activates"]; EGFR -> PI3K [label="Activates"]; RAS -> RAF -> MEK -> ERK -> Proliferation; PI3K -> AKT -> Proliferation; Inhibitor -> EGFR [arrowhead=tee, style=dashed, color="#EA4335"]; } EGFR signaling pathway and point of inhibition.

Comparative Analysis of PDE5 Inhibitors

Phosphodiesterase 5 (PDE5) is a well-established target for the treatment of erectile dysfunction and pulmonary hypertension. A novel pyrrolotriazinone derivative has demonstrated competitive inhibitory activity against PDE5 compared to the widely used drug, sildenafil.

Table 3: Comparative Inhibitory Activity (IC50) against PDE5

CompoundIC50 (nM) vs. PDE5Reference CompoundIC50 (nM) vs. PDE5Source
2-phenyl-3,4-dihydropyrrolo[2,1-f]-[3][9][10]triazinone4.1Sildenafil5.4[11]
Vardenafil0.1 - 0.4Sildenafil4.0[12]
Tadalafil2.0Sildenafil4.0[12]
Avanafil4.3 - 5.2Sildenafil4.0[12]

Note: IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.

// Nodes NO [label="Nitric Oxide (NO)", fillcolor="#FBBC05", fontcolor="#202124"]; sGC [label="Soluble Guanylate\nCyclase (sGC)", fillcolor="#F1F3F4", fontcolor="#202124"]; GTP [label="GTP", fillcolor="#F1F3F4", fontcolor="#202124"]; cGMP [label="cGMP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKG [label="Protein Kinase G (PKG)", fillcolor="#F1F3F4", fontcolor="#202124"]; Relaxation [label="Smooth Muscle\nRelaxation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PDE5 [label="PDE5", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GMP [label="GMP", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Pyrrolotriazine Derivatives\nSildenafil", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges NO -> sGC [label="Activates"]; sGC -> GTP [style=invis]; GTP -> cGMP [label="Converts"]; cGMP -> PKG [label="Activates"]; PKG -> Relaxation; cGMP -> GMP [label="Hydrolyzes", dir=back, arrowhead=none, tailarrow=vee]; PDE5 -> cGMP [style=invis]; Inhibitor -> PDE5 [arrowhead=tee, style=dashed, color="#EA4335"]; } PDE5 signaling pathway and point of inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay (VEGFR-2 & EGFR)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Reagents and Materials: Recombinant human kinase (e.g., VEGFR-2, EGFR), kinase buffer, ATP, specific substrate (e.g., poly(Glu, Tyr) 4:1 for VEGFR-2), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • A master mix containing kinase buffer, ATP, and substrate is prepared.

    • The test compound is serially diluted and added to the wells of a 96-well plate.

    • The kinase enzyme is added to initiate the reaction.

    • The plate is incubated at 30°C for a defined period (e.g., 45-60 minutes).

    • The detection reagent is added to stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity).

    • Luminescence is measured using a plate reader.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare [label="Prepare Reagents\n(Enzyme, Substrate, ATP, Inhibitor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dispense [label="Dispense Inhibitor\nand Enzyme to Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Initiate [label="Initiate Reaction\nwith ATP/Substrate Mix", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 30°C", fillcolor="#FBBC05", fontcolor="#202124"]; Detect [label="Add Detection Reagent\nand Measure Signal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data\n(Calculate % Inhibition, IC50)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Prepare -> Dispense -> Initiate -> Incubate -> Detect -> Analyze -> End; } In vitro kinase inhibition assay workflow.

Cell-Based EGFR Phosphorylation Assay

This assay assesses the ability of a compound to inhibit EGFR autophosphorylation in a cellular context.

  • Cell Culture and Treatment: Human cancer cell lines (e.g., A549) are cultured to 70-80% confluency and then treated with various concentrations of the EGFR inhibitor for a specified time. Cells are then stimulated with EGF to induce EGFR phosphorylation.

  • Cell Lysis and Protein Quantification: Cells are lysed to extract proteins, and the protein concentration is determined.

  • Western Blotting or ELISA:

    • Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated EGFR and total EGFR.

    • ELISA: Cell lysates are added to a microplate pre-coated with an EGFR capture antibody. A detection antibody specific for phosphorylated EGFR is then used to quantify the level of phosphorylation.

  • Data Analysis: The level of phosphorylated EGFR is normalized to the total EGFR level. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro PDE5 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PDE5.

  • Reagents and Materials: Recombinant human PDE5, cGMP substrate, assay buffer, test compound, and a detection system (e.g., fluorescence polarization or colorimetric).

  • Procedure:

    • The test compound is serially diluted and added to the wells of a microplate.

    • PDE5 enzyme is added and incubated with the compound.

    • The cGMP substrate is added to start the reaction.

    • After incubation, the reaction is stopped, and the amount of hydrolyzed or remaining cGMP is measured.

  • Data Analysis: The percentage of PDE5 inhibition is calculated, and the IC50 value is determined.

Conclusion

The emerging class of pyrrolotriazine derivatives demonstrates significant potential as potent and selective inhibitors of key therapeutic targets. Several derivatives exhibit comparable or superior in vitro activity to established drugs such as sunitinib, gefitinib, and sildenafil.[3][4][7][11] The favorable preclinical data for these novel compounds warrant further investigation, including in vivo efficacy studies and safety profiling, to fully assess their therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and development of this promising class of molecules.

References

Head-to-Head Comparison: Pyrrolotriazine and Quinazoline Inhibitors in Kinase-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. Among the numerous heterocyclic scaffolds explored, pyrrolotriazines and quinazolines have proven to be particularly fruitful starting points for the development of potent inhibitors, most notably against the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This guide provides a head-to-head comparison of these two prominent inhibitor classes, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Introduction to Pyrrolotriazine and Quinazoline Scaffolds

The pyrrolo[2,1-f][1][2]triazine nucleus has been identified as a novel kinase inhibitor template that effectively mimics the well-established quinazoline scaffold.[3] Both core structures serve as bioisosteres of the adenine moiety of ATP, enabling them to competitively bind to the ATP-binding pocket of kinases and inhibit their activity.[4] This inhibitory action can disrupt downstream signaling pathways that are often dysregulated in cancer, leading to reduced cell proliferation and tumor growth.[5][6] While both scaffolds have been successfully developed into potent kinase inhibitors, they exhibit distinct structure-activity relationships and pharmacological profiles.

Performance Data: A Comparative Analysis

The following tables summarize the in vitro inhibitory activities of representative pyrrolotriazine and quinazoline compounds against key kinase targets and cancer cell lines.

Table 1: Comparative Inhibitory Activity against EGFR and HER2
Compound ClassRepresentative CompoundTarget KinaseIC50 (nM)Reference
Pyrrolotriazine Compound 13 EGFR61[7]
HER255[7]
Compound 16 EGFR6[7]
HER210[7]
AlmonertinibEGFR (T790M)0.37[8]
EGFR (T790M/L858R)0.29[8]
EGFR (T790M/Del19)0.21[8]
EGFR (WT)3.39[8]
Quinazoline GefitinibEGFR3.22 - 79[9][10]
ErlotinibEGFR2.6 - 80[9][11]
LapatinibEGFR27.06[10]
HER2-
AfatinibEGFR0.5[9]
OsimertinibEGFR (T790M)-
EGFR (L858R/T790M)-
Compound 1i EGFR0.05[12]
Compound 1j EGFR0.1[12]
Compound 8 EGFR (wt)0.8[10]
EGFR (T790M/L858R)2.7[10]
Compound 21 EGFR (wt)46.1[10]
Compound 19 EGFR3.2[10]

Note: IC50 values can vary depending on assay conditions. Data is compiled from multiple sources for comparative purposes.

Table 2: Comparative Anti-proliferative Activity in Cancer Cell Lines
Compound ClassRepresentative CompoundCell LineCancer TypeGI50/IC50 (µM)Reference
Pyrrolotriazine Compound 9 BT474Breast Carcinoma0.86[7]
Sal2Salivary Gland Carcinoma0.46[7]
Compound 16 N87Gastric Carcinoma0.12[7]
Quinazoline Compound 12 A431Epidermoid Carcinoma3.4[10]
ErlotinibA431Epidermoid Carcinoma3.0[10]
GefitinibMDA-MB-231Breast Cancer14.2[10]
Compound 7 MDA-MB-231Breast Cancer0.9[10]
Compound 24 A549Lung Carcinoma6.54[10]
A431Epidermoid Carcinoma4.04[10]
H1975 (T790M)Lung Carcinoma1.94[10]
OsimertinibH1975 (T790M)Lung Carcinoma0.98[10]
Compound 3j MCF7Breast Adenocarcinoma0.20[3]
A2780Ovarian Carcinoma-[3]
LapatinibMCF7Breast Adenocarcinoma5.9[3]
A2780Ovarian Carcinoma12.11[3]
Compound abc1&4 A431Epidermoid Carcinoma~2.5[11]
A549Lung Carcinoma~7.0[11]
ErlotinibA431Epidermoid Carcinoma~3.0[11]
A549Lung Carcinoma7.9[11]

Signaling Pathways and Mechanism of Action

Both pyrrolotriazine and quinazoline inhibitors primarily target the ATP-binding site of receptor tyrosine kinases like EGFR and HER2. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, and migration. The two major downstream pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[2][5][13] By blocking the initial phosphorylation event, these inhibitors effectively shut down these pro-survival signals.

EGFR_HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitor Action cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_cellular_response Cellular Response Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Binds EGFR->EGFR HER2 HER2 EGFR->HER2 Dimerization GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activate PI3K PI3K EGFR->PI3K Activate HER2->GRB2_SOS Activate HER2->PI3K Activate Pyrrolotriazine Pyrrolotriazine Inhibitors Pyrrolotriazine->EGFR Inhibit ATP Binding Pyrrolotriazine->HER2 Inhibit ATP Binding Quinazoline Quinazoline Inhibitors Quinazoline->EGFR Quinazoline->HER2 Inhibit ATP Binding RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Survival Survival mTOR->Survival Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Add Kinase, Substrate, and Inhibitor to Plate A->B C Initiate Reaction with ATP B->C D Incubate C->D E Add Luminescent Reagent D->E F Measure Luminescence E->F G Data Analysis (IC50) F->G MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Inhibitors A->B C Incubate (e.g., 72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570nm) F->G H Data Analysis (GI50/IC50) G->H

References

Validating the Binding Mode of Pyrrolo[2,1-f]triazin-4-amine with Target Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding characteristics of Pyrrolo[2,1-f]triazin-4-amine derivatives with their target proteins, primarily focusing on kinases involved in cancer signaling pathways. We present a comparative analysis with established kinase inhibitors, supported by experimental data and detailed protocols for key validation techniques.

Introduction to Pyrrolo[2,1-f]triazin-4-amine

The Pyrrolo[2,1-f]triazin-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Its ability to mimic the hinge-binding interactions of ATP has led to the development of inhibitors targeting key kinases in oncology, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and c-Met.[1][3] This guide focuses on the experimental validation of the binding mode of this scaffold and its derivatives to these critical target proteins, offering a comparison with alternative inhibitor scaffolds like the well-established quinazolines.[4]

Comparative Binding Affinity and Inhibitory Activity

The validation of a compound's binding mode and its efficacy begins with quantifying its interaction with the target protein. While direct binding affinity (Kd) measurements from biophysical assays provide the most accurate representation of this interaction, inhibitory concentration (IC50) values from enzymatic assays are widely used to assess the functional consequence of this binding.

Table 1: Inhibitory Activity (IC50) of Pyrrolo[2,1-f]triazin-4-amine Derivatives against Target Kinases
Compound IDTarget KinaseIC50 (nM)Alternative InhibitorTarget KinaseIC50 (nM)Reference
1 c-Met2.3 ± 0.1Foretinibc-MetNot specified[1]
1 VEGFR-25.0 ± 0.5ForetinibVEGFR-2Not specified[1]
Compound 16 EGFR6Not specified--[1]
Compound 16 HER210Not specified--[1]
Compound 18 VEGFR-211Not specified--[1]
Compound 29 JAK20.17 ± 0.03Not specified--[1]
Compound 31 Aurora Kinase A7 (Kd)Not specified--[1]
Compound 32 Aurora Kinase A9 (Kd)Not specified--[1]
Compound 34 Aurora Kinase B7 (Kd)Not specified--[1]

Note: Kd values are a direct measure of binding affinity, while IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Experimental Protocols for Binding Mode Validation

Accurate and reproducible experimental data are the cornerstone of validating a compound's binding mode. This section provides detailed protocols for key biophysical and structural biology techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.

Experimental Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein_Prep Prepare Protein Solution (e.g., 10-20 µM) Buffer_Match Ensure Identical Buffer (Protein and Ligand) Protein_Prep->Buffer_Match Ligand_Prep Prepare Ligand Solution (e.g., 100-200 µM) Ligand_Prep->Buffer_Match Load_Protein Load Protein into Sample Cell Buffer_Match->Load_Protein Load_Ligand Load Ligand into Injection Syringe Buffer_Match->Load_Ligand Titration Titrate Ligand into Protein Solution Load_Protein->Titration Load_Ligand->Titration Measure_Heat Measure Heat Change After Each Injection Titration->Measure_Heat Generate_Isotherm Generate Binding Isotherm Measure_Heat->Generate_Isotherm Fit_Model Fit Data to a Binding Model Generate_Isotherm->Fit_Model Determine_Params Determine Kd, n, ΔH, and ΔS Fit_Model->Determine_Params

Caption: Workflow for Isothermal Titration Calorimetry.

Detailed Protocol:

  • Sample Preparation:

    • Prepare the target protein solution to a final concentration of 10-20 µM in a suitable, degassed buffer.

    • Prepare the Pyrrolo[2,1-f]triazin-4-amine derivative or alternative inhibitor solution in the exact same buffer to a concentration 10-20 times that of the protein.

    • Ensure the pH of both solutions is identical.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells and the injection syringe with the experimental buffer.

    • Fill the reference cell with the experimental buffer.

    • Load the protein solution into the sample cell, ensuring no air bubbles are present.

    • Load the ligand solution into the injection syringe.

  • Data Acquisition:

    • Set the experimental temperature (e.g., 25°C).

    • Perform an initial injection of a small volume (e.g., 0.5-1 µL) to allow for equilibration.

    • Proceed with a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the entropy of binding (ΔS) from the Gibbs free energy equation (ΔG = ΔH - TΔS), where ΔG = -RTln(Ka) and Ka = 1/Kd.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics of binding (association and dissociation rates) and the binding affinity (Kd).

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Immobilize Immobilize Ligand (Protein) on Sensor Chip Baseline Establish Stable Baseline with Running Buffer Immobilize->Baseline Prepare_Analyte Prepare Analyte (Inhibitor) Dilutions Association Inject Analyte for Association Phase Prepare_Analyte->Association Baseline->Association Dissociation Inject Running Buffer for Dissociation Phase Association->Dissociation Sensorgram Generate Sensorgram Association->Sensorgram Regeneration Regenerate Sensor Chip Surface Dissociation->Regeneration Dissociation->Sensorgram Regeneration->Baseline Fit_Kinetics Fit Data to Kinetic Model (ka, kd) Sensorgram->Fit_Kinetics Calculate_Kd Calculate Kd (kd/ka) Fit_Kinetics->Calculate_Kd

Caption: Workflow for Surface Plasmon Resonance.

Detailed Protocol:

  • Ligand Immobilization:

    • Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the target protein (ligand) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the Pyrrolo[2,1-f]triazin-4-amine derivative or alternative inhibitor (analyte) in running buffer.

    • Establish a stable baseline by flowing running buffer over the sensor surface.

    • Inject the analyte solutions sequentially, from the lowest to the highest concentration, allowing sufficient time for association and dissociation phases.

    • Between each analyte injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis:

    • Reference-subtract the sensorgrams to correct for bulk refractive index changes.

    • Globally fit the association and dissociation curves for all analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kd/ka).

X-Ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex, offering detailed insights into the specific atomic interactions that govern binding.

Experimental Workflow:

XRay_Workflow cluster_prep Crystal Preparation cluster_exp Data Collection cluster_analysis Structure Determination Co_crystallization Co-crystallize Protein with Ligand Cryo_protect Cryo-protect Crystal Co_crystallization->Cryo_protect Soaking Soak Apo-protein Crystals with Ligand Soaking->Cryo_protect Mount_Crystal Mount Crystal on Goniometer Cryo_protect->Mount_Crystal XRay_Diffraction Collect X-ray Diffraction Data Mount_Crystal->XRay_Diffraction Process_Data Process Diffraction Data XRay_Diffraction->Process_Data Solve_Structure Solve Structure (Molecular Replacement) Process_Data->Solve_Structure Refine_Model Refine Atomic Model and Fit Ligand Solve_Structure->Refine_Model

Caption: Workflow for X-Ray Crystallography.

Detailed Protocol:

  • Crystallization:

    • Co-crystallization: Incubate the purified target protein with a molar excess of the Pyrrolo[2,1-f]triazin-4-amine derivative or alternative inhibitor before setting up crystallization trials.

    • Soaking: Grow crystals of the apo-protein first and then transfer them to a solution containing the inhibitor for a defined period.

  • Data Collection:

    • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during data collection.

    • Mount the crystal in a cryo-stream at a synchrotron radiation source.

    • Collect a complete set of X-ray diffraction data.

  • Structure Determination and Analysis:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using molecular replacement with a known structure of the target protein as a search model.

    • Build and refine the atomic model of the protein-ligand complex, fitting the ligand into the observed electron density.

    • Analyze the final structure to identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

Signaling Pathway and Logical Relationships

Understanding the biological context of the target protein is crucial for interpreting the significance of inhibitor binding. The following diagram illustrates a simplified signaling pathway involving EGFR and VEGFR, two common targets of Pyrrolo[2,1-f]triazin-4-amine derivatives.

Signaling_Pathway cluster_receptor Cell Surface Receptors cluster_inhibitor Inhibitors cluster_downstream Downstream Signaling cluster_cellular Cellular Response EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR VEGFR VEGFR->RAS_RAF_MEK_ERK VEGFR->PI3K_AKT_mTOR Angiogenesis Angiogenesis VEGFR->Angiogenesis Pyrrolotriazine Pyrrolo[2,1-f]triazin-4-amine Pyrrolotriazine->EGFR Pyrrolotriazine->VEGFR Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival

Caption: Simplified EGFR and VEGFR Signaling Pathways.

Conclusion and Future Directions

The Pyrrolo[2,1-f]triazin-4-amine scaffold represents a versatile and potent platform for the development of kinase inhibitors. The experimental techniques outlined in this guide are essential for validating the binding mode and quantifying the interaction of these compounds with their target proteins. While IC50 data provides valuable information on the inhibitory activity, direct, head-to-head comparative studies using biophysical techniques like SPR and ITC against established inhibitors such as the quinazoline-based drugs are crucial for a more comprehensive understanding of their binding characteristics. Future research should focus on generating such comparative data to further guide the rational design of next-generation kinase inhibitors with improved potency and selectivity.

References

Navigating the Therapeutic Window: A Comparative Guide to Novel Pyrrolotriazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index—a critical measure of a drug's safety and efficacy—is a key hurdle in the development of novel therapeutics. Pyrrolotriazine and its related scaffolds have emerged as privileged structures in medicinal chemistry, yielding potent inhibitors for a range of biological targets, from viral enzymes to protein kinases. This guide provides an objective comparison of the therapeutic index of several novel pyrrolotriazine compounds against established alternatives, supported by experimental data and detailed methodologies to aid in the assessment and progression of new chemical entities.

Quantitative Assessment of Efficacy and Cytotoxicity

The therapeutic potential of a compound is fundamentally defined by its ability to exert a desired biological effect at a concentration that is non-toxic to healthy cells. The following tables summarize the in vitro efficacy (IC50) and cytotoxicity (CC50 or cellular IC50) of selected novel pyrrolotriazine compounds and their benchmarks. The therapeutic index (TI), calculated as the ratio of CC50 to IC50, is provided where data is available. A higher TI indicates a more favorable safety profile.

Anti-Influenza Pyrrolotriazine Derivatives
CompoundTarget/AssayEfficacy (IC50)Cell LineCytotoxicity (CC50)Therapeutic Index (TI = CC50/IC50)Reference
Novel Pyrrolotriazine Influenza A/Puerto Rico/8/34 (H1N1)4 µg/mLMDCK>750 µg/mL>188[1]
Riamilovir (Triazavirin®)Influenza Virus--Reported as low cytotoxicity-[1]

Data for Riamilovir's specific IC50 and CC50 under the same experimental conditions were not available in the cited literature.

Pyrrolotriazine-Based Kinase Inhibitors
CompoundTarget KinaseEfficacy (IC50/Kᵢ)Cell Line (for Cytotoxicity)Cytotoxicity (IC50)Therapeutic Index (TI)Reference
BMS-754807 IGF-1R2 nMA549 (NSCLC)1.08 µM540[2]
ALK Inhibitor (22) ALK6 nM---[2]
JAK2 Inhibitor (27) JAK2- (Most active in cellular assay)SET-2--[2]
Brivanib (BMS-540215) VEGFR-225 nMHUVEC40 nM (anti-proliferative)1.6[3]
Rogaratinib FGFR1-4<10 nMVariousGI50: 36-244 nM (FGFR1-amplified)Varies by cell line[4]
Lapatinib (Benchmark)EGFR/HER2-MDA-MB-23132.5 µM-[2]
Ruxolitinib (Benchmark)JAK1/JAK22.8-3.3 nMK-56220 µM~6060-7142[5]

Note: The Therapeutic Index for kinase inhibitors is often assessed through selectivity against other kinases and cytotoxicity in various cancer cell lines versus normal cells. Direct TI calculation requires matched efficacy and cytotoxicity data, which is not always available in a single report. The data presented is compiled from multiple sources.

Experimental Protocols

Detailed and reproducible methodologies are paramount for the accurate assessment of a compound's therapeutic index. Below are standard protocols for the key assays cited in this guide.

Table 3: Protocol for MTT Cytotoxicity Assay
StepProcedure
1. Cell Plating Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the compound dilutions. Include vehicle-only controls.
3. Incubation Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
4. MTT Addition Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[6]
5. Formazan Formation Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]
6. Solubilization Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8]
7. Absorbance Reading Shake the plate gently for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[5]
8. Data Analysis Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
Table 4: Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)
StepProcedure
1. Compound Preparation Prepare a serial dilution of the pyrrolotriazine inhibitor in DMSO.
2. Kinase Reaction Setup In a 96-well plate, add the kinase, a suitable substrate peptide, and the inhibitor at various concentrations in a kinase assay buffer.
3. Reaction Initiation Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Kₘ for the specific kinase.
4. Incubation Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.
5. ADP Detection Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]
6. Luminescence Generation Add a Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.[9]
7. Signal Measurement Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
8. Data Analysis Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Mechanisms and Workflows

Understanding the biological context and experimental design is crucial for interpreting therapeutic index data. The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by pyrrolotriazine kinase inhibitors and a typical workflow for assessing in vivo efficacy.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS Pyrrolotriazine Pyrrolotriazine Inhibitor Pyrrolotriazine->EGFR Inhibits ATP Binding Pyrrolotriazine->HER2 Inhibits ATP Binding ATP ATP ATP->EGFR ATP->HER2 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Fig. 1: EGFR/HER2 Signaling Inhibition

Xenograft_Workflow start Implantation of Human Tumor Cells into Immunocompromised Mice tumor_growth Tumor Growth Monitoring (Volume Measurement) start->tumor_growth randomization Randomization into Treatment Groups (Vehicle vs. Compound) tumor_growth->randomization treatment Oral or IV Dosing with Pyrrolotriazine Compound randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Analysis: Tumor Weight, Biomarkers monitoring->endpoint end Efficacy Assessment endpoint->end

Fig. 2: In Vivo Xenograft Model Workflow

Conclusion

The pyrrolotriazine scaffold continues to be a fertile ground for the discovery of potent bioactive molecules. The data presented herein highlights several promising candidates with high efficacy against their intended targets. For antiviral applications, certain derivatives demonstrate an impressive therapeutic index in vitro, suggesting a wide margin of safety. In the realm of oncology, pyrrolotriazine-based kinase inhibitors like BMS-754807 show potent low-nanomolar efficacy and a significant therapeutic window in cellular models.

However, a direct comparison is often challenging due to the heterogeneity in experimental models and reported data. A comprehensive assessment of the therapeutic index requires consistent testing of both efficacy and cytotoxicity in relevant normal and diseased cell lines, followed by rigorous in vivo toxicological and pharmacological studies. This guide serves as a foundational resource for researchers to compare novel pyrrolotriazines and underscores the importance of standardized, parallel testing to accurately gauge the therapeutic potential of these promising compounds.

References

Reproducibility of published synthesis methods for Pyrrolo[2,1-f]triazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of synthetic methods is paramount. This guide provides a comparative analysis of published synthesis methods for Pyrrolo[2,1-f]triazin-4-amine, a key intermediate in the synthesis of antiviral drugs like Remdesivir. We present a summary of quantitative data, detailed experimental protocols, and a visual representation of the general synthetic workflow.

The synthesis of Pyrrolo[2,1-f]triazin-4-amine and its derivatives has been approached through various strategies, each with its own set of advantages and challenges. These methods primarily include synthesis from pyrrole derivatives, multi-step linear synthesis, transition metal-mediated synthesis, and the rearrangement of related heterocyclic systems.[1] This guide aims to provide a clear comparison of these methodologies to aid researchers in selecting the most suitable route for their specific needs.

Comparison of Synthetic Methods

The following table summarizes the key quantitative data from prominent published methods for the synthesis of Pyrrolo[2,1-f]triazin-4-amine and related structures. It is important to note that direct reproducibility studies are scarce in the literature; therefore, this comparison is based on the data reported in the original publications.

Method DescriptionStarting MaterialsKey ReagentsReported YieldPurityReference
Two-Vessel Process from 2-Cyanopyrrole 2-CyanopyrroleSodium hydride, Chloramine, Formamidine acetate67% (crystalline material)99.9 area %, 98.4 wt %[2]
Multi-step Synthesis of an Adenosine Analog Riboside, PyrroleTrichloroacetonitrile, BF3·Et2O, O-(diphenylphosphinyl)hydroxylamine, Formamidine acetateNot explicitly stated for the core amineNot explicitly stated[1]
Rearrangement of Pyrrolooxadiazines 3-Chloro-1H-pyrrole-2-carboxylic acidVilsmeier reagent, various amines, NaOH, NH4Cl, NaClOGood to excellent for intermediatesNot explicitly stated[3]
Copper-Catalyzed One-Pot Synthesis of Analogs 4-Oxo-4H-chromene-3-carbaldehyde, 1-Amino-1H-pyrrole-2-carboxamideCuCl2·2H2O, NaOAcGood to excellentNot explicitly stated[4][5]
1,3-Dipolar Cycloaddition for Analogs N(1)-ethyl-1,2,4-triazinium tetrafluoroborates, Dimethyl acetylenedicarboxylateTriethylamineYields vary (e.g., 54% for one analog)Characterized by NMR, MS[6]

Generalized Experimental Workflow

The synthesis and analysis of Pyrrolo[2,1-f]triazin-4-amine typically follow a series of steps, from the initial reaction to the final characterization of the product. The following diagram illustrates a generalized workflow.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction Reagents workup Reaction Work-up reaction->workup Quenching filtration Filtration workup->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying hplc HPLC drying->hplc nmr NMR drying->nmr ms Mass Spectrometry drying->ms final_product Final Product hplc->final_product nmr->final_product ms->final_product

Caption: Generalized workflow for the synthesis and analysis of Pyrrolo[2,1-f]triazin-4-amine.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature. These protocols are provided to offer a deeper understanding of the synthetic procedures.

Method 1: Two-Vessel Process for Pyrrolo[2,1-f]triazin-4-amine[2]

This scalable methodology utilizes simple building blocks for a robust synthesis.

  • Preparation of 1-Amino-2-cyanopyrrole:

    • Sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) is added to anhydrous DMF at 0–5 °C.

    • 2-Cyanopyrrole (1.0 equivalent) is added to the mixture, maintaining the temperature between 5 and 10 °C.

    • A freshly prepared solution of chloramine in THF is then added slowly, keeping the temperature below 10 °C.

    • The reaction is stirred for 30–40 minutes, and then quenched with a 10% aqueous solution of sodium thiosulfate.

    • The product is extracted with ethyl acetate, and the organic layers are washed with brine, dried over sodium sulfate, and concentrated under vacuum.

  • Synthesis of Pyrrolo[2,1-f]triazin-4-amine:

    • The crude 1-amino-2-cyanopyrrole is dissolved in a 2:1 mixture of 2-butanol and toluene.

    • Formamidine acetate (1.5 equivalents) is added, and the mixture is heated to 110–115 °C for 12–15 hours.

    • After cooling to room temperature, the precipitated solid is filtered.

    • The solid is washed with water and MTBE.

    • The wet cake is dried under vacuum at 50–55 °C to yield the crystalline product.

Method 2: Synthesis of a Pyrrolo[2,1-f]triazin-4-amine Adenosine Analog[1]

This multi-step synthesis is aimed at producing a nucleoside analog.

  • N-Amination of the Pyrrole Derivative:

    • A pyrrole nucleoside derivative is treated with O-(diphenylphosphinyl)hydroxylamine to yield the corresponding N-aminopyrrole.

  • Cyclization:

    • The N-aminopyrrole is then cyclized in the presence of formamidine acetate to form the substituted Pyrrolo[2,1-f]triazin-4-amine.

  • Deprotection:

    • The final product is obtained through buffer hydrogenolysis to remove protecting groups.

Method 3: 1,3-Dipolar Cycloaddition for Pyrrolo[2,1-f]triazine Analogs[6]

This method provides a route to various substituted pyrrolotriazines.

  • Reaction Setup:

    • To a suspension of an N(1)-ethyl-1,2,4-triazinium tetrafluoroborate (1.0 mmol) in dry tetrahydrofuran or absolute dioxane, dimethyl acetylenedicarboxylate (1.2 mmol) is added.

    • Triethylamine (1.1 mmol) is then added dropwise while stirring.

  • Reaction and Isolation:

    • The reaction mixture is stirred at room temperature until a crystalline product precipitates.

    • The product is separated by filtration and recrystallized to yield the desired dimethyl 7-methyl-2-R2-4-R1-pyrrolo[2,1-f][1][3][6]triazine-5,6-dicarboxylate.

Signaling Pathway and Logical Relationships

The synthesis of Pyrrolo[2,1-f]triazin-4-amine can be conceptualized as a series of transformations starting from basic precursors. The following diagram illustrates the logical relationship between the key intermediates in a common synthetic route.

G pyrrole 2-Cyanopyrrole amination N-Amination pyrrole->amination NaH, NH2Cl amino_pyrrole 1-Amino-2-cyanopyrrole amination->amino_pyrrole cyclization Cyclization amino_pyrrole->cyclization Formamidine acetate final_product Pyrrolo[2,1-f]triazin-4-amine cyclization->final_product

Caption: Key transformations in the synthesis of Pyrrolo[2,1-f]triazin-4-amine.

References

Safety Operating Guide

Safe Disposal of Pyrrolo[2,1-f]triazin-4-amine: A Guide for Laboratory Professionals

Safe Disposal of Pyrrolo[2,1-f][1][2][3]triazin-4-amine: A Guide for Laboratory Professionals

For immediate release: This document provides essential safety and logistical information for the proper disposal of Pyrrolo[2,1-f][1][2][3]triazin-4-amine (CAS No. 159326-68-8), a compound utilized in research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Pyrrolo[2,1-f][1][2][3]triazin-4-amine is classified as a hazardous substance, and its disposal must be managed by licensed hazardous waste professionals.[4] Improper disposal can lead to significant health risks and environmental contamination.

Hazard Identification and Safety Precautions

This compound is known to be toxic if swallowed and can cause serious skin and eye irritation.[2] It may also cause respiratory irritation and allergic skin reactions.[1][3] Symptoms of an allergic reaction can include rash, itching, swelling, and breathing difficulties.[1]

Table 1: Hazard Classifications for Pyrrolo[2,1-f][1][2][3]triazin-4-amine

Hazard ClassGHS CodeDescription
Acute Toxicity (Oral)H301Toxic if swallowed.[2]
Skin IrritationH315Causes skin irritation.[2]
Eye IrritationH319Causes serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

Before handling Pyrrolo[2,1-f][1][2][3]triazin-4-amine, all personnel must be equipped with the following personal protective equipment:

  • Eye Protection: Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Wear appropriate protective gloves to prevent skin contact.[1]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: If there is a risk of dust formation or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of Pyrrolo[2,1-f][1][2][3]triazin-4-amine is through a licensed hazardous waste disposal company.[4]

  • Segregation: Do not mix Pyrrolo[2,1-f][1][2][3]triazin-4-amine waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[4]

  • Containerization: Place the waste material in a clearly labeled, sealed, and compatible container.[4] The label must include the chemical name, "Hazardous Waste," and any other information required by local and institutional regulations.

  • Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2] Keep the container away from incompatible materials such as strong oxidizing agents.[1]

  • Documentation: Maintain a detailed log of the accumulated waste, including the quantity and date of generation.[4]

  • Arrangement for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[4]

Under no circumstances should Pyrrolo[2,1-f][1][2][3]triazin-4-amine be disposed of down the drain or in regular trash. [4] Such actions can lead to severe environmental pollution and are subject to regulatory penalties.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate the immediate area.

  • Ensure adequate ventilation.

  • Wear the appropriate personal protective equipment as outlined above.

  • Absorb the spilled material with an inert absorbent such as sand, silica gel, or vermiculite.[2]

  • Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal as hazardous waste.[1][4]

  • Wash the spill area thoroughly with soap and water.

For immediate first aid measures in case of exposure, refer to the Safety Data Sheet (SDS).[1][2]

GstartPyrrolo[2,1-f][1,2,4]triazin-4-amine Waste GeneratedsegregateSegregate from other waste streamsstart->segregatespillSpill Occursstart->spillcontainerizePlace in a labeled, sealed, compatible containersegregate->containerizestorageStore in a designated hazardous waste areacontainerize->storagedocumentDocument waste (quantity, date)storage->documentpickupArrange for pickup by a licensed hazardous waste contractordocument->pickupendProper Disposalpickup->endppeWear appropriate PPEspill->ppecontainContain spill with inert absorbentppe->containcollectCollect and place in a hazardous waste containercontain->collectcollect->containerize

Caption: Disposal workflow for Pyrrolo[2,1-f][1][2][3]triazin-4-amine.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrrolo[2,1-f][1,2,4]triazin-4-amine
Reactant of Route 2
Pyrrolo[2,1-f][1,2,4]triazin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.